molecular formula C35H38Cl2N8O5 B127367 Hydroxy Itraconazole CAS No. 148626-66-8

Hydroxy Itraconazole

Cat. No.: B127367
CAS No.: 148626-66-8
M. Wt: 721.6 g/mol
InChI Key: ISJVOEOJQLKSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Itraconazole is the primary active metabolite of the broad-spectrum antifungal drug, Itraconazole . It is formed extensively in the liver via CYP3A4-mediated metabolism and is known to possess in vitro antifungal activity that is comparable to the parent compound . The metabolite works by the same mechanism of action, inhibiting fungal ergosterol synthesis . It specifically blocks the 14 alpha-demethylation of lanosterol, a reaction catalyzed by the fungal enzyme 14 alpha-demethylase. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to increased permeability and ultimately, fungal cell death . In a research context, this compound is of significant value for pharmacokinetic and bioanalytical studies. At steady state, its plasma concentrations are typically 1.5 to 2 times higher than those of Itraconazole itself, contributing substantially to the overall antifungal effect . Consequently, the sum of Itraconazole and this compound concentrations is a critical parameter for Therapeutic Drug Monitoring (TDM) in clinical settings, with a combined trough level of >1.0 mcg/mL being guideline-recommended for effective treatment of invasive fungal infections like blastomycosis . Recent research has revealed that despite similar total plasma protein binding, the in vivo free fraction (unbound) of this compound is substantially higher than that of the parent drug. This suggests that the active metabolite may achieve higher free concentrations at the site of action, potentially making it a significant contributor to in vivo efficacy and a crucial analyte for free drug monitoring . Researchers utilize this compound to investigate antifungal pharmacodynamics, model drug-drug interactions, and understand the complex pharmacokinetics of Itraconazole therapy, especially in special populations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVOEOJQLKSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920835
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112559-91-8
Record name Hydroxyitraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Analysis of Hydroxyitraconazole: The Primary Metabolite of Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydroxyitraconazole (B3325177), the principal active metabolite of the broad-spectrum antifungal agent, itraconazole (B105839). The document details its formation, pharmacological significance, comparative pharmacokinetics, and the analytical methodologies used for its quantification.

Introduction to Itraconazole Metabolism

Itraconazole is a triazole antifungal agent that undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3] This biotransformation process results in the formation of several metabolites, with hydroxyitraconazole being the most significant in terms of both concentration and antifungal activity.[4][5] The plasma concentrations of hydroxyitraconazole are often found to be two to three times higher than those of the parent drug, itraconazole.[4]

Pharmacological Significance of Hydroxyitraconazole

A crucial aspect of itraconazole's therapeutic efficacy is that its primary metabolite, hydroxyitraconazole, also possesses considerable antifungal activity.[4][6] In vitro studies have demonstrated that the antifungal potency of hydroxyitraconazole is comparable to that of itraconazole itself.[4] This intrinsic activity of the metabolite contributes significantly to the overall clinical effectiveness of itraconazole, particularly in the treatment of systemic fungal infections.[4][6] Consequently, therapeutic drug monitoring for itraconazole often considers the combined concentrations of both the parent drug and its active metabolite.[7] For effective prophylaxis in patients with hematological malignancies, a pre-dose target plasma concentration of 0.5 mg/L or higher for itraconazole has been suggested, with hydroxyitraconazole concentrations typically being higher than the parent compound.[8]

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of itraconazole and hydroxyitraconazole have been well-characterized. At steady state, following a 200 mg twice-daily oral dose, the maximum serum concentration (Cmax) of hydroxyitraconazole is approximately twice that of the parent drug.[9] The area under the concentration-time curve (AUC) for hydroxyitraconazole is also significantly greater than that of itraconazole, indicating a higher overall exposure.[9][10]

Below is a summary of steady-state pharmacokinetic parameters for itraconazole and hydroxyitraconazole in various biological matrices from healthy volunteers receiving 200 mg of itraconazole twice daily.[9]

ParameterItraconazoleHydroxyitraconazole
Plasma
Cmax (μg/mL)2.1 ± 0.83.3 ± 1.0
AUC (0-24h) (μg·h/mL)34.460.2
Half-life (h)23.137.2
Epithelial Lining Fluid (ELF)
Cmax (μg/mL)0.5 ± 0.71.0 ± 0.9
AUC (0-24h) (μg·h/mL)7.418.9
Half-life (h)33.248.3
Alveolar Cells (AC)
Cmax (μg/mL)5.5 ± 2.96.6 ± 3.1
AUC (0-24h) (μg·h/mL)101134
Half-life (h)15.745.6

Data presented as mean ± standard deviation.

Metabolic Pathway of Itraconazole

The primary metabolic pathway of itraconazole involves the hydroxylation of the sec-butyl side chain, catalyzed by CYP3A4, to form hydroxyitraconazole.[1][2] Itraconazole is also metabolized to other, less prominent metabolites such as keto-itraconazole and N-desalkyl-itraconazole.[2][5]

Itraconazole_Metabolism Itraconazole Itraconazole Hydroxyitraconazole Hydroxyitraconazole (Primary Active Metabolite) Itraconazole->Hydroxyitraconazole Hydroxylation Other_Metabolites Other Metabolites (e.g., keto-itraconazole, N-desalkyl-itraconazole) Itraconazole->Other_Metabolites Other pathways CYP3A4 CYP3A4 CYP3A4->Itraconazole Catalyzes

Caption: Metabolic conversion of itraconazole.

Experimental Protocols for Quantification

The simultaneous determination of itraconazole and hydroxyitraconazole in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and validated method for this purpose.[11][12]

A. Sample Preparation (Protein Precipitation) [12]

  • To 100 µL of a plasma sample in a 96-well plate, add 50 µL of an internal standard solution (e.g., 100 ng/mL of deuterated itraconazole and hydroxyitraconazole in methanol).

  • Add 400 µL of a precipitation solvent (e.g., 0.5% formic acid in acetonitrile) to precipitate the plasma proteins.

  • Vortex the plate for 1 minute at 1800 rpm in 10-second intervals.

  • Centrifuge the plate at 3500 rpm for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

B. Chromatographic and Mass Spectrometric Conditions [11][12]

  • Chromatographic Column: A reverse-phase C18 column (e.g., Capcell Pak C18 MG III, 100 x 2 mm, 5 µm or Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm) is typically used for separation.[11][12]

  • Mobile Phase: A common mobile phase consists of a gradient of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid) and an organic component (e.g., 0.1% formic acid in acetonitrile).[12]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the positive ionization, multiple reaction monitoring (MRM) mode.[11] The protonated ions of the analytes and internal standards are monitored.

C. Method Validation [11][12][13]

A validated method should demonstrate acceptable linearity, accuracy, precision, recovery, and stability. For instance, a validated LC-MS/MS method has shown a lower limit of quantification of 1 ng/mL for both itraconazole and hydroxyitraconazole using a 100 µL plasma sample, with a linear range of 1-500 ng/mL.[11] The intra- and inter-batch precision for quality control samples are typically less than 15%.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of itraconazole and hydroxyitraconazole in plasma samples.

Experimental_Workflow cluster_Sample_Collection Sample Collection cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma Sample (100 µL) Internal_Standard Add Internal Standard Plasma_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (Acetonitrile + Formic Acid) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Quantification Quantification (Standard Curve) LC_MS_MS->Quantification

Caption: Workflow for itraconazole analysis.

Conclusion

Hydroxyitraconazole is the primary and pharmacologically active metabolite of itraconazole. Its significant contribution to the overall antifungal effect of the parent drug necessitates its consideration in both clinical practice and drug development. The higher plasma concentrations and comparable in vitro activity of hydroxyitraconazole underscore its importance in the therapeutic efficacy of itraconazole. Robust and validated analytical methods, such as LC-MS/MS, are essential for the accurate quantification of both compounds, enabling effective therapeutic drug monitoring and pharmacokinetic research.

References

The Antifungal Spectrum of Hydroxy Itraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy itraconazole (B105839) is the major active metabolite of the broad-spectrum antifungal agent, itraconazole. Formed in the liver, it circulates in the bloodstream at concentrations often exceeding the parent drug and contributes significantly to the overall antifungal effect. This technical guide provides an in-depth analysis of the antifungal spectrum of hydroxy itraconazole, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action. Generally, the in vitro potency of this compound is considered equivalent to that of itraconazole for most fungi, though some species-specific differences have been observed.[1][2] This document serves as a comprehensive resource for researchers and professionals involved in antifungal drug development and evaluation.

Quantitative Antifungal Spectrum of this compound

The in vitro activity of this compound has been evaluated against a wide range of pathogenic fungi. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound compared to its parent compound, itraconazole, against a large panel of clinical fungal isolates.[1] The data reveals a broad spectrum of activity, with notable efficacy against various species of Candida, Aspergillus, and Trichophyton.

Table 1: Comparative In Vitro Activity of Itraconazole and this compound against Yeast Isolates [1]

FungusnIC50 Difference (log2 dilutions, Itraconazole vs. This compound)
≤-3 -2 -1 0 1 2 ≥3
Candida albicans6982.7%17.6%11.0%62.5%4.2%0.7%1.3%
Candida glabrata20626.7%5.3%6.3%34.0%16.0%3.9%7.8%
Candida krusei502.0%12.0%18.0%42.0%22.0%4.0%0.0%
Candida lusitaniae240.0%0.0%4.2%79.2%8.3%0.0%8.3%
Candida parapsilosis464.3%8.7%2.2%69.6%4.3%0.0%10.9%
Candida tropicalis6910.1%14.5%10.1%42.0%20.3%2.9%0.0%
Other Candida spp.258.0%16.0%24.0%40.0%12.0%0.0%0.0%

Table 2: Comparative In Vitro Activity of Itraconazole and this compound against Mould and Dermatophyte Isolates [1]

FungusnIC50 Difference (log2 dilutions, Itraconazole vs. This compound)
≤-3 -2 -1 0 1 2 ≥3
Aspergillus fumigatus140.0%7.1%7.1%50.0%21.4%14.3%0.0%
Other Aspergillus spp.210.0%15.0%5.0%55.0%20.0%0.0%5.0%
Trichophyton mentagrophytes185.6%44.4%5.6%38.9%5.6%0.0%0.0%
Trichophyton rubrum1118.2%0.0%9.1%72.7%0.0%0.0%0.0%
Other Trichophyton spp.140.0%7.1%0.0%85.7%7.1%0.0%0.0%
Trichosporon spp.1093.7%7.3%15.6%58.7%11.0%2.8%0.9%

Note: A negative value indicates that itraconazole had a lower IC50 (was more potent) than this compound.

While the antifungal potency of itraconazole and its hydroxy metabolite are largely similar, approximately one-quarter of C. glabrata and T. mentagrophytes isolates were found to be less susceptible to this compound than to itraconazole.[1][2]

Experimental Protocols for Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound is typically determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 for yeasts and M38 for filamentous fungi.[3][4][5][6][7][8][9][10][11][12]

A generalized protocol is as follows:

  • Preparation of Antifungal Agents: Stock solutions of this compound and itraconazole are prepared, typically in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in the test medium to achieve the desired final concentrations.

  • Inoculum Preparation:

    • Yeasts: Fungal isolates are grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared in sterile saline and adjusted spectrophotometrically to a standardized cell density.

    • Moulds: Conidia are harvested from agar cultures and suspended in a sterile solution containing a wetting agent (e.g., 0.05% sodium dodecyl sulphate) to prevent clumping. The suspension is then adjusted to the desired concentration.[1]

  • Microdilution Plate Setup: The standardized fungal inoculum is added to microtiter plate wells containing the serially diluted antifungal agents. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 30°C or 37°C) for a defined period (e.g., 24, 48, or 72 hours), depending on the fungal species being tested.[1]

  • Endpoint Determination: The minimum inhibitory concentration (MIC) or IC50 is determined. This can be done visually by observing the lowest concentration of the drug that causes a significant inhibition of growth compared to the control, or spectrophotometrically by measuring the optical density of the wells.[1] Some studies also employ colorimetric assays, such as the MTT assay, to determine cell viability.[13]

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis

Itraconazole and this compound share the same mechanism of action. They are both potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[14][15][16][17][18] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[14][16][17][18] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupts the structure and function of the cell membrane, ultimately leading to fungal cell death.[16][17][18]

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51A1) Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell\nMembrane Integrity This compound This compound Inhibition Inhibition This compound->Inhibition Itraconazole Itraconazole Itraconazole->Inhibition Lanosterol 14-α-demethylase\n(CYP51A1) Lanosterol 14-α-demethylase (CYP51A1) Inhibition->Lanosterol 14-α-demethylase\n(CYP51A1) Inhibits

Caption: Inhibition of lanosterol 14-α-demethylase by itraconazole and this compound.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram illustrates the typical workflow for determining the in vitro antifungal susceptibility of a fungal isolate.

Antifungal_Susceptibility_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Fungal Isolate Fungal Isolate Culture on Agar Culture on Agar Fungal Isolate->Culture on Agar Inoculum Preparation Inoculum Preparation Culture on Agar->Inoculum Preparation Microtiter Plate Inoculation Microtiter Plate Inoculation Inoculum Preparation->Microtiter Plate Inoculation This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Serial Dilution->Microtiter Plate Inoculation Incubation Incubation Microtiter Plate Inoculation->Incubation Endpoint Reading\n(Visual or Spectrophotometric) Endpoint Reading (Visual or Spectrophotometric) Incubation->Endpoint Reading\n(Visual or Spectrophotometric) MIC/IC50 Determination MIC/IC50 Determination Endpoint Reading\n(Visual or Spectrophotometric)->MIC/IC50 Determination

Caption: Workflow for antifungal susceptibility testing using broth microdilution.

Conclusion

This compound demonstrates a broad spectrum of antifungal activity that is largely comparable to its parent drug, itraconazole.[1][2] While minor differences in potency against specific fungal species exist, its significant contribution to the overall in vivo antifungal effect of itraconazole therapy is undeniable. The standardized methodologies for antifungal susceptibility testing provide a robust framework for the continued evaluation of this and other antifungal compounds. A thorough understanding of its antifungal spectrum and mechanism of action is crucial for the development of new therapeutic strategies and the effective clinical management of fungal infections.

References

The Central Role of CYP3A4 in Hydroxy Itraconazole Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a potent triazole antifungal agent, undergoes extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. A key metabolic pathway is the formation of hydroxy itraconazole (OH-ITZ), a major and pharmacologically active metabolite. This technical guide provides an in-depth analysis of the critical role of CYP3A4 in the hydroxylation of itraconazole. It consolidates quantitative kinetic data, details experimental methodologies for studying this biotransformation, and presents visual representations of the metabolic pathways and experimental workflows. Understanding the nuances of this interaction is paramount for predicting drug-drug interactions, optimizing therapeutic regimens, and guiding the development of new chemical entities that may be subject to or perpetrators of CYP3A4-mediated interactions.

Introduction

Itraconitraconazole is a widely used antifungal drug for the treatment of various fungal infections[1]. Its clinical efficacy and potential for drug-drug interactions (DDIs) are significantly influenced by its complex metabolism. The primary enzyme responsible for the biotransformation of itraconazole is CYP3A4, a member of the cytochrome P450 superfamily predominantly found in the liver and intestine[1][2][3]. The hydroxylation of itraconazole to this compound is a principal metabolic route, resulting in a metabolite that not only possesses antifungal activity comparable to the parent drug but also contributes significantly to the potent inhibition of CYP3A4[2][4][5][6].

This guide will explore the multifaceted role of CYP3A4 in the formation of this compound, addressing the stereoselectivity of the metabolism, the kinetic parameters governing the interaction, and the subsequent impact on CYP3A4 inhibition.

The Metabolic Pathway of Itraconazole via CYP3A4

CYP3A4 catalyzes the conversion of itraconazole to several metabolites, with this compound being the most prominent in plasma[7]. The metabolic cascade can further lead to the formation of keto-itraconazole and N-desalkyl-itraconazole[1][4]. The formation of these metabolites is a critical determinant of both the therapeutic and inhibitory profile of itraconazole.

Itraconazole_Metabolism cluster_enzyme Enzymatic Conversion Itraconazole Itraconazole OH_ITZ This compound (OH-ITZ) Itraconazole->OH_ITZ Hydroxylation CYP3A4 CYP3A4 Keto_ITZ Keto-Itraconazole OH_ITZ->Keto_ITZ Oxidation ND_ITZ N-desalkyl-Itraconazole Keto_ITZ->ND_ITZ N-dealkylation

Caption: Metabolic pathway of itraconazole mediated by CYP3A4.

Quantitative Analysis of CYP3A4-Mediated Itraconazole Metabolism

The interaction between itraconazole, its metabolites, and CYP3A4 has been characterized by several key kinetic parameters. These values are crucial for building predictive models of drug metabolism and interaction.

Table 1: In Vitro Kinetic Parameters for Itraconazole and its Metabolites with CYP3A4 [4][8]

CompoundUnbound Km (nM)Intrinsic Clearance (CLint) (mL/min/nmol CYP3A4)
Itraconazole (ITZ)3.969.3
This compound (OH-ITZ)2719.8
Keto-Itraconazole1.462.5

Table 2: In Vitro Inhibition Constants (Ki and IC50) for Itraconazole and its Metabolites against CYP3A4 [4][8]

CompoundUnbound Ki (nM)Unbound IC50 (nM)
Itraconazole (ITZ)1.36.1
This compound (OH-ITZ)14.44.6
Keto-ItraconazoleNot Reported7.0
N-desalkyl-Itraconazole (ND-ITZ)Not Reported0.4

IC50 values were determined using midazolam hydroxylation as a probe reaction in human liver microsomes.

Stereoselectivity of Itraconazole Metabolism

Itraconazole is administered as a racemic mixture of four stereoisomers. Research has demonstrated that the metabolism of itraconazole by CYP3A4 is highly stereoselective. Specifically, only the (2R,4S,2'R)-ITZ and (2R,4S,2'S)-ITZ isomers are metabolized by CYP3A4 to form hydroxy-ITZ, keto-ITZ, and N-desalkyl-ITZ[9][10]. In contrast, the (2S,4R,2'R)-ITZ and (2S,4R,2'S)-ITZ isomers do not undergo metabolism by CYP3A4, although all four stereoisomers are potent inhibitors of the enzyme[9][10]. This stereoselectivity has significant implications for the pharmacokinetic profile of itraconazole and its metabolites in vivo.

Experimental Protocols for Assessing CYP3A4-Mediated Metabolism

The characterization of itraconazole metabolism by CYP3A4 relies on a variety of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

Objective: To determine the kinetic parameters of itraconazole hydroxylation by CYP3A4.

Methodology:

  • Enzyme Source: Recombinant human CYP3A4 expressed in insect microsomes (Supersomes) or human liver microsomes (HLM) are commonly used[11][12].

  • Incubation: Itraconazole (at a range of concentrations, e.g., 0.2-15 µM) is incubated with the enzyme source in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C[11][12].

  • Cofactor: The reaction is initiated by the addition of an NADPH-generating system[11].

  • Reaction Quenching: After a specified incubation time, the reaction is stopped by adding a solvent such as ice-cold acetonitrile (B52724) or ethyl acetate[1][11].

  • Analysis: The formation of this compound and other metabolites is quantified using analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[1][12].

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ITZ Itraconazole (Substrate) Incubation Incubation at 37°C ITZ->Incubation CYP3A4 CYP3A4 Source (e.g., Microsomes) CYP3A4->Incubation Buffer Buffer (pH 7.4) Buffer->Incubation NADPH Add NADPH Incubation->NADPH Initiate Reaction Quench Quench Reaction NADPH->Quench LCMS UPLC-MS/MS Analysis Quench->LCMS Data Data Interpretation (Km, Vmax) LCMS->Data

Caption: General workflow for in vitro itraconazole metabolism studies.

In Vivo Studies in Healthy Volunteers

Objective: To investigate the pharmacokinetics of itraconazole and its metabolites and to assess the extent of CYP3A4 inhibition in a clinical setting.

Methodology:

  • Study Design: Healthy volunteers receive single or multiple oral doses of itraconazole (e.g., 100 mg for 7 days)[13][14][15].

  • Sample Collection: Blood samples are collected at various time points before and after drug administration[13][14][15].

  • Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis[13].

  • Bioanalysis: Plasma concentrations of itraconazole and its metabolites (hydroxy-ITZ, keto-ITZ, and ND-ITZ) are determined using a validated LC-MS/MS method[13][14][15].

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, AUC, and half-life are calculated for the parent drug and its metabolites.

  • CYP3A4 Inhibition Assessment: The in vivo inhibition of CYP3A4 is often assessed by the co-administration of a sensitive CYP3A4 probe substrate, such as midazolam, and measuring the changes in its clearance[16].

Contribution of this compound to CYP3A4 Inhibition

A critical aspect of itraconazole's clinical profile is its potent inhibition of CYP3A4, which can lead to significant DDIs. Studies have shown that it is not just the parent drug but also its metabolites, including this compound, that contribute substantially to the overall inhibitory effect[4][7][8][13]. The unbound plasma concentrations of itraconazole are often lower than its in vitro Ki value, suggesting that the parent drug alone cannot account for the observed in vivo inhibition[4]. The formation of inhibitory metabolites, particularly this compound, which circulates at concentrations equal to or higher than the parent drug, helps to explain this discrepancy[7]. The combined inhibitory effect of itraconazole and its metabolites leads to a more pronounced and sustained inhibition of CYP3A4[13][16].

Conclusion

The formation of this compound is a pivotal event in the disposition of itraconazole, governed by the catalytic activity of CYP3A4. This process is characterized by specific kinetic parameters and pronounced stereoselectivity. The resulting metabolite, this compound, is not merely an inactive byproduct but a significant contributor to both the antifungal efficacy and the potent CYP3A4 inhibitory profile of itraconazole therapy. A thorough understanding of the intricate relationship between itraconazole, its metabolites, and CYP3A4, as detailed in this guide, is essential for drug development professionals and clinicians to anticipate and manage the complex DDI landscape associated with this important antifungal agent. The experimental protocols and quantitative data presented herein provide a solid foundation for further research and for the development of predictive models to optimize the clinical use of itraconazole and to inform the development of future drugs that may interact with CYP3A4.

References

The In Vivo Pharmacokinetic Profile of Hydroxy Itraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in vivo, leading to the formation of a major active metabolite, hydroxy itraconazole.[1][2][3] This metabolite not only contributes significantly to the overall antifungal effect but also possesses potent inhibitory activity against the cytochrome P450 3A4 (CYP3A4) enzyme system, similar to the parent drug.[4][5] Consequently, understanding the in vivo pharmacokinetics of this compound is crucial for optimizing the therapeutic efficacy and managing potential drug-drug interactions of itraconazole. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, including its metabolic generation, key pharmacokinetic parameters, and the experimental methodologies used for its characterization.

Metabolic Pathway of Itraconazole to this compound

Itraconazole is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme, predominantly in the liver and intestines.[4][6][7] The hydroxylation of the methylpropyl side chain of itraconazole results in the formation of this compound.[6] This metabolic conversion is a critical step in the biotransformation of itraconazole. Beyond this primary metabolite, further metabolism of itraconazole can occur, leading to other metabolites such as keto-itraconazole and N-desalkyl-itraconazole.[1][8]

cluster_enzyme Metabolizing Enzyme Itraconazole Itraconazole Hydroxy_Itraconazole Hydroxy_Itraconazole Itraconazole->Hydroxy_Itraconazole Hydroxylation Keto_Itraconazole Keto_Itraconazole Itraconazole->Keto_Itraconazole N_desalkyl_Itraconazole N_desalkyl_Itraconazole Itraconazole->N_desalkyl_Itraconazole Further_Metabolism Further_Metabolism Hydroxy_Itraconazole->Further_Metabolism Keto_Itraconazole->Further_Metabolism N_desalkyl_Itraconazole->Further_Metabolism CYP3A4 CYP3A4 CYP3A4->Itraconazole

Metabolic pathway of itraconazole.

In Vivo Pharmacokinetics of this compound

This compound generally exhibits a pharmacokinetic profile that is closely correlated with that of the parent drug, itraconazole.[2][9] In humans, plasma concentrations of this compound are often equal to or even higher than those of itraconazole.[1] The pharmacokinetic parameters of this compound, including its maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2), have been characterized in various studies.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from selected in vivo studies in humans and animals.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects Following Oral Administration of Itraconazole

Dose of ItraconazoleFormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
100 mg for 7 daysNot Specified~400 (steady state)Not ReportedNot ReportedLonger than itraconazole[1]
200 mg single doseNanocrystalNot ReportedNot ReportedDose-dependentDose-dependent[10][11]
200 mg multiple dosesNanocrystal1790 ± 210 (steady state)Not ReportedNot Reported>150 (at 300 mg dose)[10][11][12]
200 mg b.i.d. for 5 daysOral Solution3300 ± 1000 (steady state)46020037.2[13]

Table 2: Pharmacokinetic Parameters of this compound in Special Human Populations

PopulationItraconazole Dose & FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Hematopoietic Cell Transplant Recipients200 mg IV NanocrystalNot ReportedNot ReportedNot ReportedNot Reported[12][14]
Pediatric Cystic Fibrosis & BMT PatientsOral SolutionNot ReportedNot ReportedNot ReportedNot Reported[15]

Table 3: Pharmacokinetic Parameters of this compound in Animals

SpeciesItraconazole Dose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Rats5 & 40 mg/kg duodenalDose-dependentNot ReportedDose-dependentNot Reported[4]
Rats30 mg/kg IVNot ReportedNot ReportedNot ReportedNot Reported[16]

Experimental Protocols for In Vivo Pharmacokinetic Studies

The determination of this compound's pharmacokinetic profile relies on well-defined experimental protocols. A typical workflow involves drug administration, serial blood sampling, and bioanalytical quantification.

General Experimental Workflow

cluster_prep Pre-Study cluster_study Study Conduct cluster_analysis Analysis Subject_Selection Subject Selection (e.g., Healthy Volunteers) Ethical_Approval Ethical Approval & Informed Consent Subject_Selection->Ethical_Approval Drug_Administration Itraconazole Administration (Oral/IV) Ethical_Approval->Drug_Administration Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation & Storage (-20°C or lower) Blood_Sampling->Sample_Processing Bioanalysis Quantification of Itraconazole & this compound (HPLC or LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Non-compartmental analysis) Bioanalysis->PK_Analysis

A typical experimental workflow for an in vivo pharmacokinetic study.
Detailed Methodologies

1. Subject Selection and Ethical Considerations:

  • Studies are typically conducted in healthy adult volunteers or specific patient populations.[1][12][14]

  • Inclusion and exclusion criteria are rigorously defined.

  • All studies must receive approval from an ethics committee, and all subjects must provide informed consent.[10]

2. Drug Administration:

  • Itraconazole is administered via the intended clinical route, most commonly orally (capsules or solution) or intravenously.[4][10][11]

  • For oral administration, the effect of food is often investigated (fed vs. fasted states).[7]

  • Dosing can be a single administration or multiple doses to achieve steady-state concentrations.[10][11]

3. Blood Sample Collection:

  • Venous blood samples are collected at predetermined time points before and after drug administration.[10][11]

  • A typical sampling schedule for a single dose study might include pre-dose, and then multiple time points post-dose to capture the absorption, distribution, and elimination phases (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 168 hours).[10]

  • For multiple-dose studies, trough concentrations are often measured before each dose, with a full pharmacokinetic profile determined after the final dose.[10]

  • Blood is collected in tubes containing an anticoagulant, such as heparin.[10]

4. Sample Processing and Storage:

  • Blood samples are centrifuged to separate the plasma.[10]

  • The resulting plasma is transferred to labeled tubes and stored frozen (typically at -20°C or -80°C) until analysis to ensure analyte stability.[10]

5. Bioanalytical Method for Quantification:

  • Concentrations of itraconazole and this compound in plasma are determined using validated bioanalytical methods.

  • High-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.[10][17][18]

  • These methods are validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.[18][19] The lower limits of quantification (LLOQ) for itraconazole and hydroxy-itraconazole are typically in the low ng/mL range.[12][14]

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[10][11]

  • Key parameters calculated include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), elimination rate constant (λz), and terminal half-life (t1/2).[10]

Conclusion

The in vivo pharmacokinetics of this compound are intrinsically linked to those of its parent compound, itraconazole. As a major, active metabolite, its formation via CYP3A4-mediated metabolism and its own potent inhibitory effects on this enzyme system are of significant clinical importance. A thorough understanding of its pharmacokinetic profile, obtained through rigorous experimental protocols, is essential for the safe and effective use of itraconazole, particularly in the context of polypharmacy where the risk of drug-drug interactions is heightened. The data and methodologies presented in this guide serve as a valuable resource for researchers and clinicians involved in the study and clinical application of this important antifungal agent.

References

A Deep Dive into the Structural and Functional Nuances of Itraconazole and its Active Metabolite, Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional differences between the antifungal agent itraconazole (B105839) and its major active metabolite, hydroxy itraconazole. This document delves into their chemical structures, metabolic relationship, comparative physicochemical and pharmacokinetic properties, and in vitro antifungal activity. Detailed experimental protocols for their analysis and characterization are also provided to support further research and development in this area.

Core Structural Difference and Metabolic Transformation

Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The principal metabolic pathway involves the hydroxylation of the sec-butyl side chain of the triazolone moiety, resulting in the formation of this compound.[1][2] This seemingly minor structural modification—the addition of a hydroxyl (-OH) group—has significant implications for the compound's biological properties.

The chemical structures of both compounds are presented below:

  • Itraconazole: A complex molecule characterized by a dioxolane ring, a triazole ring, and a piperazine (B1678402) ring, with a dichlorophenyl tail.

  • This compound: Structurally identical to itraconazole, with the exception of a hydroxyl group on the sec-butyl chain.

The metabolic conversion of itraconazole to this compound is a critical aspect of its pharmacology, as the metabolite itself exhibits potent antifungal activity.[3][4]

Itraconazole Itraconazole HydroxyItraconazole (B3325177) This compound Itraconazole->HydroxyItraconazole Hydroxylation CYP3A4 CYP3A4 (Liver, Intestine) CYP3A4->Itraconazole

Metabolic conversion of Itraconazole to this compound.

Comparative Data Summary

The following tables summarize the key quantitative data comparing itraconazole and its hydroxy metabolite.

Table 1: Physicochemical Properties
PropertyItraconazoleThis compoundReference
Molecular Formula C₃₅H₃₈Cl₂N₈O₄C₃₅H₃₈Cl₂N₈O₅[5][6]
Molecular Weight 705.64 g/mol 721.64 g/mol [5][6]
LogP (octanol-water) 5.66Not explicitly found, but expected to be slightly lower due to the hydroxyl group.[7]
Protein Binding >99.8%>99%[2][7]
Table 2: Pharmacokinetic Parameters (in Healthy Subjects)
ParameterItraconazoleThis compoundReference
Half-life (t½) at steady state 44 - >150 hours (dose-dependent)Dose-dependent, similar to itraconazole[8][9]
Time to reach steady state (Tss) Approximately 48-72 hoursApproximately 7 days[8]
Plasma Concentration at Steady State Dose-dependentOften 1.5 to 2 times higher than itraconazole[10]
Table 3: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
Fungal SpeciesItraconazole MIC (mg/L)This compound MIC (mg/L)Key FindingsReference
Aspergillus fumigatusGenerally lowerGenerally higherItraconazole is often more potent.[11]
Candida albicansSimilarSimilarEquivalent activity observed in several studies.[11][12]
Cryptococcus neoformansGenerally lowerGenerally higherItraconazole is often more potent.[11]
Candida glabrataLower in some isolatesHigher in some isolates~10-15% of isolates more susceptible to itraconazole.[2][12]
Trichophyton mentagrophytesLower in some isolatesHigher in some isolates~10-15% of isolates more susceptible to itraconazole.[2][12]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the analysis and comparison of itraconazole and this compound.

Quantification of Itraconazole and this compound in Plasma by LC-MS/MS

This protocol is based on methodologies described for the simultaneous determination of both compounds in biological matrices.[13][14][15][16]

Objective: To accurately quantify the concentrations of itraconazole and this compound in plasma samples.

Workflow Diagram:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample (100-150 µL) Spike Spike with Internal Standard (e.g., deuterated analogs) Plasma->Spike Precipitate Protein Precipitation (e.g., acetonitrile (B52724) with formic acid) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant into LC System Supernatant->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) (MRM mode) Ionize->Detect Quantify Quantification using Calibration Curve Detect->Quantify

LC-MS/MS workflow for itraconazole and this compound.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100-150 µL aliquot of plasma, add an internal standard (e.g., deuterated itraconazole and this compound).

    • Precipitate proteins by adding a solution of acetonitrile containing a small percentage of formic acid (e.g., 0.1-0.5%).

    • Vortex the mixture thoroughly for approximately 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Itraconazole: Monitor the transition from the precursor ion (m/z 705.2) to a specific product ion (e.g., m/z 392.2).

      • This compound: Monitor the transition from the precursor ion (m/z 721.2) to a specific product ion (e.g., m/z 408.2).

      • Internal Standards: Monitor the corresponding transitions for the deuterated analogs.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations of itraconazole and this compound in blank plasma.

    • Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the standardized methods for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of itraconazole and this compound against various fungal isolates.

Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve itraconazole and this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.

    • Perform serial twofold dilutions of the stock solutions in the test medium to achieve the desired final concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, sporulating colonies.

    • Prepare a suspension of the fungal conidia or yeast cells in sterile saline.

    • Adjust the turbidity of the suspension spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to a specific cell density.

    • Dilute the standardized suspension in the test medium to the final inoculum concentration.

  • Broth Microdilution Assay:

    • Use 96-well microtiter plates.

    • Dispense the serially diluted antifungal agents into the wells.

    • Add the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

  • MIC Determination:

    • Visually or spectrophotometrically assess the fungal growth in each well.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control.

Conclusion

The hydroxylation of itraconazole to this compound represents a key metabolic step that produces a pharmacologically active metabolite. While structurally very similar, the addition of a hydroxyl group subtly alters the physicochemical properties, which may contribute to the observed differences in in vitro antifungal potency against certain fungal species. Both itraconazole and this compound exhibit high protein binding and long, dose-dependent half-lives. For a complete understanding of the in vivo antifungal effect of itraconazole administration, it is crucial to consider the contribution of its major active metabolite, this compound. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the nuanced differences between these two important antifungal compounds.

References

Hydroxy Itraconazole: A Potent CYP3A4 Inhibitor in Drug Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a broad-spectrum antifungal agent, is a well-established and potent inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of a vast array of therapeutic drugs.[1][2] This inhibition is a cornerstone of significant drug-drug interactions (DDIs), leading to elevated plasma concentrations of co-administered CYP3A4 substrates and potential toxicity.[3] While the parent drug, itraconazole, is a potent inhibitor, its major active metabolite, hydroxy itraconazole, plays a crucial and often underestimated role in the overall inhibitory effect observed in vivo.[4][5] This technical guide provides a comprehensive overview of this compound as a CYP3A4 inhibitor, focusing on its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization.

Core Concepts: The Role of Metabolism in CYP3A4 Inhibition

Itraconazole undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, leading to the formation of several metabolites, with this compound being the most prominent in human plasma.[1][5] Notably, this compound circulates at concentrations equal to or even higher than the parent drug, contributing significantly to the overall clinical picture of CYP3A4 inhibition.[5][6] Studies have demonstrated that itraconazole metabolites, including this compound, are as potent or even more potent CYP3A4 inhibitors than itraconazole itself.[4][7] This combined inhibitory pressure from both the parent drug and its active metabolite explains the profound and sustained DDI profile of itraconazole.

Quantitative Data on CYP3A4 Inhibition

The inhibitory potency of this compound against CYP3A4 has been quantified in numerous in vitro studies. The key parameters used to describe this inhibition are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The data presented below, summarized from key literature, highlights the potent and competitive nature of this inhibition.

CompoundInhibition ParameterValue (nM)Experimental SystemProbe SubstrateReference
This compound Unbound Kᵢ14.4Human Liver MicrosomesMidazolam[4]
Unbound IC₅₀4.6Human Liver MicrosomesMidazolam[4]
Itraconazole Unbound Kᵢ1.3Human Liver MicrosomesMidazolam[4]
Unbound IC₅₀6.1Human Liver MicrosomesMidazolam[4]
Keto-Itraconazole Unbound IC₅₀7.0Human Liver MicrosomesMidazolam[4]
N-desalkyl-Itraconazole Unbound IC₅₀0.4Human Liver MicrosomesMidazolam[4]

Table 1: In Vitro Inhibition of CYP3A4 by Itraconazole and its Metabolites. This table summarizes the unbound inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for itraconazole and its major metabolites against CYP3A4-mediated midazolam hydroxylation in human liver microsomes.

Mechanism of Inhibition

In vitro studies have consistently shown that this compound acts as a competitive inhibitor of CYP3A4.[4] This means that it binds to the active site of the enzyme, directly competing with substrate molecules. The unbound Ki value of 14.4 nM for this compound, while higher than that of the parent drug (1.3 nM), is still indicative of a very potent inhibitor, especially considering its high circulating concentrations in vivo.[4]

Experimental Protocols

The characterization of this compound as a CYP3A4 inhibitor relies on robust in vitro assay systems. Below are detailed methodologies for two common experimental approaches.

Protocol 1: CYP3A4 Inhibition Assay in Human Liver Microsomes (HLM)

This protocol describes a typical experiment to determine the IC50 value of a test compound (e.g., this compound) for CYP3A4 inhibition using pooled human liver microsomes and a specific probe substrate.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound (or other test inhibitor)

  • Midazolam (CYP3A4 probe substrate)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal Standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to achieve the desired final concentrations in the assay.

    • Prepare a stock solution of midazolam in a suitable solvent. The final concentration in the assay should be approximately the Km value for midazolam hydroxylation by CYP3A4.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (in a 96-well plate):

    • To each well, add:

      • Potassium phosphate buffer (pH 7.4)

      • Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)

      • Varying concentrations of this compound or vehicle control (e.g., DMSO, final concentration ≤ 0.5%).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.

  • Initiate Reaction:

    • Add the CYP3A4 probe substrate (midazolam) to all wells.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the formation of the midazolam metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).

Protocol 2: Recombinant CYP3A4 Inhibition Assay

This protocol utilizes a recombinant human CYP3A4 enzyme system, which offers a more defined system compared to HLMs.

1. Materials and Reagents:

  • Recombinant Human CYP3A4 enzyme co-expressed with cytochrome P450 reductase (and often cytochrome b5)

  • This compound (or other test inhibitor)

  • CYP3A4 probe substrate (e.g., a fluorogenic or luminogenic substrate, or a conventional substrate like midazolam)

  • NADPH

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Reaction termination solution (specific to the substrate used)

  • 96-well plates (opaque plates for luminescence/fluorescence assays)

  • Plate reader (luminometer or fluorometer) or LC-MS/MS system

2. Procedure:

  • Prepare Reagents: As described in Protocol 1, preparing stock solutions of the inhibitor and substrate.

  • Incubation Setup (in a 96-well plate):

    • To each well, add:

      • Potassium phosphate buffer (pH 7.4)

      • Recombinant CYP3A4 enzyme preparation (at a concentration recommended by the supplier)

      • Varying concentrations of this compound or vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Add the CYP3A4 probe substrate.

    • Initiate the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a specified time, optimized to be within the linear range of product formation.

  • Reaction Termination and Detection:

    • For fluorogenic/luminogenic substrates: Add a stop reagent that also generates the signal, and read the plate on a suitable plate reader.

    • For conventional substrates (e.g., midazolam): Terminate the reaction with a solvent and proceed with sample processing and LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Visualizations

Itraconazole Metabolism Pathway

The following diagram illustrates the metabolic conversion of itraconazole to its major metabolites, including this compound, primarily by the action of CYP3A4.

Itraconazole_Metabolism Itraconazole Itraconazole CYP3A4 CYP3A4 Itraconazole->CYP3A4 Hydroxy_Itraconazole This compound Keto_Itraconazole Keto-Itraconazole ND_Itraconazole N-desalkyl-Itraconazole CYP3A4->Hydroxy_Itraconazole CYP3A4->Keto_Itraconazole CYP3A4->ND_Itraconazole

Caption: Metabolic pathway of itraconazole mediated by CYP3A4.

Experimental Workflow for CYP3A4 Inhibition Assay

This diagram outlines the key steps involved in a typical in vitro CYP3A4 inhibition assay.

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Inhibitor Prepare Inhibitor Dilutions (e.g., this compound) Mix Combine Enzyme and Inhibitor Prep_Inhibitor->Mix Prep_Enzyme Prepare Enzyme Source (HLM or Recombinant CYP3A4) Prep_Enzyme->Mix Prep_Substrate Prepare Substrate (e.g., Midazolam) Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Preincubation Pre-incubate at 37°C Mix->Preincubation Preincubation->Add_Substrate Start_Reaction Initiate with NADPH Add_Substrate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Terminate Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate Process Process Sample (Centrifuge) Terminate->Process Analyze LC-MS/MS Analysis (Metabolite Quantification) Process->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate

Caption: Workflow for a CYP3A4 inhibition assay.

Conclusion

This compound is a potent competitive inhibitor of CYP3A4 and a major contributor to the clinically significant drug-drug interactions observed with itraconazole therapy. Its high circulating concentrations and significant inhibitory potency underscore the importance of considering the role of active metabolites in DDI predictions. The experimental protocols outlined in this guide provide a framework for the accurate in vitro characterization of CYP3A4 inhibitors like this compound, which is essential for drug development and ensuring patient safety. Researchers and drug development professionals should be cognizant of the contribution of this compound to the overall inhibitory profile of itraconazole to better predict and manage potential drug-drug interactions.

References

In Vitro Potency of Hydroxy Itraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of hydroxy itraconazole (B105839), the major active metabolite of the antifungal drug itraconazole. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanism of action to support research and development in antifungal therapies.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections. Following oral administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites. The most significant of these is hydroxy itraconazole (or hydroxyitraconazole), which exhibits potent antifungal activity and often circulates in plasma at concentrations higher than the parent drug.[1] Understanding the in vitro potency of this compound is therefore crucial for a comprehensive assessment of the overall antifungal efficacy of itraconazole therapy.

Generally, the antifungal potency of itraconazole and this compound are considered to be essentially similar.[2][3] However, some studies have noted differences in their activity against specific fungal species and depending on the culture medium used.[2][4] This guide aims to provide a detailed overview of the existing in vitro data and the methodologies used to generate it.

Data Presentation: Comparative In Vitro Potency

The in vitro activity of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. For itraconazole and its metabolites, the IC50 (the concentration that inhibits 50% of fungal growth) is also commonly reported, particularly when using spectrophotometric reading methods.

A large-scale study involving 1481 clinical fungal isolates from 45 genera provides a comprehensive comparison of the in vitro activity of itraconazole and this compound. The key findings from this study are summarized in the table below. The data represents the distribution of the differences in IC50 values between the two compounds.

Fungal Genus (Number of Isolates)Itraconazole MIC ≥ 3 dilutions lower than Hydroxy-Itraconazole (%)Hydroxy-Itraconazole MIC ≥ 3 dilutions lower than Itraconazole (%)No significant difference (within 1 dilution) (%)
Aspergillus (30)3.30.096.7
Candida (976)5.82.092.2
Cryptococcus (65)1.50.098.5
Trichophyton (108)13.00.986.1
Overall (1481) 10.8 1.1 88.1

Data adapted from a study that performed microbroth dilution tests in vitro, showing that for 90% of isolates, the IC50 values for itraconazole and hydroxy-itraconazole were within a mode of one dilution range of experimental error.[2][3]

These results indicate that for the vast majority of fungal isolates tested, the in vitro potencies of itraconazole and this compound are comparable.[2][3] However, for a notable percentage of Trichophyton and Candida glabrata isolates, itraconazole was found to be more potent than its hydroxy metabolite.[2][5]

Experimental Protocols: Determining In Vitro Potency

The in vitro potency of this compound is primarily determined using broth microdilution methods, following standardized procedures established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Adapted from CLSI M27/M38 Guidelines)

This method determines the MIC of an antifungal agent against yeasts and filamentous fungi.

a) Materials:

  • Antifungal Agents: this compound and itraconazole powder.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) or polyethylene (B3416737) glycol (PEG).[6]

  • Culture Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[7][8] For certain fungi, other media like Brain Heart Infusion (BHI) broth may be used.[4]

  • Microplates: Sterile 96-well microtiter plates.

  • Fungal Isolates: Standardized inoculum of the test fungus.

  • Quality Control Strains: e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[9]

b) Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal powders in the appropriate solvent to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Serial Dilutions: Perform serial twofold dilutions of the stock solutions in the culture medium within the 96-well plates to achieve a range of final drug concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation: Grow the fungal isolates on appropriate agar (B569324) plates. Prepare a suspension of fungal conidia or yeast cells in sterile saline or water. Adjust the turbidity of the suspension spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard for yeasts).

  • Inoculation: Dilute the standardized fungal suspension in the culture medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 1 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungi.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.

  • Endpoint Determination: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.[2]

Quality Control

The accuracy and reproducibility of the susceptibility testing are ensured by the inclusion of quality control (QC) strains with known MIC ranges for the antifungal agents being tested. The observed MICs for the QC strains should fall within the established ranges for the test to be considered valid.

Mechanism of Action and Signaling Pathway

Itraconazole and this compound belong to the azole class of antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.

Ergosterol is the major sterol component of the fungal cell membrane, where it plays a vital role in maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. By inhibiting lanosterol 14-alpha-demethylase, itraconazole and its hydroxy metabolite block the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterol precursors in the fungal cell membrane, ultimately resulting in the inhibition of fungal growth and cell death.

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by itraconazole and this compound.

Caption: Fungal Ergosterol Biosynthesis Pathway and Azole Inhibition.

Experimental Workflow Visualization

The general workflow for determining the in vitro potency of this compound using the broth microdilution method is outlined in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis prep_drug Prepare Drug Solutions (Itraconazole & this compound) serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_media Prepare RPMI 1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (35°C, 24-72h) inoculate->incubate read_mic Read MIC/IC50 (Visually or Spectrophotometrically) incubate->read_mic analyze_data Analyze and Compare Potency Data read_mic->analyze_data

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

Conclusion

The in vitro potency of this compound is a critical factor in the overall efficacy of itraconazole treatment. The available data strongly indicate that its antifungal activity is comparable to that of the parent drug against a wide array of pathogenic fungi.[2][3] Minor differences in susceptibility have been observed for certain species, highlighting the importance of continued surveillance and in vitro testing.[2] The standardized broth microdilution methods provide a reliable framework for assessing the in vitro potency of this compound and other antifungal agents. A thorough understanding of its potency, combined with knowledge of its mechanism of action, is essential for the effective use of itraconazole in clinical practice and for the development of new antifungal strategies.

References

Preliminary Investigations into the Antifungal Activity of Hydroxy Itraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes hepatic metabolism to form several metabolites, with hydroxy itraconazole being the primary active metabolite.[1][2] This metabolite is formed through the action of cytochrome P450 enzymes, particularly CYP3A4.[1][3] Due to its significant in vitro antifungal activity, the presence of this compound is a crucial factor in the overall therapeutic efficacy of itraconazole.[4][5] This technical guide provides a comprehensive overview of the preliminary studies on the antifungal activity of this compound, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Comparative Antifungal Potency

In vitro studies have demonstrated that the antifungal potency of this compound is largely comparable to that of its parent compound, itraconazole, against a wide array of pathogenic fungi.[1][6][7] Microbroth dilution tests on 1481 fungal isolates, spanning 48 genera, revealed that for 90% of the isolates, the IC50 values for both itraconazole and this compound were within a single dilution range of experimental error.[1][6][7] However, for a subset of isolates, particularly some strains of Candida glabrata and Trichophyton mentagrophytes, itraconazole has been observed to be more potent.[1][6]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) and IC50 values for this compound against various fungal species as reported in the literature. These values provide a quantitative measure of its antifungal activity.

Fungal SpeciesThis compound MIC/IC50 (mg/L)Itraconazole MIC/IC50 (mg/L)Reference
Candida albicans0.008 - 0.0160.008 - 0.016[8]
Candida kefyr0.0320.016[8]
Aspergillus fumigatus0.078-[3]
Cryptococcus neoformans0.078-[3]

Note: The activity of both itraconazole and this compound can be influenced by the culture medium used for testing.[9] For instance, lower MIC values against Aspergillus fumigatus and Cryptococcus neoformans were observed in brain heart infusion (BHI) medium compared to other media.[9]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Similar to other azole antifungals, the primary mechanism of action for both itraconazole and this compound is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase.[2][10][11] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[10][11]

By inhibiting this enzyme, this compound disrupts ergosterol synthesis, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol.[10] This alteration in the cell membrane composition increases its permeability, disrupts the function of membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth and cell death.[10][11]

Ergosterol Biosynthesis Inhibition Pathway cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51A1) Lanosterol->Lanosterol_14a_demethylase Substrate Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Hydroxy_Itraconazole This compound Inhibition Hydroxy_Itraconazole->Inhibition Inhibition->Lanosterol_14a_demethylase Inhibits Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies commonly employed in the preliminary assessment of the antifungal activity of this compound.

Microbroth Dilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the visible growth of a microorganism.

1. Preparation of Antifungal Stock Solution:

  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

2. Inoculum Preparation:

  • For yeasts, grow the fungal isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • For filamentous fungi, grow the isolate on Potato Dextrose Agar at 30°C until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours (yeasts) or at 30°C for a duration sufficient for growth in the control well (filamentous fungi).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.[8]

Antifungal Susceptibility Testing Workflow Start Start Prepare_Drug_Stock Prepare Hydroxy Itraconazole Stock Start->Prepare_Drug_Stock Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Drug_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Appropriate Temperature Inoculate_Plate->Incubate Read_Results Read Results (Visually or Spectrophotometrically) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Synergy Testing

Preliminary studies have also explored the synergistic effects of itraconazole (and by extension, this compound) with other antifungal agents. For instance, a synergistic effect has been observed when itraconazole is combined with hydroxychloroquine (B89500) against Cryptococcus neoformans.[12][13] The combination has been shown to reduce the MIC of itraconazole and shorten the killing time.[12][13] Similarly, combining itraconazole with terbinafine (B446) has demonstrated enhanced therapeutic effects in fungal skin diseases.[14]

Checkerboard Assay Protocol:

  • This method is commonly used to assess synergy.

  • Prepare two-fold serial dilutions of this compound and the second test compound in a 96-well microtiter plate, with concentrations of this compound decreasing along the x-axis and concentrations of the second compound decreasing along the y-axis.

  • Inoculate the plate with the standardized fungal suspension.

  • After incubation, determine the MIC of each drug alone and in combination.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, indifference, or antagonism).

Conclusion

The available preliminary data strongly indicate that this compound is a potent antifungal metabolite with a spectrum and mechanism of action largely equivalent to that of itraconazole. For the majority of fungal pathogens, its in vitro activity is comparable to the parent drug. Understanding the antifungal profile of this compound is essential for optimizing the clinical use of itraconazole and for the development of future antifungal therapies. Further research into its synergistic potential with other compounds could open new avenues for treating resistant fungal infections.

References

An In-depth Technical Guide to the Bioavailability of Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used for the treatment of various fungal infections.[1] Following oral administration, itraconazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3] This metabolic process results in the formation of several metabolites, the most significant of which is hydroxy itraconazole.[1][4] this compound is a major, pharmacologically active metabolite that circulates in the plasma at concentrations often equal to or higher than the parent drug and exhibits antifungal activity comparable to itraconazole itself.[4][5] Therefore, a thorough understanding of the bioavailability of this compound is crucial for optimizing therapeutic efficacy and ensuring predictable clinical outcomes. This guide provides a comprehensive overview of the factors influencing the bioavailability of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Itraconazole Metabolism and the Formation of this compound

The biotransformation of itraconazole to this compound is a critical step that dictates the overall antifungal activity of the administered drug. This conversion is almost exclusively carried out by the CYP3A4 isoenzyme located in the liver and the intestinal wall.[2][6] The extensive first-pass metabolism means that a significant portion of orally administered itraconazole is converted to this compound before reaching systemic circulation.[6] The plasma concentrations of this compound are generally higher than those of the parent compound, with a median ratio of approximately 1.73.[7][8]

cluster_metabolism Metabolic Pathway of Itraconazole Itraconazole Itraconazole CYP3A4 CYP3A4 Enzyme (Liver and Intestine) Itraconazole->CYP3A4 Metabolism Hydroxy_Itraconazole This compound (Active Metabolite) CYP3A4->Hydroxy_Itraconazole Other_Metabolites Other Metabolites (e.g., Keto-itraconazole, N-desalkyl-itraconazole) CYP3A4->Other_Metabolites cluster_workflow Experimental Workflow for a Pharmacokinetic Study Subject_Screening Subject Screening and Informed Consent Randomization Randomization Subject_Screening->Randomization Dosing_Period_1 Dosing Period 1: Administer Formulation A Randomization->Dosing_Period_1 Blood_Sampling_1 Serial Blood Sampling Dosing_Period_1->Blood_Sampling_1 Washout Washout Period Blood_Sampling_1->Washout Sample_Analysis Plasma Sample Analysis (HPLC or LC-MS/MS) Blood_Sampling_1->Sample_Analysis Dosing_Period_2 Dosing Period 2: Administer Formulation B Washout->Dosing_Period_2 Blood_Sampling_2 Serial Blood Sampling Dosing_Period_2->Blood_Sampling_2 Blood_Sampling_2->Sample_Analysis PK_Analysis Pharmacokinetic and Statistical Analysis Sample_Analysis->PK_Analysis

References

Initial Characterization of Hydroxy Itraconazole Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, hydroxy itraconazole is the major and pharmacologically active metabolite, exhibiting antifungal activity comparable to the parent drug.[1][2][3] This technical guide provides an in-depth overview of the initial characterization of this compound, focusing on the analytical methodologies for its quantification, its metabolic pathway, pharmacokinetic profile, and pharmacological activity. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound.

Data Presentation: Quantitative Summary

Pharmacokinetic Parameters of Itraconazole and this compound in Humans

The pharmacokinetic profiles of itraconazole and its primary metabolite, this compound, have been extensively studied. Below is a summary of key pharmacokinetic parameters observed in healthy human subjects following oral administration of itraconazole. These parameters can vary depending on the formulation, dosage, and whether it's a single or multiple-dose study.

ParameterItraconazoleThis compoundStudy ConditionsReference
Cmax (ng/mL) 157 ± 77313 ± 101Single 100 mg oral dose[4]
Tmax (hr) 4.1 ± 1.34.6 ± 1.2Single 100 mg oral dose[4]
AUC₀₋₇₂ (ng·hr/mL) 2291 ± 12855674 ± 2085Single 100 mg oral dose[4]
t½ (hr) 21.3 ± 7.219.9 ± 5.1Single 100 mg oral dose[4]
Cmax,ss (ng/mL) 1198 ± 3401790 ± 210200 mg once daily, multiple doses[5]
Cmin,ss (ng/mL) 1250 ± 3401790 ± 210200 mg once daily, multiple doses[5]
AUC₀₋₂₄,ss (ng·hr/mL) 19100 ± 540031500 ± 5000200 mg once daily, multiple doses[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Cmax,ss: Steady-state maximum plasma concentration; Cmin,ss: Steady-state minimum plasma concentration; AUC₀₋₂₄,ss: Steady-state area under the curve over a 24-hour dosing interval.

Antifungal Activity of this compound

This compound exhibits potent antifungal activity against a wide range of fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of this activity. Below are representative MIC values for this compound against various fungal species.

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Aspergillus fumigatus1.02.0[7]
Aspergillus flavus1.01.0[7]
Candida albicans≤0.06 - 0.1250.125 - 0.25[1][7]
Candida glabrata0.52.0[3]
Candida krusei0.51.0[3]
Cryptococcus neoformans0.1250.25[1]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates; MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Quantification of Itraconazole and this compound in Plasma

This method is suitable for the routine therapeutic drug monitoring of itraconazole and this compound in plasma.

1. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of plasma, add an internal standard solution (e.g., ketoconazole).

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then a mixture of water and methanol.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.05 M phosphate (B84403) buffer, pH 6.0) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 263 nm.

  • Injection Volume: 50 µL.

This method offers higher sensitivity and selectivity for the quantification of itraconazole and its metabolites.[8][9][10][11]

1. Sample Preparation (Protein Precipitation): [8]

  • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., deuterated itraconazole).

  • Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Gradient Elution: A suitable gradient program to separate the analytes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Itraconazole: e.g., m/z 705.3 → 392.2

    • This compound: e.g., m/z 721.3 → 408.2

    • Internal Standard (Itraconazole-d5): e.g., m/z 710.3 → 397.2[8]

In Vitro Metabolism and Enzyme Inhibition

This protocol is used to study the formation of this compound from itraconazole in vitro.

1. Incubation Mixture:

  • Prepare a reaction mixture containing:

    • Human liver microsomes (0.2-0.5 mg/mL protein).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Itraconazole (at various concentrations, typically dissolved in a small volume of organic solvent like methanol or DMSO).

  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation and Termination:

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol.

3. Sample Analysis:

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

This assay determines the inhibitory potential of itraconazole and this compound on the activity of cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme. Midazolam is a commonly used probe substrate for CYP3A4.[12][13]

1. Incubation Mixture:

  • Prepare a reaction mixture containing:

    • Human liver microsomes (0.1-0.2 mg/mL protein).[14]

    • Phosphate buffer (100 mM, pH 7.4).[14]

    • Midazolam (at a concentration near its Km value for CYP3A4).

    • Varying concentrations of the inhibitor (itraconazole or this compound).

  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation and Termination:

  • Initiate the reaction by adding an NADPH-regenerating system.

  • Incubate at 37°C for a short period (e.g., 5-10 minutes) to ensure linear reaction kinetics.

  • Terminate the reaction with a cold organic solvent.

3. Sample Analysis and Data Interpretation:

  • Analyze the formation of the midazolam metabolite (1'-hydroxymidazolam) by LC-MS/MS.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

  • The inhibitory constant (Ki) can be determined by performing the assay at multiple substrate and inhibitor concentrations and fitting the data to an appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type inhibition).

Mandatory Visualization

metabolic_pathway itraconazole Itraconazole hydroxy_itraconazole This compound (Active Metabolite) itraconazole->hydroxy_itraconazole CYP3A4 (Hydroxylation)

Metabolic conversion of itraconazole to this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms quantification Quantification msms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Workflow for the bioanalysis of this compound.

hedgehog_pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 inhibits SMO Smoothened (SMO) Receptor PTCH1->SMO inhibits GLI GLI Transcription Factors SMO->GLI activates SUFU Suppressor of Fused (SUFU) SUFU->GLI inhibits TargetGenes Target Gene Expression GLI->TargetGenes promotes Itraconazole Itraconazole & This compound Itraconazole->SMO inhibits

Inhibition of the Hedgehog signaling pathway by itraconazole.

Discussion

The initial characterization of this compound is crucial for understanding the overall pharmacological profile of its parent drug, itraconazole. As the major active metabolite, its concentration in plasma often exceeds that of itraconazole, contributing significantly to both the therapeutic and potential adverse effects.

The analytical methods described, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate pharmacokinetic and metabolism studies.[8][9][10][11] The in vitro metabolism and enzyme inhibition assays are fundamental in predicting potential drug-drug interactions, as both itraconazole and this compound are potent inhibitors of CYP3A4.[12][13]

A significant finding in the characterization of itraconazole and its metabolites is their inhibitory effect on the Hedgehog signaling pathway.[4][15][16] This pathway is crucial in embryonic development and is aberrantly activated in several types of cancer. Itraconazole has been shown to inhibit this pathway by targeting the Smoothened (SMO) receptor, a key component of the signaling cascade.[4][15][16] This has led to the exploration of itraconazole as a potential anticancer agent. The contribution of this compound to this off-target effect is an area of ongoing research.

Conclusion

This technical guide provides a comprehensive overview of the essential aspects of the initial characterization of this compound. The detailed experimental protocols, summarized quantitative data, and visual representations of key pathways and workflows offer a valuable resource for professionals in the field of drug development and research. A thorough understanding of the properties of this major metabolite is indispensable for the safe and effective use of itraconazole and for exploring its potential in new therapeutic areas.

References

In-Depth Technical Guide to the Toxicological Profile of Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxy itraconazole (B105839) is the major active metabolite of the triazole antifungal agent itraconazole. Possessing a comparable antifungal spectrum to its parent compound, hydroxy itraconazole significantly contributes to the overall therapeutic effect and toxicological profile of itraconazole therapy. This technical guide provides a comprehensive overview of the known toxicological properties of this compound, with a focus on its impact on cardiac and hepatic functions. While specific quantitative toxicity data for this compound remains limited, this document synthesizes available information on its mechanism of action, metabolic pathways, and its role in the adverse effects associated with itraconazole. This guide is intended to serve as a resource for researchers and professionals involved in drug development and toxicological assessment.

Introduction

Itraconazole is a broad-spectrum antifungal drug widely used in the treatment of various fungal infections. Following oral administration, itraconazole undergoes extensive hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of several metabolites. Among these, this compound is the most prominent and is pharmacologically active, with in vitro antifungal activity comparable to the parent drug.[1] Consequently, the toxicological profile of itraconazole is intrinsically linked to the effects of this compound. Understanding the specific toxicities of this metabolite is crucial for a complete safety assessment of itraconazole and for the development of safer antifungal therapies.

General Toxicology and Pharmacokinetics

Metabolism and Pharmacokinetics:

Itraconazole is metabolized to this compound in the liver by CYP3A4.[2] The plasma concentrations of this compound are often higher than those of the parent drug, and both compounds exhibit high protein binding (>99%).[3] The elimination half-life of both itraconazole and this compound is dose-dependent and can be prolonged with repeated administration.[4]

Drug Interactions:

Both itraconazole and this compound are potent inhibitors of CYP3A4, the same enzyme responsible for their metabolism. This creates a significant potential for drug-drug interactions, leading to elevated plasma concentrations of co-administered drugs that are substrates of CYP3A4, which can, in turn, increase the risk of adverse reactions.[5]

Organ-Specific Toxicity

The primary toxicities associated with itraconazole, and by extension this compound, are cardiotoxicity and hepatotoxicity.

Cardiotoxicity

Itraconazole has been associated with dose-dependent negative inotropic effects, leading to congestive heart failure (CHF) in some patients.[4][6] While the precise contribution of this compound to this cardiotoxicity is not fully elucidated, its significant systemic exposure suggests a likely involvement.

Mechanism of Cardiotoxicity:

The proposed mechanisms for itraconazole-induced cardiotoxicity include:

  • Direct Negative Inotropic Effect: Studies have shown that itraconazole can directly decrease cardiac contractility.[4][7] The exact signaling pathway is not fully understood, but it is thought to be a direct effect on the heart muscle.

  • Mitochondrial Dysfunction: Some evidence suggests that itraconazole may induce mitochondrial toxicity in cardiac cells, although other studies have not observed this effect.[1][7][8]

  • Inhibition of Cardiac Ion Channels: Itraconazole has been shown to inhibit the cardiac sodium channel (NaV1.5), which could contribute to its cardiotoxic effects.[7]

Signaling Pathway: Postulated Mechanism of Itraconazole-Induced Negative Inotropy

G Itraconazole Itraconazole / this compound Nav1_5 Cardiac Sodium Channel (NaV1.5) Itraconazole->Nav1_5 Inhibition Mitochondria Mitochondrial Function Itraconazole->Mitochondria Dysfunction (conflicting evidence) Ca_Handling Intracellular Calcium Handling Nav1_5->Ca_Handling Altered Ion Homeostasis Mitochondria->Ca_Handling Altered Calcium Buffering Contraction Myocardial Contraction Ca_Handling->Contraction Reduced Calcium Availability Negative Inotropic Effect Negative Inotropic Effect Contraction->Negative Inotropic Effect

Postulated signaling pathway of itraconazole-induced cardiotoxicity.
Hepatotoxicity

Itraconazole therapy can lead to liver injury, ranging from mild, transient elevations in liver enzymes to severe, and in rare cases, fatal hepatotoxicity.[4][9] The liver injury can manifest as either cholestatic or hepatocellular damage.[9]

Mechanism of Hepatotoxicity:

  • Cholestatic Injury: The cholestatic effects of itraconazole are linked to the inhibition of the multidrug resistance protein 3 (MDR3), also known as ATP-binding cassette sub-family B member 4 (ABCB4).[10][11] MDR3 is a phospholipid translocator in the canalicular membrane of hepatocytes. Its inhibition by itraconazole impairs the secretion of phospholipids (B1166683) into the bile, leading to an accumulation of toxic bile acids and subsequent cholestatic liver injury.[10][11]

  • Hepatocellular Injury: The mechanism underlying itraconazole-induced hepatocellular injury is considered to be idiosyncratic and is not fully understood.[3] It is likely multifactorial, potentially involving metabolic bioactivation to reactive intermediates and subsequent cellular stress.

Signaling Pathway: Itraconazole-Induced Cholestatic Hepatotoxicity

G Itraconazole Itraconazole / this compound MDR3 MDR3 (ABCB4) Transporter Itraconazole->MDR3 Inhibition Phospholipid Phospholipid Secretion into Bile MDR3->Phospholipid Mediates Bile_Acids Bile Acid Accumulation Phospholipid->Bile_Acids Reduced Solubilization of Hepatocyte_Injury Hepatocyte Injury Bile_Acids->Hepatocyte_Injury Induces Cholestatic Liver Injury Cholestatic Liver Injury Hepatocyte_Injury->Cholestatic Liver Injury

Mechanism of itraconazole-induced cholestatic liver injury.

Quantitative Toxicology Data

Table 1: Acute Toxicity of Itraconazole

SpeciesRouteLD50Reference
RatOral>320 mg/kg[12]
MouseOral>320 mg/kg[12]
DogOral>200 mg/kg[12]

Table 2: Repeated-Dose Toxicity of Itraconazole (NOAEL)

SpeciesDurationNOAELReference
Rat6 months0.1 µg/kg/dose
Dog6 months & 1 year0.02 µg/kg/dose

Note: The NOAEL values for itraconazole are from studies with a specific formulation and may not be directly comparable to all itraconazole products.

Experimental Protocols

Detailed experimental protocols for in vivo and in vitro toxicity studies specifically focused on this compound are not widely published. However, standard toxicological testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), can be adapted for its evaluation.

In Vivo Repeated-Dose Oral Toxicity Study (Adapted from OECD Guideline 408)

This protocol outlines a general procedure for a 90-day repeated-dose oral toxicity study in rodents, which can be adapted to assess the toxicity of this compound.

Objective: To determine the potential adverse effects of repeated oral administration of this compound over a 90-day period.

Test System:

  • Species: Rat (preferred)

  • Age: Young adults (e.g., 6-8 weeks old at the start of dosing)

  • Groups: At least 3 dose groups and a control group (vehicle only). 10 males and 10 females per group.

Dose Administration:

  • Route: Oral gavage

  • Frequency: Daily for 90 days

  • Dose Levels: A high dose expected to produce some toxicity but not mortality, a low dose expected to produce no adverse effects, and an intermediate dose.

Observations:

  • Clinical Signs: Daily observation for signs of toxicity.

  • Body Weight and Food Consumption: Weekly measurements.

  • Hematology and Clinical Chemistry: At termination.

  • Ophthalmology: Before and after the study.

  • Pathology: Gross necropsy and histopathological examination of major organs and tissues.

Data Analysis:

  • Statistical analysis of body weight, food consumption, hematology, and clinical chemistry data.

  • Pathological findings are evaluated for treatment-related changes.

  • Determination of the NOAEL.

Experimental Workflow: In Vivo 90-Day Oral Toxicity Study

G start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Dose Groups acclimatization->grouping dosing Daily Oral Dosing (90 days) grouping->dosing observations Clinical Observations (Daily/Weekly) dosing->observations termination Study Termination dosing->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & NOAEL Determination histopathology->data_analysis end End data_analysis->end

References

Protein Binding Characteristics of Hydroxy Itraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy itraconazole (B105839) is the major, active metabolite of the broad-spectrum antifungal agent, itraconazole. Its pharmacokinetic and pharmacodynamic profiles are significantly influenced by its extensive binding to plasma proteins. This technical guide provides an in-depth examination of the protein binding characteristics of hydroxy itraconazole, offering a comparative analysis with its parent compound. Key quantitative data, detailed experimental methodologies for characterization, and the pharmacological implications of this high degree of protein binding are presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Introduction to Itraconazole and this compound

Itraconazole is a highly lipophilic, synthetic triazole antifungal agent. Following oral administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic process yields a major active metabolite, this compound. Notably, this compound exhibits a similar in vitro antifungal potency to the parent drug and often circulates in plasma at concentrations equal to or higher than itraconazole itself. Both itraconazole and this compound are characterized by their extensive binding to plasma proteins, a critical factor that governs their distribution, elimination, and therapeutic effect.

Quantitative Analysis of Plasma Protein Binding

The interaction between a drug and plasma proteins is a pivotal determinant of its pharmacokinetic behavior. For itraconazole and this compound, this binding is exceptionally high, meaning only a small fraction of the drug is free in circulation to exert its pharmacological effect. The primary binding protein for both compounds is albumin.

The quantitative data for the plasma protein binding of itraconale and its hydroxy metabolite are summarized in the table below.

CompoundPlasma Protein Binding (%)Primary Binding ProteinBinding Affinity (Kd)Number of Binding Sites (n)
Itraconazole 99.8%[1]Albumin[1]Not explicitly reported; high affinity inferred≈ 1[2]
This compound 99.6%[1]Albumin[1]Not explicitly reported; high affinity inferredNot explicitly reported; inferred to be ≈ 1

Key Experimental Methodologies

The determination of the extent of drug-protein binding is crucial in drug development. Several robust methods are employed for this purpose, with equilibrium dialysis being the gold standard, particularly for highly bound compounds.[3]

Equilibrium Dialysis

Equilibrium dialysis is a technique used to measure the unbound fraction of a drug in plasma. It is considered the benchmark method due to its minimal perturbation of the binding equilibrium.

Detailed Protocol for Highly Protein-Bound Lipophilic Drugs:

  • Apparatus Setup: A dialysis cell or plate containing two chambers is separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 12-14 kDa) that allows the passage of small drug molecules but retains larger proteins like albumin.[3]

  • Sample Preparation: Human plasma is spiked with a known concentration of this compound.[3] A phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 is prepared for the buffer chamber.

  • Dialysis: The plasma containing the drug is added to one chamber, and the PBS buffer is added to the other.[3] The apparatus is sealed to prevent evaporation.

  • Equilibration: The setup is incubated at 37°C on an orbital shaker to facilitate the diffusion of the unbound drug across the membrane from the plasma chamber to the buffer chamber.[4] For highly lipophilic and protein-bound compounds, an extended incubation time (e.g., up to 24 hours) may be necessary to ensure that equilibrium is reached.[5]

  • Sample Analysis: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.[4] The concentration of this compound in each aliquot is quantified using a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The percentage of protein binding is calculated using the concentrations of the drug in the plasma ([Drug]plasma) and buffer ([Drug]buffer) chambers at equilibrium. The concentration in the buffer chamber represents the free drug concentration.

The following diagram illustrates the general workflow for an equilibrium dialysis experiment.

G cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis A Prepare Dialysis Apparatus (Membrane Hydration) B Spike Plasma with This compound A->B C Prepare PBS Buffer (pH 7.4) A->C D Load Plasma into Chamber 1 B->D E Load Buffer into Chamber 2 C->E F Incubate at 37°C with Shaking D->F E->F G Collect Aliquots from Both Chambers F->G H Quantify Drug Concentration (LC-MS/MS) G->H I Calculate Percentage of Protein Binding H->I

Figure 1. Workflow of an Equilibrium Dialysis Experiment.

Other Methods

Other techniques such as ultrafiltration and ultracentrifugation are also used to separate the free from the protein-bound drug. These methods are generally faster than equilibrium dialysis but may be more susceptible to experimental artifacts like non-specific binding to the filter membrane.

Pharmacological Implications and Signaling Pathways

The extensive protein binding of this compound has significant pharmacological consequences. It results in a low volume of distribution and a long elimination half-life. Furthermore, only the unbound fraction is available to penetrate tissues and exert its antifungal or other therapeutic effects.

Inhibition of the Hedgehog Signaling Pathway

Beyond its antifungal activity, itraconazole has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and oncogenesis.[6] Itraconazole exerts this effect by acting on the Smoothened (SMO) protein, a key component of the Hh pathway.[6][7] Interestingly, itraconazole binds to a site on SMO that is distinct from that of other known SMO antagonists like cyclopamine.[6][7][8] This distinct mechanism of action may offer advantages in overcoming resistance to other Hh pathway inhibitors.[7] Given its structural and functional similarity, this compound is expected to contribute to this inhibitory activity.

The diagram below provides a simplified representation of the Hedgehog signaling pathway and the inhibitory action of itraconazole.

G cluster_off Hedgehog Pathway 'OFF' cluster_on Hedgehog Pathway 'ON' PTCH_off Patched (PTCH) Receptor SMO_off Smoothened (SMO) Protein PTCH_off->SMO_off Inhibits GLI_off GLI Proteins (Degraded) SMO_off->GLI_off Inactive Hh Hedgehog (Hh) Ligand PTCH_on Patched (PTCH) Receptor Hh->PTCH_on Binds & Inhibits SMO_on Smoothened (SMO) Protein GLI_on Active GLI Transcription Factor SMO_on->GLI_on Activates Target Target Gene Expression GLI_on->Target Promotes Itraconazole Itraconazole / This compound Itraconazole->SMO_on Inhibits at Distinct Site

References

The Solubility Profile of Hydroxy Itraconazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical whitepaper provides a comprehensive overview of the solubility properties of hydroxy itraconazole (B105839), the primary active metabolite of the antifungal agent itraconazole. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the critical physicochemical characteristics that govern the behavior of this compound in various experimental and physiological environments.

Introduction

Hydroxy itraconazole is a pharmacologically active metabolite of itraconazole, a broad-spectrum triazole antifungal agent.[1] The clinical efficacy of itraconazole is attributed to both the parent drug and its hydroxylated metabolite. Understanding the solubility of this compound is paramount for in-vitro assay development, pharmacokinetic modeling, and the design of effective drug delivery systems. This guide synthesizes available data and outlines established methodologies for the determination of its solubility parameters.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. While specific experimental data for this compound is not extensively published, its structural similarity to itraconazole allows for informed estimations.

PropertyItraconazoleExpected for this compoundReference
Molecular Formula C₃₅H₃₈Cl₂N₈O₄C₃₅H₃₈Cl₂N₈O₅[2]
Molecular Weight 705.64 g/mol 721.64 g/mol [2]
pKa 3.7Expected to be similar to itraconazole due to the conservation of the basic piperazine (B1678402) ring.[3]
logP (calculated) 5.66The addition of a hydroxyl group is expected to slightly decrease the lipophilicity.[3]

Aqueous and pH-Dependent Solubility

The aqueous solubility of itraconazole is known to be very low and highly pH-dependent, a characteristic shared by many weakly basic drugs.[3] Due to the presence of the basic piperazine moiety, the solubility of both itraconazole and, by extension, this compound, is expected to be significantly higher in acidic environments where the molecule can be protonated.

Expected pH-Solubility Profile of this compound

pHExpected SolubilityRationale
1.2 (Simulated Gastric Fluid) HighestProtonation of the piperazine nitrogen leads to the formation of a more soluble salt.
4.0 IntermediateApproaching the pKa, a significant portion of the molecules will be ionized.
6.8 (Simulated Intestinal Fluid) LowestIn a neutral to slightly basic environment, the molecule is predominantly in its less soluble, non-ionized form.
7.4 (Physiological pH) Very LowSimilar to pH 6.8, solubility is expected to be minimal.

Solubility in Organic Solvents

While aqueous solubility is critical for physiological relevance, solubility in organic solvents is essential for various laboratory procedures, including purification, formulation, and analytical method development.

SolventKnown Solubility of Itraconazole (Qualitative)Expected Solubility of this compound (Qualitative)
Dimethyl Sulfoxide (DMSO) SolubleHigh
Methanol (B129727) SolubleSoluble
Ethanol SolubleSoluble
Acetonitrile (B52724) SolubleSoluble
Water Practically InsolubleVery Poorly Soluble

Experimental Protocols

Determination of Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4]

Protocol: Shake-Flask Method

  • Preparation of Solvent Media: Prepare a series of buffers at various pH values (e.g., 1.2, 4.0, 6.8, 7.4) and select the desired organic solvents.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed container (e.g., glass vial). The solid should be in a fine, consistent particulate form to maximize surface area.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). A shaker bath or orbital shaker is recommended.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6]

  • Calculation: The measured concentration represents the equilibrium solubility of this compound in that specific solvent at the given temperature.

Determination of pKa

The pKa of a compound can be accurately determined using potentiometric titration.[7][8]

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration. The use of a co-solvent is often necessary for poorly soluble compounds.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. For a basic compound like this compound, titration with an acid is appropriate.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. The equivalence point can be determined from the inflection point of the curve, often visualized more clearly by plotting the first or second derivative of the pH with respect to the volume of titrant.[9]

Analytical Quantification by HPLC

A robust and validated HPLC method is crucial for the accurate quantification of this compound in solubility studies.[5][6]

Typical HPLC Parameters for this compound Analysis

ParameterDescription
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate Typically 1.0 mL/min.
Detection UV absorbance at a wavelength of maximum absorbance for this compound (e.g., around 262 nm, similar to itraconazole).
Injection Volume 10-20 µL.
Column Temperature Maintained at a constant temperature, for example, 30°C.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of pH to the solubility of a weakly basic compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Excess this compound + Solvent shake Shake/Agitate (24-72h) prep->shake centrifuge Centrifugation shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Quantify by HPLC supernatant->hplc

Caption: Workflow for Thermodynamic Solubility Determination.

ph_solubility_relationship cluster_ph pH Environment cluster_molecule Molecular State cluster_solubility Resulting Solubility acidic Acidic (e.g., pH 1.2) ionized Ionized (Protonated) acidic->ionized Protonation neutral Neutral (e.g., pH 7.4) non_ionized Non-ionized (Free Base) neutral->non_ionized Deprotonation high_sol High Solubility ionized->high_sol low_sol Low Solubility non_ionized->low_sol

Caption: pH Influence on this compound Solubility.

Conclusion

The solubility of this compound is a critical parameter that dictates its behavior in both in-vitro and in-vivo systems. Based on the well-characterized properties of its parent compound, itraconazole, it is anticipated that this compound will exhibit low aqueous solubility with a pronounced pH-dependent profile, being more soluble in acidic conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine the solubility and pKa of this compound, thereby facilitating further research and development of this important antifungal agent.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of Hydroxy Itraconazole in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of hydroxy itraconazole (B105839), the active metabolite of the antifungal agent itraconazole, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.

Introduction

Itraconazole is a triazole antifungal agent widely used for the treatment of various fungal infections.[1] It is extensively metabolized in the liver to hydroxy itraconazole (OH-ITZ), which also possesses significant antifungal activity. Given that both the parent drug and its active metabolite contribute to the therapeutic effect, their simultaneous quantification in plasma is essential for optimizing patient therapy and in drug development research. LC-MS/MS has become the standard for this analysis due to its high sensitivity, selectivity, and speed.[2][3]

Experimental Protocols

Several well-validated methods for the LC-MS/MS analysis of itraconazole and this compound in plasma have been published. The following protocols outline common approaches for sample preparation and instrumental analysis.

Protocol 1: Protein Precipitation Method

This method is rapid, cost-effective, and suitable for high-throughput analysis.[2][4]

  • Sample Preparation:

    • To 100 µL of human plasma in a 96-well plate, add 50 µL of an internal standard (IS) solution (e.g., 100 ng/mL of deuterated itraconazole, ITZ-D5, and this compound, ITZ-OH-D5, in methanol).[4]

    • Add 400 µL of a precipitation solvent, such as acetonitrile (B52724) containing 0.5% formic acid, to denature and precipitate plasma proteins.[4]

    • Vortex the plate for 1 minute and then centrifuge at 3500 rpm for 5 minutes to pellet the precipitated proteins.[4]

    • Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Method

SPE offers cleaner extracts by reducing matrix effects, though it is a more time-consuming and expensive process compared to protein precipitation.[3][4]

  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.[3]

    • Vortex and centrifuge to precipitate proteins.

    • Load the supernatant onto an SPE cartridge (e.g., HLB 30mg/1cc).[5]

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes of interest using an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Protocol 3: Liquid-Liquid Extraction (LLE) Method

LLE is another effective technique for sample clean-up.

  • Sample Preparation:

    • To 1.0 mL of plasma, add 100 µL of the internal standard solution.[6]

    • Add 3.0 mL of an extraction solvent (e.g., diethyl ether or a mixture of acetonitrile and methyl tert-butyl ether).[6][7]

    • Vortex for 20 minutes to ensure thorough mixing and extraction.[6]

    • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[6]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen or air.[6]

    • Reconstitute the dried extract in the mobile phase for analysis.[6]

LC-MS/MS Instrumental Parameters

The following table summarizes typical LC-MS/MS parameters used for the analysis of this compound.

ParameterSetting
Liquid Chromatography
ColumnAgilent Zorbax SB-C18, 2.1x50mm, 3.5 µm or similar reversed-phase column[4]
Mobile Phase A10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid[4]
Mobile Phase B0.1% formic acid in acetonitrile[4]
Flow Rate0.500 mL/min[4]
Injection Volume5 - 50 µL[6][7]
Column Temperature38 °C[3]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode[1][4]
MS/MS ModeMultiple Reaction Monitoring (MRM)[7]
MRM TransitionsItraconazole: 705.6 -> 393.2; this compound: 721 -> 408[8]
Internal Standard (IS)Itraconazole-d3 or Itraconazole-d5[1][4]

Data Presentation

The quantitative performance of the LC-MS/MS methods for itraconazole and this compound is summarized below.

Method Validation Summary
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Itraconazole1 - 250[4]1[4]< 9%[7]< 15%[7]91.2 - 113%[7]
This compound1 - 250[4]1[4]< 8%[7]< 15%[7]91 - 103%[7]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Extraction Recovery
AnalyteExtraction MethodRecovery (%)
ItraconazoleSolid-Phase Extraction92.3[3]
This compoundSolid-Phase Extraction94.0[3]
ItraconazoleLiquid-Liquid Extraction> 85.0[7]

Visualizations

Experimental Workflow

LC-MS/MS Workflow for this compound Analysis plasma Plasma Sample is_addition Add Internal Standard plasma->is_addition extraction Sample Preparation (Protein Precipitation, SPE, or LLE) is_addition->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant/ Eluate centrifugation->supernatant injection LC Injection supernatant->injection lc_separation Chromatographic Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General workflow for the LC-MS/MS analysis of this compound in plasma.

Logical Relationship of Analytical Steps

Caption: Logical relationship of the key steps in the bioanalytical method.

References

Application Notes and Protocols: Bioassay for Determining Hydroxy Itraconazole Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1] Following administration, itraconazole is extensively metabolized in the liver to a number of metabolites, the most prominent of which is hydroxy itraconazole.[2][3] This major metabolite is also pharmacologically active, exhibiting considerable antifungal activity, and its concentration in plasma can exceed that of the parent drug.[1][4] Therefore, to accurately assess the total antifungal potential in a biological system, it is crucial to develop and utilize a bioassay that can measure the combined activity of both itraconazole and this compound.

These application notes provide a detailed protocol for a bioassay to determine the antifungal activity of this compound, alongside its parent compound, itraconazole. The primary method detailed is the broth microdilution susceptibility test, a standardized technique for determining the Minimum Inhibitory Concentration (MIC). Additionally, a colorimetric assay using MTT is described as an alternative endpoint determination method.

Mechanism of Action

Both itraconazole and its active metabolite, this compound, exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase.[5][6] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[7] Ergosterol is the primary sterol in fungal cell membranes, where it plays a vital role in maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[6][8] By inhibiting lanosterol 14-alpha-demethylase, this compound disrupts ergosterol synthesis, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol.[6] This ultimately compromises the fungal cell membrane's structural integrity and function, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[6][7]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate FF-MAS (Follicular Fluid Meiosis-Activating Sterol) Lanosterol->Intermediate Lanosterol 14-alpha-demethylase (CYP51A1) Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps Membrane_Integrity Disrupted Fungal Cell Membrane Integrity Hydroxy_Itraconazole This compound Hydroxy_Itraconazole->Inhibition Lanosterol_14_alpha_demethylase Lanosterol_14_alpha_demethylase

Figure 1. Mechanism of action of this compound.

Quantitative Data Summary

The in vitro antifungal activity of this compound is comparable to that of itraconazole against a wide range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, presented as the concentration that inhibits 50% of isolates (MIC50), for both compounds against various fungal species as determined by broth microdilution assays. It is important to note that MIC values can be influenced by the testing medium used.[9]

Table 1: Comparative in vitro activity of Itraconazole and this compound against various fungal species.

Fungal SpeciesItraconazole MIC50 (mg/L)This compound MIC50 (mg/L)Reference
Candida kefyr (SA)0.0160.032[10]
Candida kefyr (ATCC 46764)0.0160.032[10]
Candida albicans (NCPF 3241)0.008 or 0.0160.008 or 0.016[10]
Candida albicans (3153A)0.008 or 0.0160.008 or 0.016[10]
Candida albicans (RV 1488)0.008 or 0.0160.008 or 0.016[10]

Table 2: Influence of Culture Medium on MIC Values against Aspergillus fumigatus.

Culture MediumItraconazole MIC (mg/L)This compound MIC (mg/L)Reference
Brain Heart Infusion (BHI)Lower MIC values observedLower MIC values observed[9]
Yeast Nitrogen Base (YNBG)Higher MIC values observedHigher MIC values observed[9]
Sabouraud Glucose Broth (SAB)Higher MIC values observedHigher MIC values observed[9]
Synthetic Amino Acid Medium, Fungal (SAAMF)Higher MIC values observedHigher MIC values observed[9]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for Aspergillus species and can be modified for other filamentous fungi or yeasts.[11][12][13]

1. Materials:

  • This compound and Itraconazole analytical standards

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • 2% Glucose solution (sterile)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate(s) for testing (e.g., Aspergillus fumigatus)

  • Potato Dextrose Agar (B569324) (PDA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile 0.05% Tween 80 in saline

  • Hemocytometer or spectrophotometer

  • Sterile, disposable inoculation loops or swabs

  • Incubator (35°C)

  • Microplate reader (optional, for spectrophotometric reading)

2. Preparation of Antifungal Stock Solutions:

  • Prepare a stock solution of this compound and itraconazole in DMSO at a concentration of 1600 mg/L.

  • Further dilute the stock solutions in RPMI 1640 medium to create a series of working solutions for the desired concentration range (e.g., 0.016 to 16 mg/L).

3. Inoculum Preparation:

  • Culture the fungal isolate on a PDA or SDA plate at 35°C until sufficient conidia have formed.

  • Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted swab or loop.

  • Suspend the conidia in sterile 0.05% Tween 80 in saline.

  • Allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a final concentration of 2 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer or by adjusting the optical density (OD) with a spectrophotometer.[11][12][13]

4. Assay Procedure:

  • Dispense 100 µL of the appropriate antifungal working solution into the wells of a 96-well microtiter plate to achieve the final desired concentrations after inoculation.

  • Include a drug-free well as a positive growth control and an un-inoculated well with medium as a negative control (blank).

  • Inoculate each well (except the negative control) with 100 µL of the prepared fungal inoculum.

  • Seal the plates and incubate at 35°C for 48 hours.[11][12][13]

5. Determination of MIC:

  • Visual Endpoint: The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.[11][12][13]

  • Spectrophotometric Endpoint: Measure the OD at 405 nm. The MIC can be defined as the lowest drug concentration that reduces turbidity by ≥50% compared to the growth control.[10]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_antifungal Prepare Antifungal Stock Solutions dispense_antifungal Dispense Antifungal Solutions into 96-well Plate prep_antifungal->dispense_antifungal prep_inoculum Prepare Fungal Inoculum add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum dispense_antifungal->add_inoculum incubate Incubate at 35°C for 48 hours add_inoculum->incubate read_plate Read Plate Visually or with Spectrophotometer incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Figure 2. Broth microdilution workflow.
Protocol 2: Colorimetric MTT Assay for Endpoint Determination

This protocol provides an alternative method for determining the MIC endpoint, which can be particularly useful when visual assessment is difficult.[9]

1. Materials:

  • Completed 96-well plates from Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO) or isopropanol (B130326) with 0.04 N HCl

  • Microplate reader (570 nm)

2. Assay Procedure:

  • Following the 48-hour incubation from Protocol 1, add 20 µL of MTT solution to each well.

  • Incubate the plates for an additional 4 hours at 35°C to allow for the conversion of MTT to formazan (B1609692) by viable fungal cells.

  • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Mix gently and read the absorbance at 570 nm using a microplate reader.

3. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that results in a significant reduction (e.g., ≥50%) in absorbance compared to the drug-free growth control.[9]

Troubleshooting and Considerations

  • Solubility of Compounds: Itraconazole and this compound are lipophilic. Ensure complete solubilization in DMSO before preparing aqueous dilutions.

  • Medium Selection: The choice of culture medium can significantly impact MIC values.[9] For comparative studies, consistency in the medium used is critical. RPMI 1640 is the standard for many susceptibility testing protocols.

  • Trailing Growth: Some fungal isolates may exhibit "trailing," which is reduced but persistent growth at concentrations above the MIC.[14] This can complicate visual endpoint determination. Spectrophotometric or MTT-based readings can provide a more objective endpoint in such cases.

  • Inoculum Size: The final inoculum concentration is a critical parameter that can affect MIC results. Careful standardization of the inoculum is essential for reproducibility.

  • Bioassay Organism: While this protocol focuses on Aspergillus, other organisms like Candida kefyr or Paecilomyces variotii have been used in bioassays for itraconazole and its metabolite.[10][15] The choice of organism may depend on the specific research question.

Conclusion

This document provides a comprehensive guide for developing and performing a bioassay to determine the antifungal activity of this compound. The detailed broth microdilution protocol, along with quantitative data and an understanding of the mechanism of action, will enable researchers to accurately assess the potency of this important active metabolite. The provided workflows and diagrams serve as valuable tools for implementing these assays in a laboratory setting. Consistent application of these standardized methods will ensure reproducible and reliable data for drug development and research purposes.

References

Application Note: Solid-Phase Extraction of Hydroxy Itraconazole from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the extraction of hydroxy itraconazole (B105839), the active metabolite of the antifungal agent itraconazole, from human plasma using solid-phase extraction (SPE). The described method utilizes a hydrophilic-lipophilic balanced (HLB) sorbent for the selective isolation and concentration of the analyte prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation method for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Itraconazole is a broad-spectrum antifungal agent that undergoes extensive metabolism in the body, with hydroxy itraconazole being the major active metabolite.[1][2] Due to significant inter-individual variability in drug absorption and metabolism, therapeutic drug monitoring of both itraconazole and this compound is crucial to ensure efficacy and avoid potential toxicity.[2][3] Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods like liquid-liquid extraction and protein precipitation, including higher analyte recovery, reduced matrix effects, and improved assay sensitivity.[4] This document outlines a detailed SPE protocol using Oasis HLB cartridges, which has been shown to provide excellent recovery and reproducibility for the analysis of itraconazole and this compound in plasma.[1]

Experimental Protocol

This protocol is based on established methods for the solid-phase extraction of itraconazole and this compound from human plasma.

Materials and Reagents:

  • Human plasma with K3 EDTA as anticoagulant

  • Itraconazole and this compound reference standards

  • Internal Standard (e.g., Itraconazole-d9, this compound-d8)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Ortho-phosphoric acid solution (50% v/v in water)

  • Ammonium (B1175870) formate (B1220265)

  • Oasis HLB 1cc (30mg) Solid-Phase Extraction Cartridges

  • Polypropylene (B1209903) tubes

  • Centrifuge

  • SPE manifold

  • Vortex mixer

Sample Preparation:

  • Thaw frozen plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a polypropylene tube, aliquot 300 µL of the plasma sample.

  • Spike with 50 µL of the internal standard working solution.

  • Add 50 µL of 50% ortho-phosphoric acid solution (v/v) in water.

  • Vortex the mixture for approximately 30 seconds to ensure complete mixing.

Solid-Phase Extraction Procedure:

The following steps should be performed using an SPE manifold.

  • Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be incorporated to further remove polar interferences.

  • Elution: Elute the analytes (itraconazole and this compound) from the cartridge by passing 1 mL of methanol into a clean collection tube.

Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable mobile phase for the analytical method (e.g., 200 µL of 10 mM ammonium formate buffer (pH 4.0): methanol (20:80 v/v)).

  • Vortex the reconstituted sample and transfer to an autosampler vial for analysis by LC-MS/MS.

Data Presentation

The following table summarizes the reported recovery rates for this compound using solid-phase extraction methods.

AnalyteSPE SorbentSample Pre-treatmentElution SolventMean Recovery (%)Reference
This compoundOasis HLB50% Ortho-phosphoric acidMethanol53.73
This compoundOasis HLBNot specifiedNot specified91-94[1]
This compoundAutomated on-line SPEAcetonitrile precipitationAcetonitrile94.0[5]

Mandatory Visualization

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post_elu Post-Elution plasma Plasma Sample (300 µL) is Internal Standard (50 µL) acid 50% Ortho-phosphoric Acid (50 µL) vortex1 Vortex Mix condition 1. Condition (Methanol, Water) vortex1->condition Load onto Cartridge load 2. Load Sample condition->load wash 3. Wash (Water) load->wash elute 4. Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

References

Application Note: Quantification of Hydroxy Itraconazole in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of hydroxy itraconazole (B105839), the active metabolite of the antifungal drug itraconazole, in various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document outlines procedures for tissue homogenization, solid-phase extraction (SPE), and subsequent LC-MS/MS analysis. Additionally, it presents quantitative data from literature and visual representations of the experimental workflow and the metabolic pathway of itraconazole.

Introduction

Itraconazole is a broad-spectrum antifungal agent widely used in the treatment of various fungal infections. It is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its major active metabolite, hydroxy itraconazole.[1][2][3] this compound exhibits significant antifungal activity and circulates in plasma at concentrations often exceeding that of the parent drug.[4] Both itraconazole and this compound are potent inhibitors of CYP3A4 and the P-glycoprotein (P-gp) efflux transporter, leading to a high potential for drug-drug interactions.[5][6]

Quantifying the levels of this compound in various tissues is essential for understanding its distribution, efficacy, and potential for local toxicity. This application note provides a robust and reliable method for the extraction and quantification of this compound in tissue samples, adaptable for preclinical and clinical research.

Data Presentation

The following tables summarize quantitative data for this compound in different tissue types as reported in scientific literature. These values can serve as a reference for expected concentrations in preclinical models.

Table 1: this compound Concentrations in Lung Tissue (Murine Model)

Treatment GroupTime PointMean Concentration (ng/g)
Single Dose4 hours~1000
Multiple Doses24 hours post-last dose~760

Data adapted from studies on nebulized itraconazole in murine models. Actual concentrations may vary depending on the animal model, dose, and administration route.

Table 2: Linearity and LLOQ for this compound in Plasma (Adaptable for Tissue Matrices)

ParameterValue
Linear Range1 - 250 ng/mL[7][8]
Lower Limit of Quantification (LLOQ)1 ng/mL[7]
Correlation Coefficient (r²)> 0.99

Linearity and LLOQ in tissue homogenates should be independently validated.

Table 3: Recovery of this compound from Plasma using Extraction Methods

Extraction MethodMean Recovery (%)
Protein Precipitation~95%[7]
Solid-Phase Extraction91 - 94%
Liquid-Liquid Extraction~85%[9]

Recovery from tissue homogenates may differ and requires optimization.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in tissue samples.

Tissue Homogenization

Materials:

  • Tissue sample (e.g., liver, lung, skin)

  • Homogenization Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Bead mill homogenizer with ceramic beads

  • Microcentrifuge tubes

  • Calibrated balance

Protocol:

  • Accurately weigh the frozen tissue sample (typically 50-100 mg).

  • Place the tissue sample into a 2 mL microcentrifuge tube containing ceramic beads.

  • Add ice-cold homogenization buffer at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).

  • Homogenize the tissue using a bead mill homogenizer. The duration and speed of homogenization should be optimized for each tissue type to ensure complete disruption. A typical setting is 2 cycles of 30 seconds at 6,000 rpm.

  • Keep the samples on ice throughout the homogenization process to minimize enzymatic degradation.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (tissue homogenate) for the extraction step.

Sample Extraction (Solid-Phase Extraction - SPE)

Materials:

  • Tissue homogenate supernatant

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • 50% (v/v) ortho-phosphoric acid in water

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • To 200 µL of tissue homogenate, add 20 µL of the internal standard working solution.

  • Add 50 µL of 50% ortho-phosphoric acid to the sample and vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[7]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[7]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-20% B

    • 3.6-5.0 min: 20% B

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 721.3 -> 408.2[9]

    • Itraconazole (for reference): m/z 705.3 -> 392.2[9]

    • Internal Standard (deuterated this compound): Adjust m/z accordingly

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_extraction Extraction (SPE) cluster_analysis Analysis tissue_sample Tissue Sample (Liver, Lung, Skin) homogenization Homogenization (Bead Mill) tissue_sample->homogenization centrifugation1 Centrifugation (10,000 x g) homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant add_is Add Internal Standard supernatant->add_is protein_precipitation Protein Precipitation (Phosphoric Acid) add_is->protein_precipitation spe Solid-Phase Extraction protein_precipitation->spe elution Elution (Methanol) spe->elution evaporation Evaporation (Nitrogen) elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_processing Data Processing and Quantification lcmsms->data_processing

Caption: Experimental Workflow for Quantification.

signaling_pathway Itraconazole Metabolism and Inhibition Pathway cluster_metabolism Metabolism in Hepatocyte cluster_inhibition Inhibition cluster_effect Downstream Effect Itraconazole Itraconazole CYP3A4 CYP3A4 Enzyme Itraconazole->CYP3A4 Metabolized by HydroxyItraconazole (B3325177) This compound (Active Metabolite) CYP3A4->HydroxyItraconazole Produces Itraconazole_inhibitor Itraconazole CYP3A4_inhibited CYP3A4 Enzyme Itraconazole_inhibitor->CYP3A4_inhibited Inhibits Pgp P-glycoprotein (P-gp) Efflux Transporter Itraconazole_inhibitor->Pgp Inhibits HydroxyItraconazole_inhibitor This compound HydroxyItraconazole_inhibitor->CYP3A4_inhibited Inhibits HydroxyItraconazole_inhibitor->Pgp Inhibits DDI Potential for Drug-Drug Interactions (Increased exposure of co-administered CYP3A4 and P-gp substrates)

Caption: Itraconazole Metabolism and Inhibition.

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the quantification of this compound in tissue samples. The combination of efficient tissue homogenization, clean-up by solid-phase extraction, and sensitive detection by LC-MS/MS allows for accurate determination of the analyte in complex biological matrices. This methodology is a valuable tool for researchers in the field of pharmacology and drug development to assess the tissue distribution and pharmacokinetics of itraconazole and its active metabolite. The provided data and visualizations serve as a useful reference for study design and data interpretation.

References

Application Notes & Protocols: Utilizing Hydroxy Itraconazole in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Drug-drug interaction (DDI) studies are a critical component of drug development, essential for ensuring patient safety. A significant portion of these interactions are mediated by the Cytochrome P450 (CYP) family of enzymes, with CYP3A4 being responsible for the metabolism of a large percentage of clinically used drugs. Regulatory agencies such as the FDA recommend using itraconazole (B105839) as a strong index inhibitor of CYP3A4 in clinical DDI studies.[1][2][3] Itraconazole undergoes extensive metabolism, primarily by CYP3A4, to form several metabolites.[4][5] The major active metabolite, hydroxy itraconazole (OH-ITZ), circulates in plasma at concentrations often exceeding those of the parent drug and is itself a potent CYP3A4 inhibitor.[4][6] Consequently, both itraconazole and this compound contribute significantly to the observed clinical DDI, and accounting for the effects of this compound is crucial for accurately predicting and interpreting DDI study outcomes.[5][7]

The Role of this compound in CYP3A4 Inhibition

Itraconazole (ITZ) is extensively metabolized in the liver by CYP3A4 to form its primary active metabolite, this compound (OH-ITZ).[7] This metabolite is not merely an inactive byproduct; it is a potent competitive inhibitor of CYP3A4, with an inhibitory potency comparable to or even greater than the parent compound in some assays.[5] Studies have shown that plasma concentrations of OH-ITZ are often equal to or higher than ITZ following administration.[4][6] The combined inhibitory effect of both parent drug and active metabolite leads to a more pronounced and sustained inhibition of CYP3A4 than would be predicted by the concentrations of itraconazole alone.[1][4] It is estimated that ITZ metabolites, with OH-ITZ being the most significant, can account for approximately 50% of the total in vivo CYP3A4 inhibition.[7] Therefore, any DDI study involving itraconazole must consider the pharmacokinetic profile and inhibitory contribution of this compound for a complete and accurate assessment.

cluster_metabolism Hepatic Metabolism ITZ Itraconazole (ITZ) OH_ITZ This compound (OH-ITZ) ITZ->OH_ITZ Metabolism CYP3A4_enzyme CYP3A4 Enzyme CYP3A4_enzyme->ITZ

Caption: Itraconazole metabolism to this compound via CYP3A4.

ITZ Itraconazole (ITZ) Inhibition Inhibition ITZ->Inhibition OH_ITZ This compound (OH-ITZ) OH_ITZ->Inhibition VictimDrug Victim Drug (CYP3A4 Substrate) CYP3A4 CYP3A4 Enzyme VictimDrug->CYP3A4 Binds to Metabolite Inactive Metabolite CYP3A4->Metabolite Produces Inhibition->CYP3A4 Blocks Metabolism Metabolism

Caption: Mechanism of CYP3A4 inhibition by ITZ and OH-ITZ.

Quantitative Data Summary

The following tables summarize key quantitative data for itraconazole and this compound relevant to DDI studies.

Table 1: In Vitro CYP3A4 Inhibition Potency

Compound Inhibition Type Unbound Ki (nM) Unbound IC50 (nM) Assay Conditions
Itraconazole (ITZ) Competitive 1.3[5] 6.1[5] Human Liver Microsomes, Midazolam Substrate

| This compound (OH-ITZ) | Competitive | 14.4[5] | 4.6[5] | Human Liver Microsomes, Midazolam Substrate |

Table 2: Example Pharmacokinetic Parameters in Healthy Volunteers (Values can vary significantly based on study design, formulation, and patient population)

Compound Dosing Regimen Cmax (ng/mL) AUC (ng·h/mL) T1/2 (h)
Itraconazole (ITZ) 200 mg, single dose ~150 - 350 ~2500 - 4000 ~24 - 42
This compound (OH-ITZ) 200 mg, single dose ~250 - 450 ~5000 - 7000 ~27 - 40
Itraconazole (ITZ) 200 mg daily, steady state ~1100 - 2000 ~20000 - 35000 ~64

| This compound (OH-ITZ) | 200 mg daily, steady state | ~1500 - 2500 | ~35000 - 50000 | ~56 |

Table 3: Impact of Itraconazole Co-administration on CYP3A4 Substrates

Victim Drug (Substrate) Itraconazole Regimen Change in Victim Drug AUC Change in Victim Drug Cmax Reference
Capivasertib 200 mg, 4 doses over 3 days 1.95-fold increase 1.70-fold increase [8]
Capmatinib 200 mg daily 1.42-fold increase No significant change [8]
Midazolam (Oral) 200 mg daily, 4 days ~6-fold increase ~2.5-fold increase [7]

| SKLB1028 | 200mg BID day 1, then 200mg daily | ~28% increase | ~41% increase |[8] |

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the inhibitory potential (IC50) of this compound on CYP3A4-mediated metabolism.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound (test inhibitor)

  • Midazolam (CYP3A4 probe substrate)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with internal standard (for quenching)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of this compound, midazolam, and internal standard in a suitable solvent (e.g., DMSO, Methanol).

    • Prepare working solutions by diluting stock solutions in buffer. Create a serial dilution of this compound to cover a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare HLM suspension in buffer to the desired concentration (e.g., 0.2-0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension, potassium phosphate buffer, and varying concentrations of this compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the probe substrate, midazolam (at a concentration « Km, e.g., 1-5 µM).

    • Immediately after adding the substrate, start the enzymatic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile containing an appropriate internal standard.

    • Centrifuge the plate to pellet the precipitated protein (e.g., 4000 rpm for 20 minutes at 4°C).

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each this compound concentration relative to a vehicle control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Clinical DDI Study with Itraconazole (as Perpetrator)

Objective: To evaluate the effect of itraconazole (and its metabolite, this compound) on the pharmacokinetics of an investigational drug (a potential "victim" of CYP3A4 inhibition).

Study Design:

  • Open-label, two-period, fixed-sequence design.[9]

  • Period 1: Administration of the investigational drug alone.

  • Washout Period: Sufficient time for complete elimination of the investigational drug (typically at least 5-7 half-lives).

  • Period 2: Administration of itraconazole to achieve steady-state inhibition, followed by co-administration of the investigational drug.

Subject Population:

  • Healthy male and/or female volunteers, 18-55 years of age.[10]

  • Subjects should be non-smokers and have no clinically significant abnormalities.

  • Genotyping for CYP3A status may be considered.

Procedure:

  • Period 1 (Reference):

    • Subjects receive a single dose of the investigational drug.

    • Collect serial blood samples for pharmacokinetic (PK) analysis at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).

  • Washout:

    • A washout period of at least 10 days is observed.[9]

  • Period 2 (Treatment):

    • Administer itraconazole 200 mg once daily for several days to achieve steady-state concentrations of both itraconazole and this compound and maximal CYP3A4 inhibition. A common regimen is a loading dose (e.g., 200 mg twice daily on Day 1) followed by 200 mg once daily.[1][8]

    • On a specified day (e.g., Day 4 or later), co-administer a single dose of the investigational drug with the daily dose of itraconazole.[7]

    • Continue itraconazole administration for the duration of the PK sampling for the investigational drug.

    • Collect serial blood samples for PK analysis at the same time points as in Period 1.

    • Collect trough samples for itraconazole and this compound to confirm exposure.

  • Bioanalysis:

    • Analyze plasma samples for concentrations of the investigational drug, itraconazole, and this compound using a validated bioanalytical method (e.g., LC-MS/MS). The FDA recommends measuring both itraconazole and this compound.[11]

  • Data Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, T1/2) for the investigational drug in both periods.

    • Determine the geometric mean ratios (GMR) and 90% confidence intervals for the AUC and Cmax of the investigational drug (Period 2 / Period 1) to quantify the magnitude of the DDI.[8]

cluster_period1 Period 1: Reference cluster_period2 Period 2: Treatment p1_drug Administer Investigational Drug (ID) p1_pk Serial PK Sampling (for ID) p1_drug->p1_pk Washout Washout Period (>10 days) p1_pk->Washout p2_itz Administer Itraconazole (e.g., 200mg QD to steady state) p2_coadmin Co-administer ID with Itraconazole p2_itz->p2_coadmin p2_pk Serial PK Sampling (for ID, ITZ, OH-ITZ) p2_coadmin->p2_pk Analysis Calculate PK Parameters & Geometric Mean Ratios p2_pk->Analysis Screening Subject Screening & Enrollment Screening->p1_drug Washout->p2_itz

Caption: Workflow for a typical clinical DDI study.

References

Application of Hydroxy Itraconazole in Fungal Resistance Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1] Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 or CYP51A gene), a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is critical for fungal cell membrane integrity.[2][3][4][5] Upon administration, itraconazole is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme into several metabolites, with hydroxy itraconazole being the major active metabolite.[6][7][8] this compound exhibits a similar in vitro antifungal potency to its parent compound against a wide array of pathogenic fungi.[6][9][10] Consequently, understanding the activity and resistance mechanisms affecting this compound is crucial for fungal resistance studies and the clinical management of fungal infections.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in fungal resistance studies.

Data Presentation: In Vitro Susceptibility of Fungi to Itraconazole and this compound

The in vitro activity of this compound is comparable to that of itraconazole for a majority of fungal isolates. Microbroth dilution tests have shown that the IC50 values for both compounds are typically within a mode ± one dilution range of experimental error for approximately 90% of pathogenic fungi.[9][10] However, some species, such as Candida glabrata and Trichophyton mentagrophytes, have shown slightly higher susceptibility to itraconazole than to this compound in some studies.[6][9]

Below are tables summarizing the comparative in vitro activities of itraconazole and this compound against various fungal species.

Table 1: Comparative In Vitro Activity of Itraconazole and this compound against Aspergillus Species

OrganismDrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Aspergillus fumigatusItraconazole0.03 - 20.250.5[11]
This compound0.03 - 20.251[12]
Aspergillus flavusItraconazole0.06 - 20.251[11]
This compound0.06 - 20.51[12]
Aspergillus nigerItraconazole0.12 - >80.52[11]
This compound0.12 - >814[12]

Table 2: Comparative In Vitro Activity of Itraconazole and this compound against Candida Species

OrganismDrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicansItraconazole≤0.015 - 20.030.125[13]
This compound≤0.015 - 20.030.125[14]
Candida glabrataItraconazole0.03 - 40.251[13]
This compound0.03 - 80.52[14]
Candida kruseiItraconazole0.06 - 20.250.5[13]
This compound0.06 - 20.250.5[14]

Table 3: Comparative In Vitro Activity of Itraconazole and this compound against Other Fungi

OrganismDrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Cryptococcus neoformansItraconazole0.03 - 0.50.1250.25[11]
This compound0.03 - 10.250.5[12]
Trichophyton rubrumItraconazole0.03 - 10.1250.5[15]
This compound0.03 - 10.1250.5[14]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for yeasts and filamentous fungi.[16][17][18][19][20][21]

1. Materials:

  • Itraconazole and this compound analytical grade powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader

  • Fungal isolates to be tested

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

2. Preparation of Antifungal Stock Solutions:

  • Prepare a stock solution of itraconazole and this compound at 1600 µg/mL in DMSO.

  • Serially dilute the stock solutions in RPMI 1640 medium to create a range of working solutions.

3. Inoculum Preparation:

  • For Yeasts: Subculture the yeast isolate on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.

  • For Molds: Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days to encourage sporulation. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 104 CFU/mL in RPMI 1640.

4. Microdilution Plate Setup:

  • Add 100 µL of the appropriate antifungal working solution to the wells of a 96-well microtiter plate. The final concentration of the antifungal agents will typically range from 0.015 to 16 µg/mL.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

5. Incubation:

  • Incubate the plates at 35°C.

  • Read the results after 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.

6. Endpoint Determination:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% for azoles) compared to the growth control.

  • The endpoint can be determined visually or by using a microplate reader at 530 nm.

Protocol 2: Rhodamine 6G Efflux Pump Assay

This protocol is used to assess the activity of ATP-binding cassette (ABC) transporters, which are often involved in azole resistance.[10][13][22]

1. Materials:

  • Rhodamine 6G (R6G)

  • 2-deoxy-D-glucose

  • HEPES buffer (pH 7.0)

  • Glucose solution (2%)

  • Fungal cell suspension

  • Fluorometer or fluorescence microplate reader

2. Cell Preparation and Loading:

  • Grow fungal cells to the mid-logarithmic phase in a suitable broth medium (e.g., YPD for yeast).

  • Harvest the cells by centrifugation and wash twice with sterile, ice-cold water, followed by a wash with HEPES buffer.

  • Resuspend the cells in HEPES buffer containing 2-deoxy-D-glucose (to de-energize the cells) and 10 µM Rhodamine 6G.

  • Incubate for 1-2 hours at 30°C with shaking to allow for R6G uptake.

  • Wash the cells with ice-cold HEPES buffer to remove extracellular R6G.

3. Efflux Assay:

  • Resuspend the R6G-loaded cells in HEPES buffer.

  • Initiate efflux by adding glucose (2% final concentration) to energize the cells.

  • Take aliquots of the supernatant at various time points (e.g., 0, 5, 10, 15, 30, 60 minutes).

  • Measure the fluorescence of the supernatant using a fluorometer with an excitation wavelength of 529 nm and an emission wavelength of 553 nm.

  • An increase in fluorescence in the supernatant over time indicates active efflux of R6G.

Signaling Pathways and Experimental Workflows

Fungal Resistance Signaling Pathways

Resistance to azole antifungals, including itraconazole and this compound, is often mediated by complex cellular signaling pathways that respond to drug-induced stress. Two of the most well-characterized pathways are the calcineurin and Hsp90 signaling pathways.[11][14][23][24][25][26]

Calcineurin Signaling Pathway: This calcium-dependent pathway is crucial for stress responses, including tolerance to azole-induced membrane stress. Inhibition of calcineurin renders fungi hypersensitive to azoles.

Hsp90 Signaling Pathway: The molecular chaperone Hsp90 plays a critical role in stabilizing client proteins, including calcineurin, which are essential for the fungal stress response. Hsp90 inhibition can compromise fungal viability in the presence of azoles.

Fungal_Resistance_Signaling_Pathways cluster_1 Calcineurin Pathway cluster_2 Hsp90 Pathway Azoles (Itraconazole, this compound) Azoles (Itraconazole, this compound) Ergosterol Biosynthesis Inhibition Ergosterol Biosynthesis Inhibition Azoles (Itraconazole, this compound)->Ergosterol Biosynthesis Inhibition Ca2+ influx Ca2+ influx Calmodulin Calmodulin Ca2+ influx->Calmodulin Calcineurin (Cna1/Cnb1) Calcineurin (Cna1/Cnb1) Calmodulin->Calcineurin (Cna1/Cnb1) Crz1 (dephosphorylation) Crz1 (dephosphorylation) Calcineurin (Cna1/Cnb1)->Crz1 (dephosphorylation) Crz1 (nuclear translocation) Crz1 (nuclear translocation) Crz1 (dephosphorylation)->Crz1 (nuclear translocation) Gene Expression (Cell wall integrity, ion homeostasis) Gene Expression (Cell wall integrity, ion homeostasis) Crz1 (nuclear translocation)->Gene Expression (Cell wall integrity, ion homeostasis) Azole Tolerance Azole Tolerance Gene Expression (Cell wall integrity, ion homeostasis)->Azole Tolerance Hsp90 Hsp90 Hsp90->Calcineurin (Cna1/Cnb1) stabilizes Other client proteins Other client proteins Hsp90->Other client proteins Hsp90->Azole Tolerance enables Membrane Stress Membrane Stress Ergosterol Biosynthesis Inhibition->Membrane Stress Membrane Stress->Ca2+ influx

Caption: Signaling pathways involved in fungal azole resistance.

Experimental Workflow for In Vitro Evolution of Fungal Resistance

The development of antifungal resistance can be studied in the laboratory through experimental evolution. This involves serially passaging a fungal population in the presence of increasing concentrations of an antifungal agent.[5][27][28][29][30]

Experimental_Evolution_Workflow Start with susceptible fungal strain Start with susceptible fungal strain Culture in sub-inhibitory concentration of this compound Culture in sub-inhibitory concentration of this compound Start with susceptible fungal strain->Culture in sub-inhibitory concentration of this compound Serial Passaging Serial Passaging Culture in sub-inhibitory concentration of this compound->Serial Passaging Increase this compound concentration Increase this compound concentration Serial Passaging->Increase this compound concentration after each passage Isolate resistant colonies Isolate resistant colonies Serial Passaging->Isolate resistant colonies Increase this compound concentration->Serial Passaging Phenotypic Characterization Phenotypic Characterization Isolate resistant colonies->Phenotypic Characterization Genotypic Characterization Genotypic Characterization Isolate resistant colonies->Genotypic Characterization MIC Testing MIC Testing Phenotypic Characterization->MIC Testing Efflux Pump Assay Efflux Pump Assay Phenotypic Characterization->Efflux Pump Assay Whole Genome Sequencing Whole Genome Sequencing Genotypic Characterization->Whole Genome Sequencing Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) Genotypic Characterization->Gene Expression Analysis (qRT-PCR)

Caption: Workflow for in vitro evolution of fungal resistance.

Mechanisms of Itraconazole and this compound Resistance

Fungal resistance to itraconazole and its active metabolite, this compound, is a multifactorial phenomenon. The primary mechanisms include:

  • Target Site Modification: Point mutations in the ERG11 or CYP51A gene can lead to alterations in the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for azoles.[24][31][32]

  • Overexpression of the Target Enzyme: Increased expression of ERG11 or CYP51A results in higher levels of the target enzyme, requiring higher concentrations of the drug for inhibition.[8][13][18]

  • Increased Drug Efflux: Overexpression of efflux pump proteins, belonging to the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1, Cdr2) or the Major Facilitator Superfamily (MFS) (e.g., Mdr1), can actively pump azoles out of the fungal cell, preventing them from reaching their target.[12][27][28][33][34]

Resistance_Mechanisms cluster_cell Inside Fungal Cell cluster_mechanisms Resistance Mechanisms Fungal Cell Fungal Cell Itraconazole / this compound->Fungal Cell Erg11/CYP51A Erg11/CYP51A Itraconazole / this compound->Erg11/CYP51A inhibition Ergosterol Ergosterol Erg11/CYP51A->Ergosterol biosynthesis Efflux Pumps (CDR, MDR) Efflux Pumps (CDR, MDR) Efflux Pumps (CDR, MDR)->Itraconazole / this compound efflux Resistance Resistance Target Site Modification (Erg11/CYP51A mutation) Target Site Modification (Erg11/CYP51A mutation) Target Site Modification (Erg11/CYP51A mutation)->Resistance Target Overexpression (Upregulation of Erg11/CYP51A) Target Overexpression (Upregulation of Erg11/CYP51A) Target Overexpression (Upregulation of Erg11/CYP51A)->Resistance Increased Efflux (Upregulation of Efflux Pumps) Increased Efflux (Upregulation of Efflux Pumps) Increased Efflux (Upregulation of Efflux Pumps)->Resistance

Caption: Mechanisms of fungal resistance to itraconazole.

References

Application Notes and Protocols for Studying Hydroxy Itraconazole Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally investigating the metabolism of the antifungal drug itraconazole (B105839) to its major active metabolite, hydroxy itraconazole. The included protocols offer detailed, step-by-step methodologies for in vitro and in vivo studies, while the data summaries and visualizations provide a clear overview of the key processes and findings in this area of research.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent. Its clinical efficacy is significantly influenced by its metabolism, primarily through the action of the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with this compound being the most prominent and pharmacologically active.[1][2] Understanding the kinetics and dynamics of this metabolic conversion is crucial for predicting drug-drug interactions, assessing therapeutic efficacy, and ensuring patient safety. Itraconazole and its metabolites are also potent inhibitors of CYP3A4, which can lead to significant drug-drug interactions.[1][3][4]

Metabolic Pathway of Itraconazole

Itraconazole undergoes extensive metabolism in the liver, primarily mediated by CYP3A4. The major metabolic pathway is the hydroxylation of the sec-butyl side chain, resulting in the formation of this compound. Other metabolites, such as keto-itraconazole and N-desalkyl-itraconazole, are also formed and contribute to the overall pharmacokinetic and pharmacodynamic profile of the drug.[1][3]

Itraconazole Itraconazole Hydroxy_Itraconazole This compound (Major Active Metabolite) Itraconazole->Hydroxy_Itraconazole CYP3A4 Keto_Itraconazole Keto-Itraconazole Itraconazole->Keto_Itraconazole CYP3A4 N_desalkyl_Itraconazole N-desalkyl-Itraconazole Itraconazole->N_desalkyl_Itraconazole CYP3A4

Fig. 1: Metabolic pathway of Itraconazole.

Data Presentation

In Vitro Enzyme Kinetics and Inhibition

The following table summarizes key in vitro kinetic and inhibition parameters for itraconazole and its metabolites in human liver microsomes (HLM) and recombinant CYP3A4 systems.

CompoundSystemParameterValueReference(s)
Itraconazole HLMKm (unbound)3.9 nM[4]
HLMCLint69.3 ml/min/nmol CYP3A4[4]
HLMKi (unbound)1.3 nM[4]
HLMIC50 (unbound)6.1 nM[4]
This compound HLMKm (unbound)27 nM[4]
HLMCLint19.8 ml/min/nmol CYP3A4[4]
HLMKi (unbound)14.4 nM[4]
HLMIC50 (unbound)4.6 nM[4]
Keto-Itraconazole HLMKm (unbound)1.4 nM[4]
HLMCLint62.5 ml/min/nmol CYP3A4[4]
HLMIC50 (unbound)7.0 nM[4]
N-desalkyl-Itraconazole HLMIC50 (unbound)0.4 nM[4]
In Vivo Pharmacokinetic Parameters

This table presents a summary of in vivo pharmacokinetic data for itraconazole and this compound in humans and animal models.

SpeciesCompoundDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Reference(s)
Human Itraconazole100 mg daily for 7 days416 - 588 nM (trough)--[1]
This compound100 mg daily for 7 days280 - 853 nM (trough)--[1]
Dog Itraconazole100 mg218.4 ± 103.73.3 ± 2.1-[5]
This compound100 mg---[5]
Rat Itraconazole5 mg468.1 ± 71.55.2 ± 3.6-[5]
This compound5 mg---[5]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Itraconazole in Human Liver Microsomes

This protocol details the procedure for assessing the metabolic stability and metabolite formation of itraconazole using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • Itraconazole

  • This compound standard

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., ketoconazole)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of itraconazole in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Prepare the HLM suspension in potassium phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[6][7]

  • Incubation:

    • In a 96-well plate, add the HLM suspension, itraconazole solution (final concentration typically 1-10 µM), and potassium phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining itraconazole and the formed this compound.[2][8]

  • Data Analysis:

    • Determine the rate of itraconazole depletion to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

    • Quantify the formation of this compound over time.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_ITZ Prepare Itraconazole Stock Solution Mix Combine HLM, Itraconazole, and Buffer in 96-well Plate Prep_ITZ->Mix Prep_HLM Prepare HLM Suspension Prep_HLM->Mix Prep_NADPH Prepare NADPH Regenerating System Start Initiate Reaction with NADPH System Prep_NADPH->Start Preinc Pre-incubate at 37°C Mix->Preinc Preinc->Start Incubate Incubate at 37°C with Shaking Start->Incubate Terminate Terminate Reaction with Acetonitrile + Internal Standard Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis: - Itraconazole Depletion - this compound Formation LCMS->Data

Fig. 2: Workflow for in vitro metabolism assay.
Protocol 2: Cell-Based Model for Itraconazole Metabolism

Cell-based models, such as primary human hepatocytes or hepatoma cell lines (e.g., HepG2), can provide a more physiologically relevant system for studying drug metabolism.[9][10][11]

Materials:

  • Cryopreserved or freshly isolated human hepatocytes or a suitable hepatoma cell line

  • Cell culture medium and supplements

  • Collagen-coated cell culture plates

  • Itraconazole

  • Analytical standards for itraconazole and this compound

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Thaw and plate the hepatocytes according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer.

  • Drug Treatment:

    • Prepare a stock solution of itraconazole and dilute it in the cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing itraconazole.

    • Incubate the cells for a specified period (e.g., 24, 48 hours).

  • Sample Collection:

    • At the end of the incubation, collect the cell culture medium.

    • The cells can also be lysed to measure intracellular concentrations of the parent drug and metabolite.

  • Sample Preparation and Analysis:

    • Prepare the collected medium and cell lysates for LC-MS/MS analysis, similar to the microsomal assay.

  • Data Analysis:

    • Quantify the concentrations of itraconazole and this compound in the medium and cell lysates.

Protocol 3: In Vivo Pharmacokinetic Study in an Animal Model

Animal models are essential for understanding the in vivo disposition of itraconazole and its metabolites. The dog has been suggested as a suitable model for predicting human oral absorption.[5][12]

Materials:

  • Appropriate animal model (e.g., beagle dogs)

  • Itraconazole formulation for oral administration

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Administer a single oral dose of itraconazole to the animals.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract itraconazole and this compound from the plasma samples.

    • Quantify the concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life for both itraconazole and this compound.

cluster_invitro In Vitro Models cluster_invivo In Vivo Model cluster_human Human Studies Microsomes Liver Microsomes Animal Animal Model (e.g., Dog) Microsomes->Animal Metabolic Stability, Enzyme Kinetics Cells Hepatocytes/ Cell Lines Cells->Animal Cellular Metabolism, Toxicity Human Clinical Trials Animal->Human Pharmacokinetics, Safety

Fig. 3: Progression of drug metabolism studies.

Conclusion

The experimental models and protocols described in these application notes provide a robust framework for investigating the metabolism of itraconazole to this compound. By combining in vitro and in vivo approaches, researchers can gain a comprehensive understanding of the factors influencing the pharmacokinetics and pharmacodynamics of this important antifungal agent. This knowledge is critical for optimizing therapeutic regimens and minimizing the risk of adverse drug interactions.

References

Application Note: High-Resolution Separation of Itraconazole and its Active Metabolite, Hydroxyitraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections. Following administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to a number of metabolites.[1][2] The major and pharmacologically active metabolite is hydroxyitraconazole (B3325177), which exhibits antifungal potency comparable to the parent drug.[3] Due to their similar pharmacological activity and potential for drug-drug interactions, the simultaneous quantification of both itraconazole and hydroxyitraconazole in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic and bioequivalence studies, and in the development of new drug formulations.[3][4]

This application note provides detailed protocols for the effective separation and quantification of itraconazole and hydroxyitraconazole using modern chromatographic techniques. The methodologies outlined are intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of Itraconazole

Itraconazole undergoes stereoselective metabolism, with certain stereoisomers being more readily metabolized by CYP3A4 to form hydroxyitraconazole, as well as other secondary metabolites like keto-itraconazole and N-desalkyl-itraconazole.[5] The hydroxylation of the sec-butyl side chain is the primary metabolic pathway leading to the formation of the active hydroxy metabolite.

Itraconazole Itraconazole CYP3A4 CYP3A4 Itraconazole->CYP3A4 Hydroxyitraconazole Hydroxyitraconazole OtherMetabolites Keto-itraconazole, N-desalkyl-itraconazole Hydroxyitraconazole->OtherMetabolites CYP3A4->Hydroxyitraconazole Hydroxylation

Caption: Metabolic conversion of Itraconazole to Hydroxyitraconazole.

Sample Preparation Techniques

The accurate quantification of itraconazole and hydroxyitraconazole in biological matrices such as plasma requires efficient extraction of the analytes and removal of interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation

A simple and rapid method suitable for high-throughput analysis.

  • Protocol:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., 100 ng/mL of deuterated itraconazole and hydroxyitraconazole in methanol).

    • Add 400 µL of a precipitation solvent (e.g., 0.5% formic acid in acetonitrile).[6]

    • Vortex the mixture for 1 minute at 1800 rpm.[6]

    • Centrifuge at 3500 rpm for 5 minutes to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a clean tube for analysis.

Liquid-Liquid Extraction (LLE)

Offers cleaner extracts compared to protein precipitation.

  • Protocol:

    • To a plasma sample, add an internal standard (e.g., loratidine).

    • Alkalinize the plasma sample.

    • Add an extraction solvent mixture, such as hexane-dichloromethane (70:30, v/v)[4] or a mixture of acetonitrile (B52724) and methyl tert-butyl ether.[7]

    • Vortex to ensure thorough mixing and extraction of the analytes into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the chromatographic system.

Solid-Phase Extraction (SPE)

Provides the cleanest samples and is amenable to automation.[8]

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., hydrophilic-lipophilic balance) with methanol (B129727) followed by water.

    • To a 300 µL plasma sample, add 50 µL of the internal standard working solution and 50 µL of 50% orthophosphoric acid solution.

    • Vortex the sample for 30 seconds.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a strong solvent (e.g., methanol).

    • Evaporate the eluate and reconstitute the residue in the mobile phase.

cluster_PP Protein Precipitation cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction P1 Plasma Sample P2 Add Internal Standard & Precipitation Solvent P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 L1 Plasma Sample L2 Add Internal Standard & Extraction Solvent L1->L2 L3 Vortex & Centrifuge L2->L3 L4 Separate Organic Layer L3->L4 L5 Evaporate & Reconstitute L4->L5 S1 Plasma Sample S2 Pre-treat Sample S1->S2 S3 Load onto SPE Cartridge S2->S3 S4 Wash Cartridge S3->S4 S5 Elute Analytes S4->S5 S6 Evaporate & Reconstitute S5->S6

Caption: Workflow for different sample preparation techniques.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the most common techniques for the separation and quantification of itraconazole and hydroxyitraconazole.

High-Performance Liquid Chromatography (HPLC)
  • Protocol 1: Reversed-Phase HPLC with UV Detection

    • Column: C18, 5 µm, 4.6 x 250 mm.[9]

    • Mobile Phase: A mixture of acetonitrile, 0.05M phosphate (B84403) buffer, and methanol (47:45:8, v/v/v).[9]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 37°C.[9]

    • Detection: UV at 262 nm.[3]

    • Injection Volume: 20 µL.

  • Protocol 2: Reversed-Phase HPLC with Fluorescence Detection

    • Column: Reversed-phase C18, 250 mm x 4.6 mm.[4]

    • Mobile Phase: [0.01% triethylamine (B128534) solution (pH 2.8 with orthophosphoric acid)-acetonitrile (46:54)]-isopropanol (90:10, v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: Fluorescence (Excitation: 264 nm, Emission: 380 nm).[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.

  • Protocol:

    • Chromatographic System: A high-performance liquid chromatography system.

    • Column: Chromolith SpeedROD RP-18e (50 x 4.6 mm).

    • Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0): methanol (20:80 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 25 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode.

    • MRM Transitions:

      • Itraconazole: m/z 705.3 → 392.5

      • Hydroxyitraconazole: m/z 721.3 → 408.4

      • Itraconazole-d9 (IS): m/z 716.5 → 402.6

      • Hydroxyitraconazole-d8 (IS): m/z 729.4 → 416.5

cluster_detectors Detection Methods Sample Prepared Sample HPLC HPLC System (Pump, Autosampler, Column) Sample->HPLC Detector Detector HPLC->Detector Data Data Acquisition & Analysis Detector->Data UV UV/Vis Detector Fluorescence Fluorescence Detector MS Mass Spectrometer (MS/MS)

Caption: General workflow for chromatographic analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of various methods for the determination of itraconazole and hydroxyitraconazole.

ParameterHPLC-UV[3]HPLC-Fluorescence[4]LC-MS/MS
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity Range (Itraconazole) 0.05 - 10 mg/L5.0 - 500 ng/mL0.301 - 151.655 ng/mL
Linearity Range (Hydroxyitraconazole) 0.05 - 10 mg/L5.0 - 500 ng/mL0.946 - 224.908 ng/mL
Limit of Quantification (LOQ) 0.05 mg/L5.0 ng/mL0.303 ng/mL (ITZ), 0.946 ng/mL (OH-ITZ)
Recovery (Itraconazole) >80% (estimated)>70%52.07%
Recovery (Hydroxyitraconazole) >80% (estimated)>70%53.73%
Intra-day Precision (%CV) <10%Not Reported≤15%
Inter-day Precision (%CV) <10%Not Reported≤15%

Conclusion

The separation and quantification of itraconazole and its active metabolite, hydroxyitraconazole, can be reliably achieved using various chromatographic techniques. The choice of method depends on the required sensitivity, throughput, and available instrumentation. For high-sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the preferred method. For routine therapeutic drug monitoring where high sensitivity is not paramount, HPLC with UV or fluorescence detection can provide accurate and precise results. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis and drug development.

References

Application Notes and Protocol for Stability Testing of Hydroxy Itraconazole Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for conducting stability testing of hydroxy itraconazole (B105839) solutions. Hydroxy itraconazole is the major active metabolite of the antifungal agent itraconazole and exhibits a similar antifungal activity profile. Therefore, understanding its stability characteristics in solution is crucial for the development of liquid formulations, analytical standards, and for ensuring the integrity of in-vitro and in-vivo studies.

This protocol outlines the procedures for subjecting this compound solutions to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A and Q1B) to identify potential degradation pathways and to develop a stability-indicating analytical method. The protocol is intended for research and early-phase drug development purposes.

Materials and Equipment

Reagents
  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Sodium hydroxide (B78521) (NaOH, analytical grade)

  • Hydrogen peroxide (H₂O₂, 30%, analytical grade)

  • Purified water (Type I)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

  • Heating block or water bath

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Forced-air stability oven

  • Refrigerator and freezer

  • Syringe filters (0.45 µm, compatible with organic solvents)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the appropriate solvent (e.g., methanol, or the mobile phase for HPLC analysis).

Stability-Indicating HPLC Method (Proposed)

A stability-indicating method is crucial for separating the parent drug from its degradation products. The following method is a starting point based on published methods for itraconazole and should be validated for its stability-indicating properties for this compound.[1][2]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acidB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 263 nm
Injection Volume 10 µL

System Suitability: Before sample analysis, the HPLC system should meet the following criteria:

  • Tailing factor for the this compound peak: ≤ 2.0

  • Theoretical plates for the this compound peak: ≥ 2000

  • Relative Standard Deviation (RSD) for six replicate injections of the working standard: ≤ 2.0%

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to demonstrate the specificity of the analytical method.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Pipette 1 mL of the this compound stock solution (1 mg/mL) into a 10 mL volumetric flask.

  • Add 1 mL of 1 N HCl.

  • Keep the solution at 60°C for 2 hours.

  • Cool to room temperature and neutralize with an appropriate volume of 1 N NaOH.

  • Dilute to volume with mobile phase to obtain a final concentration of 100 µg/mL.

  • Analyze by HPLC.

  • Pipette 1 mL of the this compound stock solution (1 mg/mL) into a 10 mL volumetric flask.

  • Add 1 mL of 1 N NaOH.

  • Keep the solution at 60°C for 2 hours.

  • Cool to room temperature and neutralize with an appropriate volume of 1 N HCl.

  • Dilute to volume with mobile phase to obtain a final concentration of 100 µg/mL.

  • Analyze by HPLC.

  • Pipette 1 mL of the this compound stock solution (1 mg/mL) into a 10 mL volumetric flask.

  • Add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to volume with mobile phase to obtain a final concentration of 100 µg/mL.

  • Analyze by HPLC.

  • Transfer the this compound working solution (100 µg/mL) into a sealed vial.

  • Place the vial in a forced-air oven at 80°C for 48 hours.

  • Cool to room temperature.

  • Analyze by HPLC.

  • Expose the this compound working solution (100 µg/mL) in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping the container in aluminum foil.

  • Analyze both the exposed and control samples by HPLC.

Long-Term and Accelerated Stability Studies
  • Prepare a batch of this compound solution at the desired concentration and in the intended solvent/formulation.

  • Divide the batch into multiple aliquots in the proposed container closure system.

  • Store the aliquots under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated (if applicable): 5°C ± 3°C

    • Frozen (if applicable): -20°C ± 5°C

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months for long-term stability).

  • Analyze the samples for appearance, pH, and concentration of this compound and any degradation products using the validated stability-indicating HPLC method.

Data Presentation

Quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTreatment% Degradation of this compoundNumber of Degradation ProductsRRT of Major Degradants
Acid Hydrolysis1 N HCl, 60°C, 2 hrs
Base Hydrolysis1 N NaOH, 60°C, 2 hrs
Oxidation30% H₂O₂, RT, 24 hrs
Thermal80°C, 48 hrs
PhotolyticICH Q1B exposure

Table 2: Long-Term Stability Data (Example at 25°C/60% RH)

Time Point (Months)AppearancepHAssay (%) of InitialIndividual Unspecified Degradant (%)Total Degradants (%)
0Clear, colorless6.5100.0< 0.1< 0.1
1
3
6
12

Acceptance Criteria (for Early Phase Development)

The following are general acceptance criteria for a drug substance solution in early development and should be finalized based on the specific product and its intended use.

TestAcceptance Criteria
Appearance Clear, colorless solution, free from visible particles
pH ± 0.5 units from the initial value
Assay 95.0% - 105.0% of the initial concentration
Individual Unspecified Degradation Product Not more than 0.5%
Total Degradation Products Not more than 2.0%

Visualizations

Experimental Workflow

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_forced_degradation Forced Degradation Studies cluster_stability Long-Term & Accelerated Stability cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solution (100 µg/mL) stock->working acid Acid Hydrolysis (1N HCl, 60°C) working->acid base Base Hydrolysis (1N NaOH, 60°C) working->base oxidation Oxidation (30% H2O2, RT) working->oxidation thermal Thermal (80°C) working->thermal photo Photolytic (ICH Q1B) working->photo long_term Long-Term Storage (25°C/60% RH) working->long_term accelerated Accelerated Storage (40°C/75% RH) working->accelerated hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc long_term->hplc accelerated->hplc evaluation Evaluate against Acceptance Criteria hplc->evaluation

Caption: Workflow for the stability testing of this compound solutions.

Potential Degradation Pathway

Based on known degradation of similar structures, a potential degradation pathway for this compound under oxidative stress is the formation of N-oxides at the piperazine (B1678402) ring.[5]

Degradation_Pathway hydroxy_itraconazole This compound ...-N(piperazine)-... oxidative_stress Oxidative Stress (e.g., H₂O₂) hydroxy_itraconazole->oxidative_stress n_oxide Piperazine N-Oxide ...-N⁺-O⁻(piperazine)-... oxidative_stress->n_oxide

Caption: A potential oxidative degradation pathway of this compound.

References

Application Notes and Protocols for Determining Hydroxy Itraconazole Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy itraconazole (B105839) is the major active metabolite of the broad-spectrum antifungal agent, itraconazole. It is formed in the liver and exhibits antifungal activity comparable to the parent drug.[1][2] In vitro studies have shown that hydroxy itraconazole has similar or sometimes slightly different potency against various fungal pathogens.[1][3][4][5] Therefore, it is crucial to assess the efficacy of this compound to understand its contribution to the overall therapeutic effect of itraconazole. This document provides detailed protocols for cell-based assays to determine the in vitro efficacy of this compound against pathogenic fungi and presents comparative data on its activity.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Itraconazole and this compound exert their antifungal effects by disrupting the fungal cell membrane. Specifically, they inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is a key component in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. Inhibition of lanosterol 14-α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane. This disruption of the cell membrane structure and function ultimately leads to the inhibition of fungal growth and cell death.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Site Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-α-demethylase (CYP51A1) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Inhibitor Itraconazole & This compound Lanosterol 14-α-demethylase\n(CYP51A1) Lanosterol 14-α-demethylase (CYP51A1) Inhibitor->Lanosterol 14-α-demethylase\n(CYP51A1)

Caption: Ergosterol biosynthesis pathway and the site of inhibition by itraconazole and this compound.

Data Presentation: In Vitro Efficacy of this compound vs. Itraconazole

The following tables summarize the quantitative data on the in vitro activity of this compound compared to its parent drug, itraconazole, against various fungal species. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism or causes a 50% reduction in growth, respectively.

Table 1: Comparative In Vitro Activity (IC50 in mg/L) of Itraconazole and this compound Against Various Fungal Isolates

Fungal SpeciesNumber of IsolatesItraconazole IC50 (mg/L)This compound IC50 (mg/L)
Candida albicans30.008 or 0.0160.008 or 0.016
Candida kefyr20.0160.032
Candida glabrata-More susceptible to ItraconazoleLess susceptible than to Itraconazole
Trichophyton mentagrophytes-More susceptible to ItraconazoleLess susceptible than to Itraconazole
Various Pathogenic Fungi1481Similar to this compoundSimilar to Itraconazole
Data sourced from a study by Odds FC, et al. (2000).[1][5]

Table 2: Minimum Inhibitory Concentrations (MIC in mg/L) of Itraconazole and this compound Against Reference Strains in Different Media

Fungal SpeciesMediumItraconazole MIC (mg/L)This compound MIC (mg/L)
Aspergillus fumigatusBHILower MICLower MIC
Aspergillus fumigatusYNBG, SAB, SAAMFHigher MICHigher MIC
Cryptococcus neoformansBHILower MICLower MIC
Cryptococcus neoformansYNBG, SAB, SAAMFHigher MICHigher MIC
Candida albicansSAAMF, YNBGRecommended for MIC determinationRecommended for MIC determination
BHI: Brain Heart Infusion Broth, YNBG: Yeast Nitrogen Base with Glucose, SAB: Sabouraud Glucose Broth, SAAMF: Synthetic Amino Acid Medium, Fungal. Data indicates that the activity of itraconazole was equal to or greater than that of hydroxy-itraconazole against most fungi tested.[3][4]

Experimental Protocols

This section provides detailed methodologies for determining the in vitro efficacy of this compound using broth microdilution and MTT assays.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Fungal Inoculum C Inoculate Microplate A->C B Prepare Drug Dilutions (this compound & Itraconazole) B->C D Incubate Plates C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC/IC50 E->F

Caption: General workflow for determining antifungal efficacy.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi and yeasts.

Materials:

  • This compound and Itraconazole (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Preparation of Drug Solutions:

    • Prepare a stock solution of this compound and itraconazole in DMSO at a concentration of 1600 µg/mL.

    • Perform serial twofold dilutions of the stock solutions in RPMI 1640 medium to obtain a range of concentrations (e.g., 16 to 0.03 µg/mL). The final concentration in the assay will be half of these values.

  • Preparation of Fungal Inoculum:

    • Yeasts: Culture the yeast isolates on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • Filamentous Fungi: Culture the mold isolates on Potato Dextrose Agar (PDA) at 35°C for 7 days, or until adequate sporulation is observed. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640.

  • Assay Performance:

    • Add 100 µL of the diluted drug solutions to the wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a drug-free well as a positive growth control and an un-inoculated well with medium as a negative control (blank).

    • Seal the plates and incubate at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the control wells.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the drug that causes a complete inhibition of visible growth for filamentous fungi or a significant (≥50%) reduction in turbidity compared to the growth control for yeasts.

Protocol 2: MTT Assay for Fungal Viability

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method to assess cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan (B1609692) product. This assay can be used to determine the IC50 of this compound.

Materials:

  • All materials from the Broth Microdilution Assay protocol

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Perform the Broth Microdilution Assay: Follow steps 1-3 of the Broth Microdilution Assay protocol.

  • Addition of MTT Reagent:

    • After the incubation period, add 20 µL of the MTT stock solution to each well of the microtiter plate.

    • Incubate the plates for an additional 3-4 hours at 35°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan:

    • After the second incubation, carefully remove the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration compared to the drug-free control well.

    • The IC50 value is determined as the drug concentration that results in a 50% reduction in absorbance compared to the control. This can be calculated by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

The provided protocols for broth microdilution and MTT assays are robust methods for determining the in vitro efficacy of this compound. The comparative data indicates that this compound is a potent antifungal agent with an efficacy profile largely similar to its parent compound, itraconazole, against a broad range of fungal pathogens. These assays are essential tools for researchers and drug development professionals in the evaluation of antifungal compounds and for understanding the therapeutic contribution of active metabolites.

References

Application of Hydroxy Itraconazole as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1][2] It undergoes extensive metabolism in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form several metabolites.[3][4] The major and most significant of these is hydroxy itraconazole, which possesses antifungal activity comparable to the parent drug.[2][4] Consequently, for effective therapeutic drug monitoring (TDM) and in pharmacokinetic and bioequivalence studies, the simultaneous quantification of both itraconazole and this compound in biological matrices is crucial.[4][5][6]

The use of a well-characterized reference standard is fundamental to achieving accurate and reproducible results in chromatographic analysis. This compound, as a reference standard, plays a pivotal role in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for its own quantification alongside itraconazole.[7][8] These methods are essential for ensuring patient safety and the efficacy of itraconazole treatment.

Chromatographic Methods for the Quantification of Itraconazole and this compound

The following sections detail representative HPLC and LC-MS/MS protocols where this compound is used as a reference standard for the quantification of itraconazole and itself in human plasma or serum.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method provides a sensitive and reliable approach for the simultaneous determination of itraconazole and this compound.

Experimental Protocol

1. Sample Preparation (Liquid-Phase Extraction) [7]

  • To 500 µL of human plasma in a centrifuge tube, add the internal standard (e.g., loratidine).[7]

  • Add 2.5 mL of the extraction solvent mixture (hexane-dichloromethane, 70:30 v/v).[7]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a suitable aliquot (e.g., 50 µL) into the HPLC system.

2. HPLC Conditions [7]

ParameterSpecification
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase [0.01% triethylamine (B128534) solution (pH 2.8 with orthophosphoric acid)-acetonitrile (46:54)]-isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Fluorescence
Excitation Wavelength 264 nm
Emission Wavelength 380 nm
Column Temperature Ambient

Data Presentation

AnalyteLinearity Range (ng/mL)Recovery (%)
Itraconazole5.0 - 500> 70
This compound5.0 - 500> 70

Table 1: Quantitative data for the HPLC-fluorescence method.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it ideal for clinical applications and therapeutic drug monitoring.[5]

Experimental Protocol

1. Sample Preparation (Protein Precipitation) [1][5]

  • Pipette 100 µL of plasma sample into a 96-well plate.[5]

  • Add 50 µL of an internal standard solution (e.g., deuterated itraconazole and this compound) in methanol.[5]

  • Add 400 µL of 0.5% formic acid in acetonitrile (B52724) to precipitate proteins.[5]

  • Vortex the plate for 1 minute.[5]

  • Centrifuge at 3500 rpm for 5 minutes.[5]

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions [5]

ParameterSpecification
Chromatography System Waters-I Class UPLC system
Mass Spectrometer Waters Xevo TQ-XS
Column Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm)
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.500 mL/min
Gradient Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 40% B.
Total Run Time 4 minutes
Column Temperature 40°C
Autosampler Temperature 15°C
Ionization Mode Electrospray Ionization (ESI), Positive

Data Presentation

AnalyteRetention Time (min)Linearity Range (µg/mL)Accuracy (%)Precision (Repeatability)
Itraconazole2.310 - 1000100 ± 10< 15%
This compound1.810 - 1000100 ± 10< 15%

Table 2: Quantitative data for a representative LC-MS/MS method.[1][5]

Role of this compound as a Reference Standard

The accuracy of any quantitative chromatographic analysis relies on the purity and accurate concentration of the reference standard. In the context of the described methods, this compound reference standard is used to:

  • Prepare Calibration Standards: A series of solutions with known concentrations of this compound (and itraconazole) are prepared by diluting a stock solution of the reference standard.[1] These are used to generate a calibration curve, which is a plot of the analytical signal (e.g., peak area) versus the concentration of the analyte.

  • Prepare Quality Control (QC) Samples: QC samples are prepared at different concentration levels (low, medium, and high) to assess the accuracy and precision of the analytical method during routine analysis.[5]

  • Method Validation: During method validation, the this compound reference standard is used to determine key parameters such as linearity, accuracy, precision, selectivity, and recovery.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Protein Precipitation / LLE add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant / Evaporate & Reconstitute centrifuge->supernatant hplc_lcms HPLC or LC-MS/MS System supernatant->hplc_lcms separation Chromatographic Separation hplc_lcms->separation detection Detection (Fluorescence / MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve Calibration Curve from Reference Standards calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

reference_standard_logic cluster_known Known Quantities cluster_process Analytical Process cluster_unknown Unknown Quantity cluster_output Results ref_std This compound Reference Standard cal_std Calibration Standards (Known Concentrations) ref_std->cal_std qc_samples QC Samples (Known Concentrations) ref_std->qc_samples analysis Chromatographic Analysis (e.g., HPLC, LC-MS/MS) cal_std->analysis qc_samples->analysis calibration_curve Calibration Curve (Signal vs. Concentration) analysis->calibration_curve Generates validation Method Validation (Accuracy & Precision) analysis->validation Verifies patient_sample Patient Sample (Unknown Concentration) patient_sample->analysis final_concentration Accurate Concentration in Patient Sample calibration_curve->final_concentration Used to Calculate validation->final_concentration Ensures Reliability of

Caption: Role of a reference standard in ensuring accurate quantification.

References

Application Note: Simultaneous Determination of Itraconazole and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of the antifungal agent itraconazole (B105839) (ITZ) and its primary active metabolite, hydroxyitraconazole (B3325177) (OH-ITZ), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.[1][2][3][4] The protocol herein details a straightforward protein precipitation extraction procedure and optimized chromatographic conditions for reliable and reproducible results.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[3] It undergoes extensive metabolism in the body, with hydroxyitraconazole being the major and pharmacologically active metabolite.[3] Given that OH-ITZ concentrations in plasma can be two to three times higher than the parent drug and possesses comparable antifungal activity, the simultaneous measurement of both compounds is crucial for accurately assessing the therapeutic exposure and clinical efficacy.[3] LC-MS/MS has become the preferred analytical technique for this purpose due to its superior specificity and sensitivity over other methods like HPLC with UV or fluorescence detection.[5][6] This document provides a detailed protocol for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Itraconazole and Hydroxyitraconazole reference standards

  • Itraconazole-d5 and Hydroxyitraconazole-d5 as internal standards (IS)[2]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Human plasma (pooled)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph (e.g., Waters ACQUITY UPLC I-Class)[1]

  • Tandem Mass Spectrometer (e.g., Waters Xevo TQ-XS)[1]

  • Analytical Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[1]

Sample Preparation

A protein precipitation method is employed for its simplicity and high-throughput capability.[1]

  • To 100 µL of plasma sample in a 96-well plate, add 50 µL of the internal standard solution (a mixture of 100 ng/mL ITZ-d5 and 100 ng/mL OH-ITZ-d5 in methanol).[1]

  • Add 400 µL of 0.5% formic acid in acetonitrile to precipitate plasma proteins.[1]

  • Vortex the plate for 1 minute at 1800 rpm.[1]

  • Centrifuge the plate at 3500 rpm for 5 minutes.[1]

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Flow Rate: 0.500 mL/min[1]

  • Column Temperature: 40°C[1]

  • Autosampler Temperature: 15°C[1]

  • Injection Volume: 2 µL[6]

  • Gradient:

    • Start at 40% B, hold for 0.5 min

    • Ramp to 95% B over 2.5 min

    • Hold at 95% B for 0.5 min

    • Return to 40% B for re-equilibration[1]

  • Total Run Time: 4.0 minutes[1]

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[5]

  • MRM Transitions:

    • Itraconazole: 705 > 392[5]

    • Hydroxyitraconazole: 721 > 408[5]

    • Itraconazole-d5 (IS): 714.25 > 401.15[6]

Quantitative Data Summary

ParameterItraconazoleHydroxyitraconazoleReference
Linearity Range 1 - 250 ng/mL1 - 250 ng/mL[1]
1 - 500 ng/mL1 - 500 ng/mL[2]
5 - 500 ng/mL5 - 500 ng/mL[7]
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL[1][2]
3 ng/mL6 ng/mL[8]
4 ng/mL4 ng/mL[4]
Retention Time ~2.3 min~1.8 min[1]
~3.6 min~2.9 min[5]
Recovery 20 - 65% (Protein Precipitation)20 - 65% (Protein Precipitation)[1]
69.47 - 71.98% (LLE)75.68 - 82.52% (LLE)[2]
>70% (LLE)>70% (LLE)[7]
>90% (SPE)>90% (SPE)[5]
Intra-day Precision (%CV) < 11%< 11%[2]
Inter-day Precision (%CV) < 11%< 11%[2]

LLE: Liquid-Liquid Extraction, SPE: Solid-Phase Extraction

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample is Add 50 µL Internal Standard (ITZ-d5, OH-ITZ-d5) plasma->is ppt Add 400 µL Protein Precipitation Reagent (0.5% Formic Acid in ACN) is->ppt vortex Vortex (1 min, 1800 rpm) ppt->vortex centrifuge Centrifuge (5 min, 3500 rpm) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject Supernatant supernatant->lc_injection Analysis lc_separation Chromatographic Separation (Agilent Zorbax SB-C18) lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_detection Tandem MS Detection (MRM) ms_ionization->ms_detection data_analysis Data Acquisition and Analysis ms_detection->data_analysis

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Protocols

Detailed Protocol for Sample Preparation
  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature.

  • Aliquot Samples: Aliquot 100 µL of each sample, standard, and QC into a 96-well collection plate.

  • Add Internal Standard: Using a multichannel pipette, add 50 µL of the working internal standard solution (100 ng/mL each of ITZ-d5 and OH-ITZ-d5 in methanol) to all wells except for the blank plasma. Vortex briefly.

  • Precipitate Proteins: Add 400 µL of the protein precipitation solvent (0.5% formic acid in acetonitrile) to all wells.

  • Mix: Seal the 96-well plate and vortex for 1 minute at 1800 rpm to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the plate for 5 minutes at 3500 rpm to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new 96-well plate for analysis, avoiding disturbance of the protein pellet.

  • Inject: Place the plate in the autosampler for injection into the LC-MS/MS system.

Detailed Protocol for LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (60% Mobile Phase A, 40% Mobile Phase B) until a stable baseline is achieved.

  • Sequence Setup: Set up the injection sequence in the instrument control software, including the sample identifiers, injection volume (2 µL), and analytical method.

  • Initiate Analysis: Begin the analytical run. The system will perform the chromatographic separation and mass spectrometric detection as per the parameters outlined in the "Liquid Chromatography" and "Mass Spectrometry" sections.

  • Data Processing: After the run is complete, process the data using the appropriate software. Integrate the chromatographic peaks for itraconazole, hydroxyitraconazole, and their respective internal standards.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Use the regression equation from the calibration curve to determine the concentrations of itraconazole and hydroxyitraconazole in the unknown samples.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the simultaneous determination of itraconazole and hydroxyitraconazole in human plasma. The simple protein precipitation sample preparation protocol and the rapid chromatographic run time make this method well-suited for clinical and research laboratories analyzing a large number of samples. This application note and the detailed protocols serve as a comprehensive guide for the implementation of this analytical method.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Hydroxy Itraconazole Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum antifungal agent widely used in the treatment of systemic mycoses. It undergoes extensive hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form several metabolites.[1][2] The major active metabolite, hydroxy itraconazole, exhibits antifungal activity comparable to the parent drug and circulates in plasma at concentrations often exceeding those of itraconazole itself.[1][3] Consequently, understanding the pharmacokinetic profile of both itraconazole and this compound is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

The pharmacokinetics of itraconazole are complex, exhibiting non-linear and dose-dependent characteristics, as well as significant inter-individual variability.[4] Factors such as food intake and drug formulation can also significantly influence its absorption and bioavailability.[4] This document provides detailed application notes and protocols for the pharmacokinetic modeling of this compound data, including quantitative data summaries, experimental protocols, and visual representations of key processes to aid researchers in this field.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for itraconazole and this compound derived from various studies. These values highlight the impact of different formulations and dosing regimens on the drugs' disposition.

Table 1: Pharmacokinetic Parameters of Itraconazole and this compound after Single and Multiple Doses of a Nanocrystal Formulation (NCF) and a Hydroxypropyl-β-Cyclodextrin (HPBCD) Formulation. [5]

AnalyteFormulation (Dose)Dosing RegimenCmax (μg/L)AUC (μg·h/L)Half-life (h)
Itraconazole NCF (100 mg)Multiple Dose1001 ± 28819106 ± 514344 ± 11
NCF (200 mg)Multiple Dose1819 ± 42041584 ± 12217100 ± 32
NCF (300 mg)Multiple Dose2404 ± 61072212 ± 26239154 ± 46
HPBCD (200 mg)Multiple Dose1718 ± 36436324 ± 9380103 ± 27
This compound NCF (100 mg)Multiple Dose1471 ± 29930973 ± 721549 ± 11
NCF (200 mg)Multiple Dose2271 ± 38654933 ± 11612102 ± 29
NCF (300 mg)Multiple Dose2673 ± 59374154 ± 24399153 ± 37
HPBCD (200 mg)Multiple Dose2269 ± 37550921 ± 11394108 ± 23

Data are presented as mean ± standard deviation. AUC represents the area under the concentration-time curve. Cmax is the maximum plasma concentration.

Table 2: Trough Plasma Concentrations (Cmin) of Itraconazole and this compound in Different Patient Populations.

Patient PopulationFormulationDoseItraconazole Cmin (mg/L)This compound Cmin (mg/L)Reference
Healthy VolunteersNCF200 mg (multiple doses)1.25 ± 0.341.79 ± 0.21[6]
Allogeneic HCT RecipientsNCF200 mg (multiple doses)0.79 ± 0.351.31 ± 0.29[6]
Neutropenic Children (2-5 years)Oral Solution2.5 mg/kg twice daily>0.250 by day 5Not Reported[7]
Neutropenic Children (6-12 years)Oral Solution2.5 mg/kg twice daily>0.250 by day 3Not Reported[7]
Cystic Fibrosis (<16 years)Oral Solution2.5 mg/kg twice dailyDid not exceed 0.250Not Reported[8]
Cystic Fibrosis (≥16 years)Oral Solution2.5 mg/kg twice daily50% did not exceed 0.250Not Reported[8]

Data are presented as mean ± standard deviation where available. HCT: Hematopoietic Cell Transplant

Experimental Protocols

Protocol 1: Quantification of Itraconazole and this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of itraconazole and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of itraconazole, this compound, and their respective internal standards in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with a 1:1 mixture of methanol and water to create calibration standards.

  • Prepare a working internal standard solution of 100 ng/mL for both itraconazole-d5 and this compound-d5 in methanol.

3. Sample Preparation (Protein Precipitation): [9]

  • To 100 µL of plasma sample in a 96-well plate, add 50 µL of the working internal standard solution.

  • Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate plasma proteins.

  • Vortex the plate for 1 minute and then centrifuge at 3500 rpm for 5 minutes.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions: [9]

  • LC System: Waters-I Class UPLC system or equivalent.

  • Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm.

  • Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.500 mL/min.

  • Gradient: Establish a suitable gradient to ensure separation of the analytes from endogenous plasma components.

  • Mass Spectrometer: Waters Xevo TQ-XS mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor appropriate precursor to product ion transitions for itraconazole, this compound, and their internal standards.

5. Calibration and Quality Control:

  • Prepare calibration curves by spiking known concentrations of the working standard solutions into pooled human plasma. The typical range for itraconazole and this compound is 1–250 ng/mL.[9][10]

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Protocol 2: Clinical Pharmacokinetic Study Design

This protocol outlines the key elements for a clinical study to evaluate the pharmacokinetics of itraconazole and its hydroxy metabolite.

1. Study Design:

  • An open-label, single- or multiple-dose, randomized, crossover or parallel-group study design can be employed depending on the objectives.

  • For bioequivalence studies, a crossover design is typically used.

  • The influence of food can be assessed by including fed and fasted treatment arms.

2. Subject Population:

  • Enroll healthy male and female volunteers.

  • Define clear inclusion and exclusion criteria, considering age, weight, and health status.

  • Obtain informed consent from all participants and ensure the study protocol is approved by an institutional review board or ethics committee.

3. Dosing and Administration:

  • Administer a single oral dose of the itraconazole formulation.

  • For multiple-dose studies, administer the drug at fixed intervals (e.g., once or twice daily) for a specified duration to achieve steady-state concentrations.[5]

4. Blood Sampling:

  • Collect venous blood samples into heparinized tubes at prespecified time points.

  • Single-Dose Study: Pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 168 hours post-dose.

  • Multiple-Dose Study: Pre-dose on days 1, 2, 3, 5, and 7. On the final day of dosing, collect an intensive sampling series similar to the single-dose study.[5]

5. Sample Handling and Processing:

  • Centrifuge blood samples at approximately 1,000 x g for 10 minutes to separate the plasma.

  • Transfer the plasma into labeled polypropylene (B1209903) tubes and store at -20°C or lower until analysis.[5]

6. Pharmacokinetic Analysis:

  • Analyze plasma samples for itraconazole and this compound concentrations using a validated bioanalytical method (see Protocol 1).

  • Calculate pharmacokinetic parameters using non-compartmental analysis. Key parameters include Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

  • For population pharmacokinetic modeling, use software such as NONMEM.[11]

Visualizations

Metabolic Pathway of Itraconazole

Itraconazole Itraconazole Hydroxy_Itraconazole This compound (Active Metabolite) Itraconazole->Hydroxy_Itraconazole Hydroxylation CYP3A4 CYP3A4 Enzyme (in Liver) CYP3A4->Itraconazole

Caption: Metabolism of Itraconazole to this compound.

Experimental Workflow for a Pharmacokinetic Study

cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_modeling Data Analysis Phase Recruitment Subject Recruitment & Informed Consent Dosing Drug Administration (Itraconazole) Recruitment->Dosing Sampling Blood Sampling (Serial) Dosing->Sampling Processing Sample Processing (Plasma Separation) Sampling->Processing Storage Sample Storage (-20°C or below) Processing->Storage Analysis LC-MS/MS Analysis Storage->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Modeling Population PK Modeling (e.g., NONMEM) PK_Analysis->Modeling Report Final Report Modeling->Report

Caption: Workflow of a Typical Pharmacokinetic Study.

Logical Flow of Population Pharmacokinetic Modeling

Data_Prep Data Preparation (Dataset Assembly) EDA Exploratory Data Analysis (EDA) Data_Prep->EDA Base_Model Base Model Development (Structural & Statistical) EDA->Base_Model Covariate_Model Covariate Model Building (Stepwise Covariate Modeling) Base_Model->Covariate_Model Final_Model Final Model Selection Covariate_Model->Final_Model Validation Model Validation (Goodness-of-fit, VPC) Final_Model->Validation Simulation Simulations (Dose Optimization) Validation->Simulation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Itraconazole and Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of itraconazole (B105839) and its active metabolite, hydroxy itraconazole. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating itraconazole and this compound?

A1: The main challenge lies in achieving adequate resolution between the parent drug, its metabolite, and potential impurities, as they are structurally similar. Itraconazole is metabolized to several compounds, with this compound being the major active metabolite.[1][2] Ensuring a robust method that can separate these closely related compounds is critical for accurate quantification in various matrices like plasma and pharmaceutical dosage forms.[3][4]

Q2: What type of HPLC column is most suitable for this separation?

A2: Reversed-phase C18 columns are the most commonly used and effective stationary phases for the separation of itraconazole and this compound.[1][5] Several studies have demonstrated successful separation using C18 columns with particle sizes ranging from 1.8 µm to 5 µm.[1][6] For faster analysis times, ultra-performance liquid chromatography (UPLC) with sub-2 µm particle columns can be employed.[1] Base-deactivated columns are often preferred to minimize peak tailing.[1]

Q3: What are the typical mobile phase compositions used?

A3: The mobile phase typically consists of a mixture of an organic solvent (commonly acetonitrile) and an aqueous buffer.[1][3][5][7] The pH of the aqueous phase is a critical parameter for optimizing separation, with acidic conditions (around pH 2.5-3.5) often yielding good results.[5][7] Common buffers include phosphate (B84403) and triethylamine (B128534) solutions.[3][7] Some methods also incorporate a third solvent like methanol (B129727) or isopropanol (B130326) to fine-tune the separation.[1][3]

Q4: What detection wavelength is recommended?

A4: The optimal UV detection wavelength for both itraconazole and this compound is typically in the range of 256-264 nm.[3][5][7][8] Fluorescence detection can also be used for enhanced sensitivity, with an excitation wavelength of 264 nm and an emission wavelength of 380 nm.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of itraconazole and this compound.

Problem 1: Poor Resolution Between Itraconazole and this compound Peaks

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition:

    • Adjust Organic Solvent Percentage: A systematic approach, such as a Box-Behnken design, can be used to optimize the acetonitrile (B52724) content in the mobile phase.[5] Varying the acetonitrile-to-buffer ratio can significantly impact resolution.

    • Modify Aqueous Phase pH: The pH of the aqueous phase is a critical factor.[5] Adjusting the pH within the optimal range (typically 2.5-3.5) can improve the separation between the two compounds.[5][7]

    • Introduce a Third Solvent: Adding a small percentage of methanol or isopropanol to the mobile phase can sometimes enhance selectivity.[1][3]

  • Suboptimal Column Temperature:

    • Optimize Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Experimenting with column temperatures, for instance between 30°C and 37°C, can improve resolution.[1][5]

  • Inadequate Column Chemistry:

    • Column Selection: If resolution issues persist, consider trying a different C18 column from another manufacturer or a column with a different chemistry, such as a C8 or a phenyl column.[7]

Problem 2: Peak Tailing for One or Both Analytes

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase:

    • Use a Base-Deactivated Column: Itraconazole and this compound have basic nitrogen atoms that can interact with residual silanol (B1196071) groups on the silica (B1680970) support, leading to peak tailing. Using a base-deactivated or end-capped column can significantly reduce these interactions.[1]

    • Mobile Phase Additives: Adding a competing base, such as triethylamine, to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.

  • Column Overload:

    • Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.

  • Column Contamination or Degradation:

    • Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants.

    • Replace the Column: If the column performance does not improve after flushing, it may need to be replaced.

Problem 3: Variable Retention Times

Possible Causes & Solutions:

  • Inconsistent Mobile Phase Preparation:

    • Precise Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Use a pH meter for accurate buffer preparation.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and variable retention times.

  • Fluctuations in Column Temperature:

    • Use a Column Oven: A column oven is essential for maintaining a stable and consistent column temperature throughout the analysis.[1][5]

  • Pump Malfunction:

    • Check Pump Performance: Check the pump for leaks and ensure it is delivering a constant and pulse-free flow.

Experimental Protocols

Below are examples of HPLC methodologies that have been successfully used for the separation of itraconazole and this compound.

Method 1: Reversed-Phase HPLC with UV Detection [5]

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (pH 2.5, adjusted with o-phosphoric acid) in a 50:50 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 256 nm

  • Sample Preparation: Stock solutions of itraconazole are prepared in a mixture of methanol/tetrahydrofuran (50:50, v/v).[6]

Method 2: Reversed-Phase HPLC with Fluorescence Detection [3]

  • Column: Reversed-phase C18 (250 mm x 4.6 mm)

  • Mobile Phase: A mixture of [0.01% triethylamine solution (pH 2.8 with orthophosphoric acid)-acetonitrile (46:54)] and isopropanol in a 90:10 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence (Excitation: 264 nm, Emission: 380 nm)

  • Sample Preparation: Liquid-phase extraction using a hexane-dichloromethane (70:30) mixture.

Data Presentation

Table 1: Comparison of HPLC Methods for Itraconazole and this compound Separation

ParameterMethod 1[5]Method 2[3]Method 3[7]
Column Zorbax Eclipse XDB-C18C18Gemini C6-phenyl
Dimensions 4.6 x 150 mm, 5 µm250 mm x 4.6 mm150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v), pH 2.5(0.01% TEA in Acetonitrile):Isopropanol (90:10, v/v), pH 2.8Gradient of Acetonitrile and 0.01 M Phosphate buffer, pH 3.5
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30°CNot SpecifiedNot Specified
Detection UV at 256 nmFluorescence (Ex: 264 nm, Em: 380 nm)UV at 262 nm

Visualizations

TroubleshootingWorkflow start Start: HPLC Separation Issue issue Identify the Problem start->issue poor_resolution Poor Resolution issue->poor_resolution Resolution peak_tailing Peak Tailing issue->peak_tailing Peak Shape variable_rt Variable Retention Times issue->variable_rt Retention Time solution_resolution_mp Adjust Mobile Phase (Organic %, pH) poor_resolution->solution_resolution_mp solution_tailing_col Use Base-Deactivated Column peak_tailing->solution_tailing_col solution_rt_mp Ensure Consistent Mobile Phase Prep. variable_rt->solution_rt_mp solution_resolution_temp Optimize Column Temp. solution_resolution_mp->solution_resolution_temp solution_resolution_col Change Column solution_resolution_temp->solution_resolution_col end Problem Resolved solution_resolution_col->end solution_tailing_mp Add Mobile Phase Additive (e.g., TEA) solution_tailing_col->solution_tailing_mp solution_tailing_conc Reduce Sample Load solution_tailing_mp->solution_tailing_conc solution_tailing_conc->end solution_rt_temp Use Column Oven solution_rt_mp->solution_rt_temp solution_rt_pump Check Pump Performance solution_rt_temp->solution_rt_pump solution_rt_pump->end

Caption: Troubleshooting workflow for HPLC separation of itraconazole.

MethodDevelopmentLogic start Start: Method Development col_select Column Selection (C18, Base-Deactivated) start->col_select mp_select Mobile Phase Selection (ACN:Buffer) col_select->mp_select ph_opt pH Optimization (e.g., 2.5-3.5) mp_select->ph_opt temp_opt Temperature Optimization (e.g., 30-37°C) ph_opt->temp_opt detection_select Detector Selection (UV or Fluorescence) temp_opt->detection_select validation Method Validation (ICH Guidelines) detection_select->validation end Optimized Method validation->end

Caption: Logical workflow for HPLC method development.

References

Technical Support Center: Analysis of Hydroxy Itraconazole by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of hydroxy itraconazole (B105839).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of hydroxy itraconacolze?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency of the target analyte, hydroxy itraconazole, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantification of this compound.[1][2] In biological matrices like plasma, phospholipids (B1166683) are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[3][4]

Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A2: The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method involving the addition of an organic solvent, such as acetonitrile (B52724) or methanol, to precipitate plasma proteins.[5][6] While straightforward, PPT may not remove all matrix components, and residual phospholipids can still cause ion suppression.[3] Using acetonitrile is often preferred as it tends to precipitate phospholipids more effectively than methanol.[3]

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.[3] One method for itraconazole and this compound extraction from plasma involves using diethyl ether.[7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and concentrating the analyte.[3] It provides a cleaner extract compared to PPT and LLE, significantly reducing matrix effects.[3]

Q3: How can chromatographic conditions be optimized to reduce matrix effects?

A3: Optimizing the chromatographic separation is a critical step in mitigating matrix effects. The goal is to chromatographically separate this compound from co-eluting matrix components.[8][9] This can be achieved by:

  • Column Selection: Using a column with appropriate chemistry (e.g., C18, phenyl) can improve the resolution between the analyte and interfering peaks.[10][11]

  • Mobile Phase Gradient: A well-designed gradient elution program can effectively separate this compound from early-eluting and late-eluting matrix components.[11][12]

  • Flow Rate and Column Temperature: Adjusting the flow rate and column temperature can also influence the separation efficiency.[11]

Q4: What is the role of an internal standard (IS) in compensating for matrix effects?

A4: An appropriate internal standard is crucial for compensating for matrix effects.[3] The IS is added to all samples, calibrators, and quality controls before sample processing. Since the IS co-elutes with the analyte, it experiences similar matrix effects.[3] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by ion suppression or enhancement can be normalized. The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., itraconazole-d3), as it has nearly identical chemical and physical properties to the analyte.[5][12]

Troubleshooting Guide

Issue 1: Poor peak shape and/or low signal intensity for this compound.

Possible Cause Recommended Action
Significant Ion Suppression Improve sample cleanup by switching from protein precipitation to liquid-liquid extraction or solid-phase extraction.[3] Optimize chromatographic conditions to separate the analyte from the suppression zone.[13]
Inefficient Extraction Evaluate and optimize the sample preparation procedure. For LLE, ensure the pH of the aqueous phase and the choice of organic solvent are optimal for this compound. For SPE, verify the conditioning, loading, washing, and elution steps.
Suboptimal MS/MS Parameters Infuse a standard solution of this compound to optimize the precursor and product ions, as well as collision energy and other compound-specific parameters.[11]

Issue 2: High variability in results between replicate injections or different samples.

Possible Cause Recommended Action
Inconsistent Matrix Effects The use of a stable isotope-labeled internal standard is highly recommended to compensate for sample-to-sample variations in matrix effects.[3][12] Ensure the internal standard is added consistently to all samples at the beginning of the extraction process.
Poor Sample Homogeneity Ensure plasma samples are thoroughly thawed and vortexed before aliquoting.[7]
Carryover Inject a blank sample after a high concentration sample to check for carryover.[11] If observed, optimize the autosampler wash procedure with a strong solvent.[11]

Issue 3: How to quantitatively assess matrix effects?

A3: The post-extraction spike method is a quantitative approach to evaluate matrix effects.[14][15] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.[15] The matrix factor (MF) is calculated as follows:

MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

  • To 100 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard (e.g., itraconazole-d3).[11]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction using Diethyl Ether

  • To 1.0 mL of plasma, add 100 µL of the internal standard solution.[7]

  • Add 3.0 mL of diethyl ether and vortex for 20 minutes.[7]

  • Centrifuge at 3000 rpm for 5 minutes.[7]

  • Transfer the organic layer to a clean tube and evaporate to dryness.[7]

  • Reconstitute the dried extract in 1.0 mL of the mobile phase.[7]

  • Inject 50 µL into the LC-MS/MS system.[7]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[11]
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid[11]
Mobile Phase B 0.1% formic acid in acetonitrile[11]
Flow Rate 0.500 mL/min[11]
Column Temperature 40°C[11]
Ionization Mode Electrospray Ionization (ESI), Positive[5][11]
MRM Transition (this compound) Consult specific instrument settings and literature for optimal transitions
MRM Transition (Itraconazole-d3 IS) Consult specific instrument settings and literature for optimal transitions

Note: The specific MRM transitions for this compound and its internal standard should be optimized for the mass spectrometer being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Choose one lle Liquid-Liquid Extraction (Diethyl Ether) add_is->lle Choose one spe Solid-Phase Extraction add_is->spe Choose one centrifuge Centrifugation ppt->centrifuge lle->centrifuge dry_down Evaporation spe->dry_down centrifuge->dry_down reconstitute Reconstitution dry_down->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic start Inconsistent or Inaccurate Results check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is implement_is Implement SIL IS check_is->implement_is No assess_me Assess Matrix Effects (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Significant Matrix Effects Detected assess_me->me_present Yes no_me Matrix Effects Are Minimal assess_me->no_me No optimize_prep Optimize Sample Prep (LLE or SPE) me_present->optimize_prep revalidate Re-evaluate Method no_me->revalidate optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom optimize_chrom->revalidate

Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.

References

improving recovery of hydroxy itraconazole during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of hydroxy itraconazole (B105839) during sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered in the bioanalysis of itraconazole and its primary active metabolite.

Troubleshooting Guides

This section addresses specific issues that can lead to poor recovery of hydroxy itraconazole. Each problem is followed by a series of questions and recommended actions to help you identify and resolve the issue.

Problem: Low or Inconsistent Recovery of this compound

1. Have you optimized the pH of your sample?

The solubility of itraconazole and its metabolites is pH-dependent.[1][2] Itraconazole is a weak base with a pKa of 3.7 and requires an acidic environment for sufficient dissolution.[2]

  • Recommendation: For solid-phase extraction (SPE), acidification of the plasma sample (e.g., with 50% orthophosphoric acid) before loading onto the cartridge can improve recovery.[3] For liquid-liquid extraction (LLE), ensure the aqueous phase is at an optimal pH to facilitate partitioning into the organic solvent.

2. Is your choice of extraction solvent appropriate?

The selection of the organic solvent is critical for achieving high extraction efficiency in LLE.

3. Are you experiencing issues with protein precipitation?

Incomplete protein precipitation can lead to co-precipitation of the analyte, resulting in lower recovery.[7]

  • Recommendation: When using protein precipitation, the choice of acid and organic solvent is crucial. A study found that 0.5% formic acid in acetonitrile provided the highest and most reproducible recovery, while 1% formic acid resulted in a gummy texture after drying.[8] Methanol as a solvent system may lead to a less compact protein pellet compared to acetonitrile.[8]

4. Could adsorption of the analyte to labware be a factor?

Itraconazole has been found to adsorb to glass and plastic tubes, which can significantly reduce recovery.[6]

5. Is carryover affecting your results?

The poor solubility of itraconazole can lead to carryover in the analytical system, which can be mistaken for low recovery in subsequent samples.[8]

  • Recommendation: Rinsing the injector port with acetonitrile can help to overcome any carry-over effect.[6] Optimizing chromatographic conditions, such as using a repeated gradient, can also help elute any remaining itraconazole and its metabolites from the column.[8]

Frequently Asked Questions (FAQs)

What is a typical recovery rate for this compound?

Reported recovery rates for this compound vary significantly depending on the extraction method. Some studies have reported average extraction recoveries as high as 112.9% using solid-supported liquid extraction (SLE), which may suggest matrix effects.[9] Other methods, such as solid-phase extraction (SPE), have yielded recoveries in the range of 50.4% to 57.1%.[3] LLE methods have shown recoveries of about 85%.[6]

Which extraction method is best for this compound?

The choice of extraction method depends on the specific requirements of your assay, such as throughput, required recovery, and available equipment.

  • Protein Precipitation (PP): A simple and rapid method, but may result in lower recovery (20-65%) and significant matrix effects.[8][10]

  • Liquid-Liquid Extraction (LLE): Can provide good recovery (around 85%) and is a well-established technique.[6]

  • Solid-Phase Extraction (SPE): Often provides cleaner extracts and can be automated for high-throughput applications, with reported recoveries ranging from moderate to high.[3][11]

  • Solid-Supported Liquid Extraction (SLE): Has been shown to yield very high recovery for this compound.[9]

How can I minimize matrix effects?

Matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[9]

  • Recommendation: Employing a more selective sample preparation technique like SPE or LLE instead of protein precipitation can significantly reduce matrix components.[10] Additionally, optimizing chromatographic separation to resolve the analyte from co-eluting matrix components is crucial.[10] The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.

What are the key physicochemical properties of this compound to consider during extraction?

This compound is the main active metabolite of itraconazole.[12] Like its parent compound, it is a weak base and is poorly soluble in water at neutral pH.[1][13] Its solubility is pH-dependent, which is a critical factor to consider when developing extraction methods.[14]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound Recovery

Extraction MethodReported Recovery (%)Key AdvantagesKey DisadvantagesCitations
Protein Precipitation (PP)20 - 65Simple, rapidLower recovery, significant matrix effects[8]
Liquid-Liquid Extraction (LLE)~ 85Good recovery, well-establishedCan be labor-intensive, uses organic solvents[6]
Solid-Phase Extraction (SPE)53.7 - 94Cleaner extracts, automatableCan be more expensive, method development required[3][11]
Solid-Supported Liquid Extraction (SLE)112.9High recoveryMay be indicative of matrix effects[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is based on a validated LC-MS/MS method for the quantification of itraconazole and this compound in human plasma.[3]

  • Sample Pre-treatment:

    • To a 300 µL aliquot of plasma, add 50 µL of the internal standard working solution.

    • Add 50 µL of 50% orthophosphoric acid solution (v/v) in water.

    • Vortex for 30 seconds to ensure complete mixing.

  • SPE Cartridge Conditioning:

    • Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge to remove interfering substances.

  • Elution:

    • Elute itraconazole and this compound from the cartridge.

  • Analysis:

    • Analyze the eluate using LC-MS/MS.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is adapted from a method for the determination of itraconazole and hydroxyitraconazole (B3325177) in human plasma.[6]

  • Sample Preparation:

    • To a plasma sample, add the internal standard.

    • Alkalinize the plasma sample.

  • Extraction:

    • Add a 3:2 (v/v) mixture of 2,2,4-trimethylpentane and dichloromethane.

    • Vortex thoroughly to ensure efficient extraction.

    • Centrifuge to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot into the HPLC system for analysis.

Visualizations

experimental_workflow cluster_spe Solid-Phase Extraction (SPE) Workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow spe_start Start: Plasma Sample spe_pretreat Pre-treatment (Acidification & IS) spe_start->spe_pretreat spe_load Sample Loading spe_pretreat->spe_load spe_condition SPE Cartridge Conditioning spe_condition->spe_load spe_wash Washing spe_load->spe_wash spe_elute Elution spe_wash->spe_elute spe_analyze LC-MS/MS Analysis spe_elute->spe_analyze spe_end End: Results spe_analyze->spe_end lle_start Start: Plasma Sample lle_prepare Sample Preparation (Alkalinization & IS) lle_start->lle_prepare lle_extract Liquid-Liquid Extraction lle_prepare->lle_extract lle_evaporate Solvent Evaporation lle_extract->lle_evaporate lle_reconstitute Reconstitution lle_evaporate->lle_reconstitute lle_analyze HPLC Analysis lle_reconstitute->lle_analyze lle_end End: Results lle_analyze->lle_end

Caption: Comparative workflows for SPE and LLE of this compound.

troubleshooting_workflow q_node q_node a_node a_node start Low this compound Recovery q1 Is sample pH optimized? start->q1 action1 Adjust pH based on extraction method (acidify for SPE, optimize for LLE). q1->action1 No q2 Is the extraction solvent appropriate? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Test different solvent systems (e.g., ACN/MTBE or TMP/DCM mixtures). q2->action2 No q3 Is analyte adsorption a possibility? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Pre-treat labware with a silanizing agent. q3->action3 Yes end_node Re-evaluate and consider other factors (e.g., carryover, matrix effects). q3->end_node No a3_yes Yes a3_no No action3->end_node

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Addressing Poor Solubility of Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of hydroxy itraconazole (B105839) (OH-ITZ).

Frequently Asked Questions (FAQs)

Q1: Why is hydroxy itraconazole so poorly soluble in aqueous solutions?

A1: this compound (OH-ITZ), the major active metabolite of itraconazole, is a weakly basic (pKa ≈ 3.7) and highly lipophilic molecule.[1] Its low aqueous solubility, particularly at physiological pH, is a significant hurdle in the development of both oral and parenteral dosage forms.[1][2] Like its parent drug, itraconazole, OH-ITZ is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[1][3] This inherent low solubility can lead to poor dissolution, variable absorption, and ultimately, suboptimal bioavailability.[2]

Q2: What are the primary strategies to enhance the aqueous solubility of OH-ITZ?

A2: Several techniques can be employed to improve the solubility of poorly soluble drugs like OH-ITZ. These can be broadly categorized as physical and chemical modifications.[4] Common approaches include:

  • Complexation: Forming inclusion complexes with cyclodextrins.[3][4]

  • Solid Dispersions: Creating amorphous solid dispersions (ASDs) with hydrophilic polymers.[5][6]

  • Nanoparticle Formulation: Reducing particle size to the nanometer range to increase surface area.[7][8]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[9][10]

  • pH Adjustment: Leveraging the weak base nature of OH-ITZ to increase solubility in acidic environments.[11][12]

Q3: How does pH affect the solubility of this compound?

A3: As a weak base, the solubility of OH-ITZ is highly pH-dependent.[11] In acidic environments (low pH), the molecule becomes protonated and thus more soluble in water.[12][13] As the pH increases towards neutral and alkaline conditions, the un-ionized, less soluble form predominates, leading to a significant decrease in solubility.[3] This is a critical consideration for oral formulations, as the drug will experience a pH shift from the acidic stomach to the more neutral small intestine.[13]

Troubleshooting Guides

Issue 1: Low OH-ITZ Concentration in Final Formulation Using Cyclodextrins

Problem: You are using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to solubilize OH-ITZ, but are unable to achieve the desired concentration in your aqueous solution.

Potential CauseSuggested Solution
Suboptimal Cyclodextrin (B1172386) Type Different cyclodextrins have varying complexation efficiencies. Compare HP-β-CD with other derivatives like sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®), which may offer superior solubilization for itraconazole and its metabolites.[1]
Incorrect Molar Ratio The stoichiometry of the inclusion complex can be greater than 1:1.[14] Systematically vary the molar ratio of OH-ITZ to cyclodextrin (e.g., 1:1, 1:2, 1:5) to determine the optimal ratio for maximum solubility. Phase solubility studies are essential to determine this.[14]
Inefficient Complexation Method Simple physical mixing may not be sufficient. Employ more effective methods like kneading, co-evaporation, or freeze-drying to facilitate complex formation.[15] The kneading method, for instance, has shown to produce higher dissolution rates for itraconazole complexes compared to co-evaporation.[15]
Presence of Competing Agents Co-solvents like propylene (B89431) glycol or ethanol, if present, can compete with OH-ITZ for the cyclodextrin cavity, potentially reducing complexation efficiency.[10] If a co-solvent is necessary, its concentration should be optimized.
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Addition of OH-ITZ: Add an excess amount of OH-ITZ powder to each cyclodextrin solution in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) until equilibrium is reached.

  • Sample Collection and Analysis: Withdraw samples from each vial and filter them through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate appropriately and determine the concentration of dissolved OH-ITZ using a validated analytical method, such as HPLC-UV or LC-MS/MS.[16]

  • Data Analysis: Plot the concentration of dissolved OH-ITZ against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the stoichiometry of the complex and its stability constant.

dot

Caption: Workflow for a phase solubility study of OH-ITZ with cyclodextrins.

Issue 2: Precipitation of OH-ITZ from Amorphous Solid Dispersion (ASD) upon Dissolution

Problem: You have successfully prepared an amorphous solid dispersion of OH-ITZ, but the drug precipitates out of solution during in vitro dissolution testing.

Potential CauseSuggested Solution
Inadequate Polymer Selection The chosen polymer may not be effective at inhibiting crystallization from a supersaturated solution. Polymers like HPMC, HPMC-AS, Soluplus®, and Kollidon® VA64 are known to maintain supersaturation of itraconazole.[5][17] HPMC-AS, for example, is particularly effective at pH values above 5.0.[17]
Low Polymer to Drug Ratio A higher concentration of the hydrophilic polymer is often required to effectively prevent drug recrystallization.[18] Experiment with different drug-to-polymer ratios (e.g., 1:3, 1:5) to find the optimal balance between drug loading and stabilization.
pH Shift Effects The dissolution medium's pH can significantly impact the stability of the supersaturated state, especially for a pH-sensitive drug like OH-ITZ.[12] If precipitation occurs upon shifting to a higher pH (e.g., from simulated gastric fluid to simulated intestinal fluid), consider using a pH-sensitive polymer (like HPMC-AS) that provides better stabilization at the target pH.[17]
  • Material Preparation: Ensure both OH-ITZ and the selected polymer (e.g., Kollidon® VA64) are thoroughly dried to remove moisture.[17]

  • Blending: Create a physical mixture by blending the OH-ITZ and polymer at the desired weight ratio (e.g., 30:70 w/w).[17]

  • HME Process: Feed the physical mixture into a hot-melt extruder. The processing temperature should be above the glass transition temperature of the mixture but below the degradation temperature of OH-ITZ and the polymer.

  • Extrusion and Cooling: The molten mixture is extruded through a die and cooled rapidly on a conveyor belt to solidify the amorphous dispersion.

  • Milling: Mill the extrudate into a fine powder to improve its flow properties and dissolution rate.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of a melting endotherm (DSC) and characteristic crystalline peaks (PXRD) indicates successful amorphization.[17][18]

dot

hme_workflow Start Start: Dry OH-ITZ & Polymer Blend Blend Materials (e.g., 30:70 w/w) Start->Blend HME Hot-Melt Extrusion (T > Tg) Blend->HME Cool Rapid Cooling of Extrudate HME->Cool Mill Mill Extrudate to Powder Cool->Mill Characterize Characterize ASD (DSC, PXRD) Mill->Characterize End Amorphous Solid Dispersion Characterize->End

Caption: Workflow for preparing an amorphous solid dispersion (ASD) via HME.

Issue 3: Poor Physical Stability of OH-ITZ Nanosuspension

Problem: Your prepared OH-ITZ nanosuspension shows signs of instability, such as particle aggregation, crystal growth, or sedimentation over time.

Potential CauseSuggested Solution
Insufficient Stabilization The concentration or type of stabilizer may be inadequate to prevent particle aggregation due to high surface energy. Screen different stabilizers (e.g., Pluronic F127, HPMC, Inutec SP1) and their concentrations.[19] A combination of stabilizers can sometimes provide better steric and electrostatic stabilization.
Ostwald Ripening Crystal growth can occur where smaller particles dissolve and redeposit onto larger ones. Using a polymer that inhibits crystallization (e.g., HPMC) as a stabilizer can mitigate this effect.[19]
Inappropriate Drying Method The method used to convert the nanosuspension to a solid powder can impact stability. Freeze-drying is often preferred over oven-drying as it can better preserve the nanoparticle size and prevent aggregation upon reconstitution.[19]
  • Solvent Phase Preparation: Dissolve OH-ITZ and a stabilizer (e.g., Pluronic F127) in a suitable organic solvent (e.g., methylene (B1212753) chloride).[19]

  • Antisolvent Phase Preparation: Dissolve a co-stabilizer (e.g., Tween 80) in an antisolvent (e.g., ethanol) and cool the solution.[19]

  • Precipitation: Add the solvent phase to the rapidly stirring antisolvent phase. The rapid change in solvent composition will cause the OH-ITZ to precipitate as nanoparticles. Sonication can be applied during this step to control particle size.[19]

  • Solvent Removal: Remove the organic solvents under reduced pressure.

  • Drying (Optional): If a solid powder is desired, the resulting nanosuspension can be freeze-dried.

  • Characterization: Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Evaluate morphology using transmission electron microscopy (TEM).[8]

Data Summary Tables

Table 1: Comparison of Solubility Enhancement Techniques for Itraconazole

TechniquePolymer/ExcipientFold Increase in Solubility/DissolutionReference
Cyclodextrin Complexation HP-β-CD (1:2 M ratio, kneaded)59.8-fold increase in dissolution rate[15]
HBenBCD (10 wt%)17-fold increase in aqueous solubility[15]
HP-β-CD (10 wt%)3.8-fold increase in aqueous solubility[15]
Amorphous Solid Dispersion XL-10 (novel polymer)59.3-fold increase in solubility (to 329.1 µg/mL)[17]
Soluplus®-[17]
HPMC-AS-[17]
Nanocrystals Pluronic F127 / Inutec SP13.77–8.59 times improvement in % drug dissolved in 10 min[19]

Note: Data is primarily for itraconazole but provides a strong indication of expected performance for OH-ITZ due to structural similarity.

dot

logical_relationship cluster_approaches Solubility Enhancement Strategies cluster_outcomes Desired Outcomes Start Poor OH-ITZ Aqueous Solubility Complexation Cyclodextrin Complexation Start->Complexation ASD Amorphous Solid Dispersions (ASD) Start->ASD Nano Nanoparticle Formulation Start->Nano Solubility Increased Apparent Solubility Complexation->Solubility ASD->Solubility Nano->Solubility Dissolution Enhanced Dissolution Rate Solubility->Dissolution Bioavailability Improved Bioavailability Dissolution->Bioavailability

Caption: Relationship between the problem and common solution strategies.

References

troubleshooting variability in hydroxy itraconazole bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in hydroxy itraconazole (B105839) bioassay results.

Frequently Asked Questions (FAQs)

Q1: Why are my bioassay results for itraconazole higher than results from chromatographic methods like HPLC or LC-MS/MS?

This is a common and expected discrepancy. The primary reason is the presence of itraconazole's major active metabolite, hydroxy itraconazole (OH-ITZ).[1][2]

  • Bioassays measure the total antifungal activity of all active compounds in the sample. Since OH-ITZ has potent antifungal activity, the bioassay reflects the combined effect of both the parent drug (itraconazole) and the metabolite.[1][3]

  • Chromatographic methods (HPLC, LC-MS/MS) are more specific and can separate and quantify itraconazole and this compound as two distinct compounds.[4][5]

Studies have shown that concentrations of OH-ITZ in patient samples can be approximately twice as high as itraconazole.[1][6] This metabolite contributes significantly to the therapeutic effect and is four to six times more active against some fungi used in bioassays, explaining the higher results.[1]

Q2: We are seeing significant inter-patient variability in our results. What is the primary cause?

The most significant source of inter-patient variability is the metabolic ratio of this compound to itraconazole (OH-ITZ:ITZ).[2] This ratio can vary widely among individuals, with reported ranges from 0.76 to 3.2 in one study and 0.13 to 8.96 in a larger analysis.[2][5][7]

This variability is influenced by several factors:

  • CYP3A4 Enzyme Activity: Itraconazole and OH-ITZ are both primarily metabolized by the cytochrome P450 3A4 isoenzyme, and individual differences in this enzyme's activity affect the drug-to-metabolite ratio.[2]

  • Variable Oral Bioavailability: Itraconazole's absorption can be affected by its formulation, co-ingestion with food, and gastric pH.[2][8]

  • Drug-Drug Interactions: Co-administration of other medications can induce or inhibit CYP3A4, altering itraconazole metabolism.[2][5]

Because of this marked variability, it is difficult to accurately predict OH-ITZ concentrations based solely on the parent itraconazole levels.[2][9][7]

Q3: What type of standards should I use for my bioassay to improve accuracy?

For determining the total antifungal activity, using This compound standards provides more accurate and reproducible results that correlate better with the total drug concentration (ITZ + OH-ITZ) as measured by HPLC.[4][5] Using itraconazole standards in a bioassay can lead to an overestimation of the concentration when compared to HPLC measurements.[5]

Q4: How can I minimize variability during sample preparation for LC-MS/MS analysis?

Sample preparation is a critical step where variability can be introduced. Key areas to focus on include the extraction method and mitigating matrix effects.

  • Extraction Method: The choice of extraction method is a trade-off between speed, cost, and cleanliness of the sample.

    • Protein Precipitation (PPT): This is the fastest and most cost-effective method. However, it is less clean, as endogenous materials are co-extracted, which can lead to matrix effects.[10]

    • Solid-Phase Extraction (SPE) & Solid-Supported Liquid Extraction (SLE): These methods provide a cleaner sample by reducing endogenous interferences but are more time-consuming and expensive.[10][11][12]

  • Matrix Effects: This occurs when co-eluting endogenous molecules from the sample matrix (e.g., plasma) interfere with the ionization of the analyte, causing ion suppression or enhancement.[12][13] A matrix factor close to 1.0 indicates minimal matrix effect.[12] To mitigate this, ensure your method validation includes a thorough assessment of matrix effects using at least 10 individual donor plasma lots.[10]

Q5: My LC-MS/MS assay is showing poor sensitivity and carryover. What should I check?

Poor sensitivity and carryover are often linked to the low solubility of itraconazole and interferences from the sample matrix.[10]

  • Carryover: Itraconazole's poor solubility can cause it to remain on the analytical column after a run, affecting the subsequent injection. This limits the dynamic range of the assay.[10] Consider implementing a robust column wash step or a repeated gradient in your method to ensure the complete elution of all analytes.[10]

  • Endogenous Interferences: Interference from the biological matrix can be particularly problematic at the Lower Limit of Quantitation (LLOQ).[10] To improve specificity, you can monitor a different precursor ion. For itraconazole, which contains multiple chlorine atoms, monitoring the [M+2]+ halogen isotopic peak instead of the [M+H]+ peak can effectively reduce interference.[10]

Data Tables

Table 1: Comparison of Bioassay vs. Chromatographic Methods for Itraconazole Analysis

FeatureBioassayLC-MS/MS or HPLC
Analyte(s) Measured Total antifungal activity (Itraconazole + all active metabolites like OH-ITZ)[1][3]Separate and specific quantification of Itraconazole and OH-ITZ[4][5]
Typical Results Generally higher concentrations than ITZ-specific results from HPLC[2]Provides distinct concentrations for parent drug and metabolite
Primary Use Case Assessing overall therapeutic potential, therapeutic drug monitoring (TDM)[2][8]Pharmacokinetic studies, bioequivalence studies, detailed metabolic analysis[11][14]
Pros Accounts for all active metabolites, less expensive[3]High specificity and sensitivity, considered the gold standard[1]
Cons Cannot distinguish between parent and metabolite, potential for interference from other antifungals[1][15]More expensive, requires complex instrumentation and method development[10]

Table 2: Common Factors Contributing to Variability in this compound Results

CategoryFactorDescriptionPotential Impact
Pre-Analytical Sample Collection TimeTrough levels (just before the next dose) are preferred for TDM after steady-state is reached (2-3 weeks).[15][16]Inconsistent timing leads to high variability.
Sample StabilityAnalytes are stable during freeze-thaw cycles and for at least 145 days at -70°C.[10][12]Improper storage can lead to degradation and inaccurate results.
Analytical Extraction RecoveryRecovery can vary between methods (e.g., 53-64% for total ITZ/OH-ITZ).[13]Inconsistent recovery introduces significant error. Using a stable isotope-labeled internal standard is critical.
Matrix EffectsEndogenous components can suppress or enhance the analyte signal in LC-MS/MS.[10][12]Can lead to under- or over-quantification.
CarryoverPoorly soluble itraconazole can persist on the LC column.[10]Falsely elevates the results of subsequent samples.
Assay StandardsUsing ITZ standards for a bioassay that measures total activity.[4][5]Overestimates the true concentration compared to chromatographic methods.
Biological Metabolism (OH-ITZ:ITZ Ratio)Highly variable between patients (can range from 0.13 to 8.96).[2][9]The primary driver of inter-patient differences in total antifungal activity.
Drug InteractionsCo-medications affecting the CYP3A4 enzyme can alter metabolism.[2]Changes the OH-ITZ:ITZ ratio and overall drug exposure.

Experimental Protocols & Methodologies

Protocol 1: General Sample Preparation by Protein Precipitation (PPT)

This protocol is a simplified example based on common laboratory practices for LC-MS/MS analysis.[10]

  • Aliquot Sample: Pipette 100 µL of human plasma (or quality control sample/standard) into a clean microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with the working solution of the internal standard (e.g., a stable isotope-labeled version of itraconazole).

  • Precipitate Proteins: Add 300-400 µL of cold precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., >14,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate.

  • Analysis: Inject the supernatant into the LC-MS/MS system for analysis.

Protocol 2: General Sample Preparation by Solid-Phase Extraction (SPE)

This protocol outlines the basic steps for a generic SPE workflow.[11][17]

  • Condition Cartridge: Condition the SPE cartridge by passing a conditioning solvent (e.g., methanol) through the sorbent bed.

  • Equilibrate Cartridge: Equilibrate the cartridge by passing an equilibration buffer (e.g., water or a specific buffer matching the sample's pH) through the sorbent.

  • Load Sample: Load the pre-treated plasma sample (often diluted or pH-adjusted) onto the cartridge. The analytes of interest will bind to the sorbent.

  • Wash: Wash the cartridge with a specific wash solution to remove interfering substances and matrix components while the analytes remain bound.

  • Elute: Elute the analytes of interest from the sorbent using an appropriate elution solvent.

  • Evaporate & Reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Visual Guides

Troubleshooting_Workflow start High Variability or Inconsistent Results Detected check_standards 1. Review Standards & QCs - Correct standard used (OH-ITZ for bioassay)? - QCs within acceptable limits? - Proper preparation and storage? start->check_standards check_sample_prep 2. Examine Sample Preparation - Consistent extraction recovery? - Potential for matrix effects? - Sample stability compromised? check_standards->check_sample_prep Standards/QCs OK resolve Issue Identified and Resolved check_standards->resolve Issue Found check_instrument 3. Investigate Analytical Method (LC-MS/MS) - Evidence of carryover? - Endogenous interferences at LLOQ? - Ionization stability? check_sample_prep->check_instrument Sample Prep OK check_sample_prep->resolve Issue Found review_data 4. Analyze Biological & Clinical Factors - High inter-patient metabolic variation? - Known drug-drug interactions? check_instrument->review_data Instrument Method OK check_instrument->resolve Issue Found review_data->resolve Variability Explained

Caption: A logical workflow for troubleshooting sources of variability in bioassay results.

Metabolism_Assay cluster_Metabolism Metabolic Pathway cluster_Assay Assay Measurement ITZ Itraconazole (ITZ) CYP3A4 CYP3A4 Enzyme ITZ->CYP3A4 OH_ITZ This compound (OH-ITZ) CYP3A4->OH_ITZ Metabolism LCMS LC-MS/MS (Specific Quantification) LCMS->ITZ Measures LCMS->OH_ITZ Measures Bioassay Bioassay (Total Activity) Bioassay->TotalActivity Measures

Caption: Itraconazole metabolism and what different assay types measure.

Sample_Workflow collection 1. Sample Collection (Trough Level at Steady State) processing 2. Centrifugation & Plasma Separation collection->processing storage 3. Storage (-70°C or below) processing->storage extraction 4. Extraction (PPT or SPE) storage->extraction analysis 5. LC-MS/MS Analysis extraction->analysis data_review 6. Data Review & QC Check analysis->data_review

Caption: A standard workflow for sample handling and processing in a bioassay.

References

method refinement for detecting low concentrations of hydroxy itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of hydroxy itraconazole (B105839). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods for detecting low concentrations of this active metabolite.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of detecting and quantifying hydroxy itraconazole.

Problem Potential Cause Recommended Solution
Low signal intensity or poor sensitivity Inefficient sample extraction and recovery.Optimize the sample preparation method. For plasma samples, protein precipitation with acetonitrile (B52724) containing a small percentage of formic acid (e.g., 0.5%) can yield good recovery.[1] Alternatively, solid-supported liquid extraction (SLE) has been shown to provide high recovery rates.[2]
Suboptimal ionization in the mass spectrometer.Ensure the mobile phase composition is conducive to positive electrospray ionization (ESI), which is commonly used for this compound.[2][3] The use of additives like formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase can enhance ionization efficiency.[1]
High background noise or interfering peaks Endogenous components from the biological matrix (e.g., plasma) co-eluting with the analyte.Improve chromatographic separation by adjusting the gradient elution profile or using a different stationary phase. An Agilent Zorbax SB-C18 column (2.1×50mm, 3.5 µm) has been used successfully.[1] To specifically address interferences with the parent drug itraconazole, monitoring the [M+2]+ isotopic peak instead of the [M+H]+ peak can reduce interference from co-eluting compounds.[1]
Contamination from previous injections (carryover).Implement a robust wash cycle for the injection port and column after each injection, especially after high-concentration samples. A typical wash may involve a high percentage of organic solvent. Including an extracted blank after the highest standard in each run can help assess carryover.[1]
Inconsistent or irreproducible results Variability in sample preparation.Automating the sample preparation process can improve reproducibility. If performing manual extraction, ensure consistent timing and technique for each step, such as vortexing and centrifugation.[1]
Matrix effects leading to ion suppression or enhancement.Evaluate the matrix effect by comparing the analyte's response in a post-extraction spiked sample to that in a neat solution.[4] Using a stable isotope-labeled internal standard (e.g., this compound-d5) can help compensate for matrix effects. Preparing calibration standards and quality controls in the same biological matrix as the samples is also crucial.[1]
Peak tailing Secondary interactions between the analyte and the stationary phase.Employ a base-deactivated analytical column to minimize peak tailing.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for detecting low concentrations of this compound?

A1: The most prevalent and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][6] This technique offers high specificity and allows for the simultaneous quantification of itraconazole and its metabolite, this compound.

Q2: What type of sample preparation is recommended for plasma samples?

A2: Several methods can be effective. Protein precipitation is a simple and rapid technique that has been shown to provide adequate recovery.[1][3] For potentially cleaner extracts and higher recovery, solid-phase extraction (SPE)[7] or solid-supported liquid extraction (SLE)[2] are excellent alternatives, though they may be more time-consuming.

Q3: How can I minimize matrix effects in my assay?

A3: To minimize matrix effects, it is highly recommended to use a stable isotope-labeled internal standard for this compound. Additionally, preparing your calibration curve and quality control samples in the same biological matrix as your study samples can help to normalize the effect.[1] A thorough evaluation of the matrix factor during method validation is also essential.[2]

Q4: What are typical lower limits of quantification (LLOQ) for this compound in plasma?

A4: With modern LC-MS/MS methods, LLOQs for this compound in human plasma are typically in the low ng/mL range. Reported LLOQs vary, with some methods achieving 1 ng/mL[1] and others reaching as low as 0.5 ng/mL for the free (unbound) concentration.[8]

Q5: Is it necessary to monitor both itraconazole and this compound?

A5: Yes, it is crucial to measure both, as this compound is an active metabolite and its concentration in plasma can be significantly higher than the parent drug.[9] Therapeutic drug monitoring often considers the combined concentrations of both compounds.[10]

Experimental Protocols

Method 1: LC-MS/MS with Protein Precipitation

This protocol is based on a validated method for the analysis of itraconazole and this compound in human plasma.[1]

1. Sample Preparation:

  • To 100 µL of plasma sample in a 96-well plate, add 50 µL of an internal standard solution (e.g., 100 ng/mL of itraconazole-d5 and this compound-d5 in methanol).

  • Precipitate proteins by adding 400 µL of acetonitrile containing 0.5% formic acid.

  • Vortex the plate for 1 minute and then centrifuge at 3500 rpm for 5 minutes.

  • The supernatant is ready for injection.

2. Liquid Chromatography Parameters:

  • Column: Agilent Zorbax SB-C18, 2.1×50 mm, 3.5 µm[1]

  • Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[1]

  • Flow Rate: 0.500 mL/min[1]

  • Gradient: Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min, and return to 40% B.[1]

  • Column Temperature: 40°C[1]

3. Mass Spectrometry Parameters:

  • Instrument: Waters Xevo TQ-XS mass spectrometer[1]

  • Ionization: Electrospray Ionization (ESI), Positive mode[3]

  • Detection: Multiple Reaction Monitoring (MRM)

Method 2: LC-MS/MS with Solid-Supported Liquid Extraction (SLE)

This protocol is based on a method for the simultaneous determination of itraconazole and its metabolites.[2]

1. Sample Preparation:

  • Extract 150 µL of human plasma using an SLE method.

  • Analyze the final extracts using reverse-phase chromatography.

2. Liquid Chromatography and Mass Spectrometry:

  • The final extracts are analyzed by LC-MS/MS using positive electrospray ionization.[2]

Quantitative Data Summary

Parameter Method 1 (Protein Precipitation)[1] Method 2 (SLE)[2] Method 3 (HPLC-PDA)[11]
Analyte This compoundThis compoundThis compound
Matrix Human PlasmaHuman PlasmaHuman Serum
Linearity Range 1–250 ng/mL5–2500 ng/mL0.25–16 µg/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL0.25 µg/mL
Average Recovery ~60%112.9%97.30–105.82%
Matrix Effect Close to 1 (normalized)Close to 1.0Not explicitly reported

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile + 0.5% Formic Acid) add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry Detection (ESI+, MRM) separation->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for hydroxy itraconazoledetection using protein precipitation and LC-MS/MS.

troubleshooting_logic start Low Signal Intensity? check_recovery Evaluate Sample Recovery start->check_recovery Yes optimize_prep Optimize Sample Preparation (e.g., different solvent/pH) check_recovery->optimize_prep Recovery < 80% check_ionization Assess Ionization Efficiency check_recovery->check_ionization Recovery OK end_good Problem Resolved optimize_prep->end_good adjust_mobile_phase Modify Mobile Phase (e.g., add formic acid) check_ionization->adjust_mobile_phase Poor Ionization check_ionization->end_good Ionization OK adjust_mobile_phase->end_good

Caption: A logical approach to troubleshooting low signal intensity in hydroxy itraconazoledetection.

References

Technical Support Center: Overcoming Endogenous Interferences in Plasma Analysis of Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the plasma analysis of hydroxy itraconazole (B105839). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during the plasma analysis of hydroxy itraconazole, particularly those related to endogenous interferences.

Question: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What are the potential causes and how can I mitigate them?

Answer:

Matrix effects are a common challenge in bioanalysis, arising from co-eluting endogenous components in the plasma that interfere with the ionization of the analyte and internal standard (IS).[1][2] This can lead to inaccurate quantification.

Potential Causes:

  • Phospholipids (B1166683): These are major components of plasma membranes and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and other small molecules: High concentrations of salts from buffers or the plasma itself can interfere with the ionization process.

  • Co-eluting metabolites: Endogenous metabolites with similar physicochemical properties to this compound may co-elute and compete for ionization.

Troubleshooting Steps:

  • Optimize Sample Preparation: The choice of sample preparation technique is critical for removing interfering substances.

    • Protein Precipitation (PPT): While simple and fast, PPT is less effective at removing phospholipids.[3][4] Optimization can be achieved by testing different organic solvents (e.g., acetonitrile (B52724), methanol) and the addition of an acid (e.g., formic acid, perchloric acid).[3][4][5]

    • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an organic solvent, leaving many interferences in the aqueous phase.[6][7][8] Experiment with different extraction solvents (e.g., hexane-dichloromethane, methyl t-butyl ether) and pH adjustments to improve selectivity.[6][7]

    • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing specific interactions between the analyte and a solid sorbent.[2][9][10][11] This allows for the effective removal of phospholipids and other interferences. Method development involves selecting the appropriate sorbent, and optimizing wash and elution steps.[9]

  • Improve Chromatographic Separation: Enhancing the separation between this compound and interfering components can significantly reduce matrix effects.

    • Gradient Elution: Employ a gradient elution program to better resolve the analyte from endogenous compounds.[3][12]

    • Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl) to alter selectivity.[3][5]

    • Mobile Phase Modifiers: The addition of modifiers like ammonium (B1175870) formate (B1220265) or formic acid can improve peak shape and resolution.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-D5) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction during quantification.[3]

Question: My assay is showing poor recovery for this compound. What could be the reason and how can I improve it?

Answer:

Low recovery indicates that a significant portion of the analyte is being lost during the sample preparation process.

Potential Causes:

  • Inefficient Extraction: The chosen extraction solvent or conditions may not be optimal for this compound.

  • Adsorption: Itraconazole and its metabolites are known to adsorb to glass and plastic surfaces, leading to losses.[13]

  • Analyte Instability: Degradation of the analyte during sample processing can result in lower recovery.

Troubleshooting Steps:

  • Optimize Extraction Parameters:

    • For LLE: Adjust the pH of the plasma sample to ensure this compound is in its non-ionized form, which is more readily extracted into an organic solvent. Experiment with different solvent systems and extraction times.

    • For SPE: Ensure the sorbent is properly conditioned and that the wash steps are not prematurely eluting the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent.

  • Prevent Adsorption:

  • Assess Analyte Stability: Perform stability experiments under different conditions (e.g., benchtop, freeze-thaw cycles) to ensure that the analyte is not degrading during the sample preparation workflow.[2][14]

Frequently Asked Questions (FAQs)

Q1: What are the most common endogenous interferences in this compound plasma analysis?

A1: The most frequently encountered endogenous interferences are phospholipids, which can cause significant ion suppression in LC-MS/MS analysis. Other sources of interference include other plasma proteins, salts, and endogenous metabolites that may have similar retention times to this compound.[12]

Q2: Which sample preparation method is best for minimizing interferences?

A2: While the optimal method can be matrix and assay-dependent, Solid-Phase Extraction (SPE) generally offers the most effective removal of endogenous interferences, including phospholipids.[9][10][11] Liquid-Liquid Extraction (LLE) is also a robust technique that provides cleaner extracts than simple Protein Precipitation (PPT).[6][7]

Q3: How can I check for interferences from co-administered drugs?

A3: To assess interference from other drugs, you can analyze blank plasma samples spiked with the potentially co-administered medications at their expected therapeutic concentrations.[3][4] The resulting chromatograms should be compared to a blank plasma sample to ensure no interfering peaks are present at the retention time of this compound or its internal standard.

Q4: I am observing a high background signal or "ghost peaks" in my chromatograms. What is the likely cause?

A4: This is often due to carryover, where traces of the analyte from a high-concentration sample are injected with the subsequent sample. Itraconazole and its metabolites are known to be "sticky" compounds. To mitigate this, a rigorous needle and injector port washing procedure with a strong organic solvent, such as acetonitrile, between injections is recommended.[13]

Experimental Protocols

Below are detailed methodologies for common experiments cited in the analysis of this compound in plasma.

Method 1: Protein Precipitation (PPT)

This method is rapid but may require further optimization to minimize matrix effects.[3][4]

  • Sample Preparation:

    • Aliquot 100 µL of human plasma into a microcentrifuge tube.

    • Add 300 µL of a precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner sample extract compared to PPT.[6][7]

  • Sample Preparation:

    • To 200 µL of plasma, add the internal standard.

    • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.

    • Add 1 mL of an extraction solvent mixture (e.g., hexane-dichloromethane, 70:30 v/v).[7]

  • Extraction:

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer:

    • Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Method 3: Solid-Phase Extraction (SPE)

This method offers the most comprehensive sample cleanup.[2][15]

  • Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 150 µL of plasma by adding the internal standard and diluting with a suitable buffer (e.g., 4% phosphoric acid).

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis:

    • Inject the sample into the LC-MS/MS system.

Data Presentation

The following tables summarize key quantitative data from validated analytical methods for this compound in plasma.

Table 1: LC-MS/MS Method Parameters

ParameterMethod AMethod BMethod C
Sample Volume 100 µL[3][4][8]150 µL[2]200 µL
Sample Preparation Protein Precipitation[3][4]Solid-Phase Extraction[2]Liquid-Liquid Extraction[7]
LC Column Zorbax SB-C18, 2.1 x 50mm, 3.5µm[3]Not SpecifiedReversed-phase C18, 250 mm x 4.6 mm[7]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid[3]A: 5 mM Ammonium Acetate (pH 6.0)B: Acetonitrile[14][0.01% triethylamine (B128534) (pH 2.8) - acetonitrile (46:54)] - isopropanol (B130326) (90:10)[7]
Flow Rate 0.4 mL/min0.3 mL/min[8]1.0 mL/min[7]
Ionization Mode ESI Positive[2][3]ESI Positive[8]Not Specified
MRM Transition (m/z) 721.6 → 408.3[3]721 → 408[8]Not Specified

Table 2: Method Validation Data

ParameterMethod AMethod BMethod C
Linearity Range (ng/mL) 1 - 250[3][4]5 - 2500[2]5.0 - 500[7]
Recovery (%) Not Specified112.9[2]> 70[7]
Matrix Effect (%) Not Specified~100 (close to 1.0 factor)[2]Not Specified
Intra-day Precision (%CV) < 15< 15[8]< 15[13]
Inter-day Precision (%CV) < 15< 15[8]< 15[13]
Accuracy (%) 85 - 115within ±7.8% (RE)[8]85 - 115[13]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Choose Method lle Liquid-Liquid Extraction (e.g., Hexane/DCM) add_is->lle Choose Method spe Solid-Phase Extraction (e.g., C18) add_is->spe Choose Method centrifuge Centrifuge ppt->centrifuge evaporate Evaporate lle->evaporate spe->evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (e.g., C18 column, gradient) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.

G cluster_troubleshooting Troubleshooting Logic for Matrix Effects start Problem: Significant Matrix Effect (Ion Suppression/Enhancement) q1 Is sample cleanup adequate? start->q1 sol1 Optimize Sample Preparation - Switch to LLE or SPE - Optimize PPT solvent q1->sol1 No q2 Is chromatographic separation optimal? q1->q2 Yes sol1->q2 sol2 Improve Chromatography - Adjust gradient - Change column chemistry q2->sol2 No q3 Is the internal standard appropriate? q2->q3 Yes sol2->q3 sol3 Use a Stable Isotope-Labeled IS q3->sol3 No end Problem Resolved q3->end Yes sol3->end

Caption: Logical workflow for troubleshooting matrix effects in plasma analysis.

References

enhancing the stability of hydroxy itraconazole in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of hydroxy itraconazole (B105839) stock solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a hydroxy itraconazole stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It offers high solubility, with concentrations up to 83.33 mg/mL reported.[1] For optimal results, it is crucial to use newly opened, anhydrous (hygroscopic) DMSO, as water content can negatively impact solubility.[1][3] Sonication may be required to fully dissolve the compound.[2]

Q2: What are the recommended storage conditions for a this compound stock solution in DMSO?

A2: To maximize stability, stock solutions should be stored at low temperatures and protected from light.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

Q3: For how long can I store my stock solution?

A3: The permissible storage duration depends on the temperature. Based on supplier recommendations, the following guidelines apply for solutions in DMSO:

  • -80°C: Stable for 6 months up to 2 years.[1][2][3]

  • -20°C: Stable for 1 month up to 1 year.[1][2][3]

Always refer to the manufacturer's certificate of analysis for specific lot stability data.

Q4: Is this compound sensitive to light?

A4: Yes. Both the solid compound and its solutions are light-sensitive.[1] All stock solutions should be stored in amber vials or tubes wrapped in aluminum foil to protect them from light.

Q5: My compound is not dissolving well in DMSO. What should I do?

A5: If you encounter solubility issues, consider the following:

  • Use Fresh, Anhydrous DMSO: Water absorbed by older DMSO can significantly reduce the solubility of this compound.[1][3]

  • Apply Sonication: Gentle sonication in a water bath can help break up particulates and facilitate dissolution.[2]

  • Gentle Warming: Briefly warming the solution (e.g., to 37°C) may improve solubility. However, avoid excessive heat as it can promote degradation.

  • Confirm Compound Purity: Impurities in the compound can affect its solubility characteristics.

Q6: Can I prepare an aqueous stock solution of this compound?

A6: this compound is practically insoluble in water and aqueous buffers.[1][4] Direct preparation of an aqueous stock solution is not feasible. For experiments requiring an aqueous medium, a common practice is to first prepare a concentrated stock in DMSO and then dilute it serially into the aqueous experimental buffer. Note that the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on biological systems. For the parent drug itraconazole, storing aqueous dilutions for more than a day is not recommended.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms after diluting DMSO stock into aqueous buffer. The aqueous solubility of this compound has been exceeded (a phenomenon known as "crashing out").• Increase the final volume of the aqueous buffer to lower the final concentration of the compound.• Include a stabilizing agent in the aqueous medium, such as a surfactant (e.g., Tween 80) or a carrier protein (e.g., BSA), if compatible with your experiment.[2]• Decrease the volume of the DMSO stock added; this may require preparing a more concentrated initial stock if possible.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to improper storage or handling.• Prepare a fresh stock solution from solid compound.• Ensure the stock is aliquoted to minimize freeze-thaw cycles.• Verify that the solution has been continuously protected from light.[1]• Perform a stability check on the stock solution using an analytical method like HPLC or UV-Vis spectroscopy.[6]
Stock solution appears discolored or cloudy over time. This may indicate chemical degradation or microbial contamination.• Discard the solution immediately.• Prepare a new stock solution using sterile techniques and high-purity, anhydrous solvent.• If preparing aqueous dilutions, consider sterile filtering the final solution with a 0.22 µm filter if appropriate for the application.[3]

Data and Protocols

Storage Stability Summary

The following table summarizes the recommended storage conditions for this compound.

Form Solvent Storage Temperature Duration Key Considerations
Solid PowderN/A-20°CUp to 3 years[2][7]Protect from light.
Solid PowderN/A4°CUp to 2 years[7]Protect from light.
Stock SolutionDMSO-20°C1 month to 1 year[1][2][3]Protect from light; aliquot to avoid freeze-thaw cycles.
Stock SolutionDMSO-80°C6 months to 2 years[1][2][3]Protect from light; aliquot to avoid freeze-thaw cycles.
Protocol: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 721.63 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh out 7.22 mg of this compound powder and transfer it to a suitable vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Vortex the mixture thoroughly. If the solid does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes until the solution is clear.

  • Aliquoting: Dispense the solution into single-use, light-protected (e.g., amber) tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol: Stability Assessment by UV-Vis Spectroscopy

This protocol provides a basic method to check for significant degradation over time. For regulatory or cGLP studies, a validated, stability-indicating HPLC method is required.[8]

Objective: To assess the stability of a this compound stock solution by monitoring its absorbance at the wavelength of maximum absorbance (λmax). The λmax for the parent compound, itraconazole, is reported around 262 nm.[6][9] A similar spectrum is expected for its hydroxy metabolite.

Procedure:

  • Initial Measurement (Time 0):

    • Prepare a fresh 10 mM stock solution in DMSO as described above.

    • Dilute the stock solution in an appropriate solvent (e.g., methanol (B129727) or chloroform) to a concentration within the linear range of the spectrophotometer (e.g., 10 µg/mL).[9][10]

    • Scan the absorbance from 200-400 nm to determine the λmax.

    • Record the absorbance value at λmax. This is your baseline reading.

  • Storage: Store the stock solution aliquots under the desired conditions (e.g., -20°C, protected from light).

  • Subsequent Measurements (Time X):

    • At each time point (e.g., 1 week, 1 month, 3 months), thaw one aliquot of the stock solution.

    • Prepare a dilution identical to the one made at Time 0.

    • Measure the absorbance at the previously determined λmax.

  • Analysis:

    • Calculate the percentage of this compound remaining: % Remaining = (Absorbance at Time X / Absorbance at Time 0) * 100

    • A significant decrease (>5-10%) in absorbance suggests degradation.

Visualizations

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Handling cluster_use Application weigh Weigh Solid Compound add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate (until clear) add_solvent->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot stability Solution Stability dissolve->stability store Store at -80°C or -20°C aliquot->store thaw Thaw Single Aliquot for Use store->thaw dilute Dilute into Experimental Medium thaw->dilute experiment Perform Experiment dilute->experiment stability->store

Caption: Workflow for preparing, storing, and using this compound stock solutions.

Stability_Factors center This compound Stock Solution Stability high_temp High Temperature center->high_temp light Light Exposure center->light water Water Contamination center->water freeze_thaw Repeated Freeze-Thaw center->freeze_thaw ph Extreme pH (Strong Acids/Bases) center->ph low_temp Low Temperature (-80°C > -20°C) low_temp->center anhydrous Anhydrous Solvent (e.g., new DMSO) anhydrous->center light_protection Light Protection (Amber Vials) light_protection->center aliquoting Aliquoting aliquoting->center

Caption: Key factors influencing the stability of this compound stock solutions.

References

optimization of gradient elution for hydroxy itraconazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Itraconazole (B105839) (ITZ) and its active metabolite, Hydroxy Itraconazole (ITZ-OH). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you optimize your gradient elution methods for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for analyzing this compound?

A1: The analysis of this compound, often alongside the parent drug itraconazole, is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC). Common setups involve a C18 or C6-phenyl column coupled with UV or mass spectrometry (MS) detection.[1][2] Gradient elution is frequently employed to achieve adequate separation from endogenous plasma components and the parent drug.[2]

Q2: Why is gradient elution preferred over isocratic elution for this analysis?

A2: Gradient elution is often necessary for complex samples like plasma to effectively separate the analytes of interest (ITZ and ITZ-OH) from matrix components and potential impurities.[3] An isocratic method may not provide sufficient resolution, leading to co-eluting peaks and poor peak shape. A gradient allows for a wider range of compounds to be eluted efficiently, starting with weaker mobile phase conditions and ramping up the organic solvent concentration to elute more hydrophobic compounds like itraconazole.[4][5]

Q3: What are the common sample preparation techniques for plasma samples?

A3: The most common sample preparation method is protein precipitation, which is simple and rapid.[1][6][7] This is typically done by adding a solvent like acetonitrile (B52724) or methanol, often containing an acid such as formic acid or perchloric acid, to the plasma sample.[1][2] After vortexing and centrifugation, the clear supernatant is injected into the HPLC system.[1][6] While effective, simple protein precipitation can sometimes lead to matrix effects in LC-MS/MS analysis.[8] More complex but cleaner extractions like solid-phase extraction (SPE) can also be used.[8][9]

Q4: What is a major challenge in the LC-MS/MS analysis of itraconazole and this compound?

A4: A significant challenge is managing carryover, where the analyte from a high-concentration sample appears in subsequent blank or low-concentration injections.[2][10] Itraconazole is known to be "sticky" and can adsorb to surfaces in the autosampler and column.[10] This can be mitigated by using a robust autosampler wash routine with a strong solvent mixture and carefully selecting the analytical column.[2][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the optimization of your gradient elution method.

Problem 1: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Suggested Solution
Secondary Silanol Interactions Residual silanols on the silica (B1680970) backbone of the column can interact with basic analytes, causing peak tailing. Try lowering the mobile phase pH (e.g., to pH 3.0-3.5) with an additive like formic acid or a phosphate (B84403) buffer to protonate the silanols and reduce these interactions.[1][10][11][12]
Column Overload Injecting too much sample can saturate the column, leading to fronting or broadened peaks. Dilute your sample or reduce the injection volume.[13][14]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[13][14]
Column Degradation High pH or aggressive mobile phases can degrade the silica-based column packing, leading to poor peak shape. Ensure your mobile phase pH is within the stable range for your column (typically pH 2-8 for standard silica C18). If the column is old or has been used extensively, replace it.[12]

Problem 2: Inconsistent or drifting retention times.

Possible Cause Suggested Solution
Inadequate Column Equilibration In gradient elution, the column must be fully re-equilibrated to the initial mobile phase conditions between injections. A common rule is to allow 5-10 column volumes for re-equilibration. Insufficient time will cause retention time shifts in subsequent runs.[4]
Pump or Gradient Mixer Issues Air bubbles in the pump or faulty check valves can lead to inaccurate mobile phase composition and fluctuating flow rates, causing retention times to vary.[13] Purge the pump thoroughly and ensure mobile phases are properly degassed.[13]
Column Temperature Fluctuations Changes in ambient temperature can affect retention times. Using a column oven provides a stable temperature environment, leading to more reproducible results.[8][11][14] A 1°C change can alter retention time by 1-2%.[14]
Mobile Phase Instability Buffers in the mobile phase can precipitate if the organic solvent concentration becomes too high. Ensure your buffer is soluble across the entire gradient range. Mobile phase composition can also change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily.

Problem 3: Low signal intensity or poor sensitivity.

Possible Cause Suggested Solution
Suboptimal Mobile Phase Additive (for MS) For LC-MS/MS analysis, the choice of mobile phase additive is critical for ionization efficiency. Ammonium (B1175870) formate (B1220265) or 0.1% formic acid are commonly used to promote protonation in positive electrospray ionization (ESI) mode, enhancing the signal for ITZ and ITZ-OH.[2]
Matrix Effects (Ion Suppression/Enhancement) Endogenous components from the plasma that co-elute with the analyte can interfere with the ionization process in the MS source, leading to suppressed or enhanced signal. Optimize the chromatography to separate the analyte from the matrix interference or employ a more thorough sample cleanup method like SPE.[8]
Detector Settings Not Optimized For UV detection, ensure the wavelength is set to the absorbance maximum (around 262 nm for ITZ-OH).[1] For MS/MS, ensure that the MRM (Multiple Reaction Monitoring) transitions and collision energies are optimized for maximum signal intensity.[7]

Experimental Protocols & Data

Example LC-MS/MS Protocol for this compound in Human Plasma

This protocol is a synthesized example based on validated methods.[2]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma (sample, standard, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of internal standard working solution (e.g., Itraconazole-d5 and ITZ-OH-d5 in methanol).

    • Add 400 µL of precipitation solvent (e.g., 0.5% formic acid in acetonitrile).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 3500 rpm for 5 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm.[2]

    • Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Flow Rate: 0.500 mL/min.[2]

    • Column Temperature: 40°C.[2]

    • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.040
0.540
3.095
3.595
3.640
4.040
  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: Monitor specific parent > fragment ion transitions for ITZ, ITZ-OH, and their deuterated internal standards.

Comparative Data of HPLC Methods

The following table summarizes parameters from different published methods to illustrate the range of conditions used.

ParameterMethod 1 (LC-MS/MS)[2]Method 2 (HPLC-UV)[1]Method 3 (HPLC-Fluor)[10]
Column Zorbax SB-C18 (2.1x50mm, 3.5µm)C6-phenylC18
Mobile Phase A 10mM Ammonium Formate, 1% FA0.01M Phosphate Buffer, pH 3.50.02M KH2PO4, pH 3.0
Mobile Phase B 0.1% Formic Acid in ACNAcetonitrile (ACN)Acetonitrile
Detection Tandem Mass SpectrometryUV at 262 nmFluorescence (Ex:260, Em:365)
Retention Time (ITZ-OH) 1.8 minNot specified~6.5 min
Retention Time (ITZ) 2.3 minNot specified~11.5 min
Run Time 4.0 minNot specified~15 min
LLOQ (ITZ-OH) 1 ng/mL0.05 mg/L (50 ng/mL)6 ng/mL

Visual Guides

Workflow & Logic Diagrams

The following diagrams illustrate the general analytical workflow and a troubleshooting decision tree for common chromatographic issues.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile + Acid) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Gradient Gradient Separation (C18 Column) Inject->Gradient Detect MS/MS Detection (MRM Mode) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: General workflow for this compound analysis in plasma.

G Start Problem Detected: Poor Chromatography CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape CheckRetention Check Retention Time Stability Start->CheckRetention Tailing Peak Tailing? CheckPeakShape->Tailing Drifting Retention Time Drifting? CheckRetention->Drifting Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing Solution: - Lower mobile phase pH - Check for secondary interactions - Use fresh column Tailing->Sol_Tailing Yes Sol_Fronting Solution: - Reduce sample concentration - Decrease injection volume Fronting->Sol_Fronting Yes Sol_Drifting Solution: - Increase column re-equilibration time - Check pump for air bubbles - Use column oven Drifting->Sol_Drifting Yes

Caption: Troubleshooting logic for common HPLC issues.

References

dealing with carryover issues in hydroxy itraconazole quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address carryover issues encountered during the quantification of hydroxy itraconazole (B105839) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving carryover issues in your hydroxy itraconazole analysis.

Q1: I am observing a peak for this compound in my blank injections. How do I determine the source of the carryover?

A1: The first step is to systematically identify the origin of the carryover. This can be achieved by injecting a sequence of blanks and standards to differentiate between carryover and system contamination.[1] A recommended injection sequence is:

  • Pre-Blank: A blank injection before a high-concentration standard. This should be clean.

  • High-Concentration Standard: An injection of a high-concentration this compound standard.

  • Post-Blank 1: A blank injection immediately following the high-concentration standard.

  • Post-Blank 2: A second consecutive blank injection.

Interpreting the Results:

  • Classic Carryover: If the peak area of this compound is highest in Post-Blank 1 and decreases significantly in Post-Blank 2, it is likely a classic carryover issue. This suggests that remnants of the previous injection are being carried into subsequent runs.[2]

  • Contamination: If the peak area is similar across all blank injections (including the Pre-Blank), it points towards a contamination problem within your LC-MS system (e.g., contaminated solvents, tubing, or ion source).[1]

To further pinpoint the source of classic carryover, you can systematically bypass components of the LC system. For example, you can replace the analytical column with a union and inject a blank after a high standard to see if the carryover persists, which would suggest the autosampler or injector valve as the source.[3]

Q2: My results indicate classic carryover. What are the common hardware components that contribute to this issue and how can I address them?

A2: The most common sources of carryover in an LC-MS system are the autosampler, injection valve, and the analytical column.[4]

  • Autosampler Needle and Syringe: The exterior and interior of the autosampler needle can be a significant source of carryover.

    • Solution: Optimize the needle wash procedure. Use a strong wash solvent and ensure the wash volume is sufficient to thoroughly clean the needle. For sticky compounds like this compound, a multi-solvent wash (e.g., a sequence of strong organic solvent followed by a solvent with different polarity) can be effective.[3] Some systems allow for increasing the needle wash time or volume.[3]

  • Injection Valve Rotor Seal: Scratches or wear on the rotor seal can trap small amounts of the sample, leading to carryover.

    • Solution: Regularly inspect and replace the rotor seal as part of your system's preventive maintenance.[1][3]

  • Sample Loop: Adsorption of the analyte onto the surface of the sample loop can cause carryover.

    • Solution: Consider switching from a partial loop injection to a full loop injection, which can provide a more effective flush of the sample path. Alternatively, using a sample loop made of a different material (e.g., PEEK instead of stainless steel) might reduce adsorption.[2]

  • Analytical Column: Strong retention of this compound on the column can lead to carryover in subsequent injections.

    • Solution: Implement a robust column wash at the end of each run. This can be a high-percentage organic solvent flush or a gradient that ramps up to a strong solvent to elute any remaining analyte.[3] In some cases, a dedicated "wash injection" with a strong solvent may be necessary after high-concentration samples.

Q3: Can my mobile phase and sample preparation contribute to carryover? How can I optimize them?

A3: Yes, the composition of your mobile phase and the sample preparation method can significantly impact carryover.

  • Mobile Phase: The solubility of this compound in the mobile phase is crucial. Poor solubility can lead to precipitation of the analyte in the system, causing carryover.

    • Solution: Ensure that this compound is fully soluble in both the sample diluent and the mobile phase. Adding a small amount of an appropriate modifier to the mobile phase, such as ammonium (B1175870) acetate, can sometimes improve solubility and reduce carryover.[5]

  • Sample Preparation: The choice of sample preparation technique can influence the cleanliness of the sample injected into the LC-MS system.

    • Solution: While protein precipitation is a quick method, it can result in a dirtier extract compared to techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6][7] A cleaner sample is less likely to cause matrix effects and can help reduce system contamination that may be mistaken for carryover. For this compound, both protein precipitation and SPE methods have been successfully validated.[6][8]

Frequently Asked Questions (FAQs)

Q: What is a typical acceptance criterion for carryover in a bioanalytical method?

A: A common acceptance criterion is that the peak area of the analyte in a blank injection immediately following the highest calibration standard should be no more than 20% of the peak area of the lower limit of quantitation (LLOQ).[9]

Q: Are there specific wash solvents that are more effective for reducing this compound carryover?

A: The ideal wash solvent should be a strong solvent for this compound and compatible with your LC system. A mixture of organic solvents like isopropanol, methanol, and acetone (B3395972) has been used as a needle wash.[3] It is often beneficial to use a wash solvent that is stronger than the mobile phase. Experimenting with different compositions and including additives like a small percentage of acid or base (if compatible with your system) can help identify the most effective wash solution.[2]

Q: Can the injection volume affect carryover?

A: Yes, injecting a smaller volume of a high-concentration sample can sometimes reduce the amount of analyte introduced into the system and, consequently, the potential for carryover.[5] However, this needs to be balanced with the sensitivity requirements of the assay.

Q: How often should I perform maintenance on my LC-MS system to prevent carryover?

A: Regular preventive maintenance is crucial. The frequency depends on the usage of the instrument and the cleanliness of the samples being analyzed. Key maintenance activities include:

  • Regularly replacing the injector rotor seal.[1][3]

  • Cleaning the ion source.[4]

  • Replacing solvent frits and in-line filters.

  • Using fresh, high-purity solvents.

Q: I'm still experiencing carryover after trying the common troubleshooting steps. What else can I do?

A: If carryover persists, consider the following advanced strategies:

  • Change Injection Mode: Switching from partial loop to full loop injection can sometimes resolve the issue.

  • Modify Gradient Profile: Introducing a steep gradient at the end of the analytical run can help to effectively wash the column. Some methods for itraconazole and its metabolites utilize a repeated gradient to ensure complete elution.[6]

  • Investigate System Plumbing: Poorly made connections or fittings can create dead volumes where the sample can get trapped.[2] Ensure all fittings are properly tightened and that there are no voids.

Experimental Protocols

Protocol 1: Systematic Carryover Investigation
  • Prepare Solutions:

    • Blank matrix (e.g., drug-free plasma).

    • High-concentration this compound standard (at the Upper Limit of Quantitation, ULOQ).

    • Lower Limit of Quantitation (LLOQ) standard.

  • Injection Sequence:

    • Inject the blank matrix (Pre-Blank).

    • Inject the ULOQ standard.

    • Inject the blank matrix (Post-Blank 1).

    • Inject the blank matrix (Post-Blank 2).

    • Inject the LLOQ standard.

  • Data Analysis:

    • Confirm that the Pre-Blank is free of this compound peaks.

    • Measure the peak area of this compound in Post-Blank 1 and Post-Blank 2.

    • Calculate the percentage of carryover by comparing the peak area in the post-blanks to the peak area of the LLOQ standard. The carryover should ideally be less than 20% of the LLOQ response.[9]

Protocol 2: Sample Preparation using Protein Precipitation

This protocol is adapted from a validated method for the analysis of itraconazole and this compound in human plasma.[6][10]

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) containing an internal standard) to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of LC-MS/MS Method Parameters for this compound Quantification

ParameterMethod 1[8]Method 2[11]Method 3[12]
Sample Volume 500 µLNot SpecifiedNot Specified
Extraction Solid Phase ExtractionLiquid-Liquid ExtractionNot Specified
Column HyPurity C18 (50 x 4.6 mm, 5 µm)Not SpecifiedNot Specified
Mobile Phase 0.2% Ammonia in Water:Acetonitrile (20:80, v/v)Not SpecifiedNot Specified
Flow Rate 0.50 mL/minNot SpecifiedNot Specified
Run Time 3.0 minNot Specified4.5 min
LLOQ 0.50 ng/mL1.00 ng/mL0.025 µg/mL (25 ng/mL)
Linear Range 0.5 - 263 ng/mL1.000 - 597.920 ng/mL0.025 - 5 µg/mL

Visualizations

Carryover_Troubleshooting_Workflow This compound Carryover Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Path cluster_2 Resolution start Peak observed in blank injection q1 Perform systematic blank injections (Pre-blank, High Std, Post-blanks) start->q1 c1 Carryover diminishes in consecutive blanks? q1->c1 carryover Classic Carryover Identified c1->carryover Yes contamination System Contamination Suspected c1->contamination No check_autosampler Optimize Autosampler Wash: - Stronger wash solvent - Increase wash volume/time carryover->check_autosampler check_solvents Check Solvents & Reagents: - Use fresh mobile phase - Test blank matrix contamination->check_solvents check_injector Inspect/Replace Injector Parts: - Rotor seal - Sample loop check_autosampler->check_injector check_column Optimize Column Wash: - Strong post-gradient wash - Dedicated wash injections check_injector->check_column resolved Carryover Issue Resolved check_column->resolved escalate Issue Persists: Escalate to Advanced Troubleshooting check_column->escalate check_system Clean LC-MS System: - Flush tubing - Clean ion source check_solvents->check_system check_system->resolved check_system->escalate

Caption: A flowchart for troubleshooting carryover issues.

Sample_Prep_Workflow Protein Precipitation Workflow for this compound start Start: Plasma Sample (100 µL) add_solvent Add 300 µL of Precipitation Solvent (e.g., Acetonitrile with IS) start->add_solvent vortex Vortex for 1 minute add_solvent->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject end_node End: Data Acquisition inject->end_node

Caption: A workflow for sample preparation.

References

improving the precision and accuracy of hydroxy itraconazole measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the precise and accurate measurement of hydroxy itraconazole (B105839). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of hydroxy itraconazole?

A1: The most prevalent and robust method for the simultaneous quantification of itraconazole and its active metabolite, this compound, in biological matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, which is crucial for accurate pharmacokinetic studies.[2]

Q2: Why is the measurement of this compound important?

A2: this compound is the major active metabolite of itraconazole and contributes significantly to its antifungal activity.[4] Both itraconazole and this compound are potent inhibitors of cytochrome P450 (CYP) 3A4, meaning they can be involved in drug-drug interactions.[4] Therefore, monitoring the concentrations of both the parent drug and its active metabolite is essential for therapeutic drug monitoring and pharmacokinetic studies.[4][5] In many cases, the concentration of this compound in serum is, on average, 1.6 times higher than that of itraconazole.[6]

Q3: What are the critical parameters to consider during LC-MS/MS method development for this compound?

A3: Key parameters for a successful LC-MS/MS method include:

  • Sample Preparation: Efficient extraction from the biological matrix (e.g., plasma, serum) is crucial. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2][7]

  • Chromatographic Separation: Achieving good separation from endogenous matrix components and the parent drug, itraconazole, is necessary to minimize interference.[1] A C18 column is frequently used for this purpose.[2][7][8]

  • Mass Spectrometry Detection: Optimization of ionization source parameters and selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM) are vital for sensitivity and selectivity.[1][9]

  • Internal Standard (IS): The use of a suitable internal standard is critical to correct for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound-D5, is highly recommended.[1][10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions

Cause Troubleshooting Steps
Column Contamination 1. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.[11] 2. If flushing fails, consider replacing the column. 3. Implement better sample clean-up procedures to prevent future contamination.[11]
Inappropriate Injection Solvent 1. Ensure the injection solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.[11] 2. Ideally, dissolve the sample in the initial mobile phase.
Column Overload 1. Reduce the injection volume or the concentration of the sample.[11] 2. High sample loads can lead to broader peaks.[11]
Extra-Column Volume 1. Minimize the length and internal diameter of tubing between the injector, column, and detector.[11] 2. Ensure all fittings are properly connected to avoid dead volume.
Secondary Interactions 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[11] 2. Add a competitor (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.
Issue 2: High Signal Variability or Poor Reproducibility

Possible Causes & Solutions

Cause Troubleshooting Steps
Matrix Effects 1. Assess Matrix Effect: Perform a post-extraction addition experiment by comparing the response of an analyte in a clean solution to the response of the analyte spiked into an extracted blank matrix.[12] 2. Improve Sample Cleanup: Use a more rigorous extraction method like SPE to remove interfering matrix components.[13] 3. Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components.[13] 4. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective correction.[10]
Inconsistent Sample Preparation 1. Ensure precise and consistent pipetting and solvent volumes during the extraction process. 2. Automate the sample preparation process if possible to minimize human error.
Internal Standard Issues 1. Verify that the internal standard is added consistently to all samples and standards. 2. Ensure the chosen internal standard is appropriate and does not suffer from its own interference issues. A stable isotope-labeled version of the analyte is the gold standard.[10]
Instrument Instability 1. Check for fluctuations in pump pressure and ensure a stable spray in the mass spectrometer source.[14] 2. Perform system suitability tests before each run to confirm instrument performance.
Issue 3: Carryover of Analyte in Blank Injections

Possible Causes & Solutions

Cause Troubleshooting Steps
Injector Contamination 1. Clean the injector and syringe with a strong solvent. 2. Optimize the needle wash procedure by using a stronger wash solvent and increasing the wash volume and duration.
Column Carryover 1. Due to the poor solubility of itraconazole and its metabolites, carryover can be an issue.[1] 2. Incorporate a steep organic gradient wash at the end of each injection to elute any remaining analyte from the column.[1]
High Concentration Samples 1. Inject a blank solvent after high-concentration samples to check for and quantify carryover.[1] 2. If carryover is observed, implement a more rigorous column wash or reduce the concentration of the highest standard.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a validated LC-MS/MS method for the analysis of itraconazole and this compound in human plasma.[1]

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., this compound-D5) to each tube.

  • Precipitation: Add 400 µL of precipitation solvent (e.g., acetonitrile with 0.5% formic acid) to each tube.[1]

  • Vortexing: Vortex mix the samples for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effect

This protocol outlines the quantitative assessment of matrix effect using the post-extraction spiking method.[12]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or a clean solvent mixture.

    • Set B (Post-Spiked Matrix): Extract blank plasma using your established sample preparation protocol. Then, spike the analyte and internal standard into the final extracted matrix.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank plasma before the extraction process (this is used for recovery calculation).

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

Data Presentation

Table 1: Comparison of Sample Preparation Techniques

Technique Advantages Disadvantages Typical Recovery for this compound
Protein Precipitation (PPT) Simple, fast, and amenable to automation.[1]Less clean extract, higher potential for matrix effects.[13]~60-80%[1]
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, can be selective.[7]More labor-intensive, uses larger volumes of organic solvents.>70%[7]
Solid-Phase Extraction (SPE) Provides the cleanest extracts, reduces matrix effects.[2]More complex, time-consuming, and can be more expensive.Generally high and reproducible.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

Parameter Typical Value/Condition Reference
LC Column C18, e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[1]
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1-1% formic acid[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Flow Rate 0.500 mL/min[1][2]
Ionization Mode Electrospray Ionization (ESI), Positive[1][9]
Precursor Ion (m/z) 721.6[1][9]
Product Ion (m/z) 408.3[1][9]
Internal Standard Hydroxyitraconazole-D5[1]

Visualizations

Workflow_for_Hydroxy_Itraconazole_Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Matrix_Effects Start Inconsistent Results or Poor Reproducibility Assess_ME Assess for Matrix Effects (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) ME_Present->Improve_Cleanup Yes Modify_LC Modify Chromatography (Separate from interference) ME_Present->Modify_LC Yes Use_SIL_IS Use Stable Isotope-Labeled IS ME_Present->Use_SIL_IS Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Revalidate Re-evaluate Method Improve_Cleanup->Revalidate Modify_LC->Revalidate Use_SIL_IS->Revalidate Other_Issues Investigate Other Causes (e.g., Instrument Stability) No_ME->Other_Issues

Caption: Troubleshooting workflow for matrix effects.

References

Technical Support Center: Clinical Monitoring of Hydroxy Itraconazole Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the clinical monitoring of hydroxy itraconazole (B105839) levels.

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor hydroxy itraconazole levels in addition to itraconazole?

A1: Itraconazole is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its major active metabolite, this compound.[1][2][3][4] This metabolite exhibits antifungal activity comparable to the parent drug, itraconazole.[1][5][6][7] Due to significant inter- and intra-patient variability, the ratio of this compound to itraconazole can vary widely, with this compound concentrations often exceeding those of the parent drug.[5][8][9] Therefore, monitoring only itraconazole may not provide a complete picture of the total antifungal activity, potentially leading to misinterpretation of therapeutic efficacy or toxicity.

Q2: What are the recommended therapeutic ranges for itraconazole and this compound?

A2: While therapeutic ranges for itraconazole are established, there is no universally defined therapeutic range for this compound.[10][11][12] Generally, for itraconazole, trough concentrations greater than 0.5 mcg/mL are recommended for localized infections, and greater than 1.0 mcg/mL for systemic infections when measured by chromatography-based methods.[10][11][12] Some guidelines suggest considering the combined concentration of itraconazole and this compound, with a target of more than 1.5 mcg/mL.[10]

Q3: How do different analytical methods affect the measurement of itraconazole and this compound?

A3: The choice of analytical method significantly impacts the measured concentrations.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These methods can separately and accurately quantify both itraconazole and this compound.[9][13][14] They are considered the gold standard for therapeutic drug monitoring (TDM) of itraconazole.[2]

  • Bioassays: These methods measure total antifungal activity and therefore detect both itraconazole and this compound.[7][9][15] However, bioassay results are often higher than those from chromatographic methods because this compound can be more biologically active than itraconazole in these assays.[9] The correlation between bioassays and chromatographic methods can be variable.[16]

Q4: What factors contribute to the variability in this compound levels?

A4: Several factors can influence the levels of this compound:

  • CYP3A4 Activity: Genetic polymorphisms and drug-drug interactions affecting CYP3A4, the primary enzyme responsible for itraconazole metabolism, can significantly alter the formation of this compound.[2][3]

  • Drug Formulations and Absorption: The oral bioavailability of itraconazole is highly variable and can be affected by food and gastric pH, which in turn impacts the amount of drug available for metabolism.[10][16][17]

  • Co-administered Medications: Drugs that induce or inhibit CYP3A4 can lead to lower or higher concentrations of both itraconazole and this compound, respectively.[2][10][11]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpectedly low this compound to itraconazole ratio. - Inhibition of CYP3A4 metabolism by co-administered drugs.- Patient may be a poor metabolizer (genetic polymorphism).- Recent initiation of therapy (steady state not yet reached).- Review patient's concomitant medications for CYP3A4 inhibitors.- Consider pharmacogenetic testing for CYP3A4 variants.- Ensure sampling is done at steady state (typically after 7-15 days of therapy).[2]
Unexpectedly high this compound to itraconazole ratio. - Induction of CYP3A4 metabolism by co-administered drugs.- Patient may be an extensive or ultra-rapid metabolizer.- Review patient's concomitant medications for CYP3A4 inducers.- Consider pharmacogenetic testing for CYP3A4 variants.
Discrepancy between LC-MS/MS and bioassay results. - Inherent differences in methodology; bioassays measure total antifungal activity, while LC-MS/MS provides specific concentrations of each compound.- this compound may have different potency in the bioassay system compared to itraconazole.[9]- Rely on LC-MS/MS for specific quantification of itraconazole and this compound.- If using bioassays, establish a correlation with a chromatographic method in your laboratory.
High inter-sample variability in a single patient. - Issues with sample timing (trough vs. peak).- Poor patient adherence to dosing regimen.- Variability in drug absorption due to food effects or changes in gastric pH.- Standardize sample collection to trough concentrations (immediately before the next dose).[5][12][18]- Counsel the patient on the importance of adherence.- Advise the patient to take itraconazole capsules with a full meal and an acidic beverage to enhance absorption.[10]
Quantification issues (e.g., poor peak shape, low sensitivity) in LC-MS/MS analysis. - Suboptimal sample preparation (e.g., incomplete protein precipitation).- Matrix effects from plasma/serum components.- Inappropriate chromatographic conditions.- Optimize protein precipitation and extraction methods.[18][19][20]- Use a stable isotope-labeled internal standard for both itraconazole and this compound to correct for matrix effects.[19]- Optimize the mobile phase, gradient, and column chemistry.

Quantitative Data Summary

Table 1: Therapeutic Drug Monitoring Targets for Itraconazole

Indication Analyte Method Target Trough Concentration (mcg/mL)
Localized InfectionItraconazoleHPLC/LC-MS/MS>0.5[11][12]
Systemic InfectionItraconazoleHPLC/LC-MS/MS>1.0[11][12]
Prophylaxis/TreatmentItraconazole + this compoundHPLC/LC-MS/MS>1.5 (suggested)[10]

Table 2: Variability of this compound to Itraconazole Ratio

Parameter Value Reference
Median OH-ITZ:ITZ Ratio1.73[8][16][17]
Range of OH-ITZ:ITZ Ratio0.13 - 8.96[8][16][17]
Correlation (Pearson's r)0.7838[8][16][17]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Itraconazole and this compound in Human Plasma

This protocol is a generalized procedure based on common methodologies described in the literature.[18][19][20][21]

  • Materials:

    • Human plasma samples

    • Itraconazole and this compound analytical standards

    • Itraconazole-d3 or other suitable stable isotope-labeled internal standard (IS)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Prepare stock solutions of itraconazole, this compound, and the internal standard in methanol.

    • Prepare working standard solutions by serial dilution of the stock solutions.

    • Prepare a protein precipitation solution of acetonitrile containing the internal standard at a known concentration (e.g., 100 ng/mL). Some protocols may include a small percentage of formic acid (e.g., 0.1-0.5%) in the precipitation solvent.[20]

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.

    • Add 300-400 µL of the protein precipitation solution containing the internal standard to the plasma sample.[20]

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

    • The supernatant may be injected directly or diluted further with an aqueous solution (e.g., water with 0.1% formic acid) before injection.[19]

Visualizations

Itraconazole_Metabolism Itraconazole Itraconazole CYP3A4 CYP3A4 Enzyme Itraconazole->CYP3A4 Hydroxy_Itraconazole This compound (Active Metabolite) Other_Metabolites Other Metabolites (e.g., Keto-ITZ, ND-ITZ) CYP3A4->Hydroxy_Itraconazole Metabolism CYP3A4->Other_Metabolites Metabolism

Caption: Itraconazole metabolism to its active metabolite.

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient_Dosing Patient Dosing with Itraconazole Sample_Collection Trough Sample Collection (Red Top Tube, No SST) Patient_Dosing->Sample_Collection Sample_Processing Centrifuge and Aliquot Serum Sample_Collection->Sample_Processing Sample_Prep Protein Precipitation with Internal Standard Sample_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Quantification Quantify ITZ and OH-ITZ Concentrations LCMS_Analysis->Quantification Data_Interpretation Interpret Results vs. Therapeutic Targets Quantification->Data_Interpretation Dose_Adjustment Clinical Decision: Dose Adjustment Data_Interpretation->Dose_Adjustment

Caption: Therapeutic drug monitoring workflow for itraconazole.

References

Technical Support Center: Enhancing Oral Bioavailability of Itraconazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of itraconazole (B105839) formulations with improved oral bioavailability.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue: Low Drug Loading in Solid Dispersion Formulations

Potential Cause Troubleshooting Steps
Poor miscibility between itraconazole and the polymer carrier. 1. Polymer Selection: Screen different polymers with varying hydrophilicity and hydrogen bonding capacity. Polymers like HPMC, PVP VA64, and Soluplus® have shown good results.[1][2] 2. Solvent System Optimization: In solvent-based methods, use a co-solvent system to ensure both drug and polymer are fully dissolved before processing. A mixture of dichloromethane (B109758) and methanol (B129727) is often effective.[1] 3. Temperature Optimization (for melt extrusion): Gradually increase the processing temperature to enhance drug-polymer mixing, but monitor for drug degradation.
Drug precipitation during the solvent removal process. 1. Increase Solvent Evaporation Rate: Rapid solvent removal, as in spray drying, can kinetically trap the drug in an amorphous state within the polymer matrix.[3] 2. Use of a Stabilizer: Incorporate a secondary polymer or surfactant that can inhibit drug crystallization.

Issue: Particle Aggregation in Nanosuspension Formulations

Potential Cause Troubleshooting Steps
Insufficient stabilizer concentration. 1. Optimize Stabilizer Concentration: Increase the concentration of the stabilizer (e.g., Poloxamer 407, HPMC).[4][5] A drug-to-stabilizer ratio of 1:2 or higher may be necessary. 2. Combination of Stabilizers: Use a combination of a primary polymeric stabilizer and a secondary surfactant for enhanced steric and electrostatic stabilization.
Inadequate energy input during particle size reduction. 1. Optimize Milling/Homogenization Parameters: For pearl milling, increase the stirring time and optimize the bead size and ratio.[4][5] For high-pressure homogenization, increase the number of cycles and the homogenization pressure.
Ostwald Ripening. 1. Lyophilization: Freeze-dry the nanosuspension immediately after preparation using a cryoprotectant like mannitol (B672) to prevent particle growth during storage.[4]

Issue: Inconsistent In Vitro Dissolution Results

Potential Cause Troubleshooting Steps
Drug recrystallization in the dissolution medium. 1. Use of Precipitation Inhibitors: Incorporate a precipitation inhibitor, such as HPMC, into the formulation.[6] 2. Dissolution Medium with Surfactants: Use a dissolution medium containing a surfactant (e.g., 0.5% SLS) to maintain sink conditions and prevent precipitation.[7]
Incomplete disintegration of solid dosage forms (tablets/capsules). 1. Optimize Disintegrant Concentration: Increase the concentration of superdisintegrants like croscarmellose sodium or crospovidone in tablet formulations. 2. Incorporate Soluble Excipients: The addition of soluble fillers or inorganic salts (e.g., KCl) can facilitate water penetration and disintegration.[2]
Gelling of polymers in amorphous solid dispersions. 1. Polymer Selection: Choose a polymer with a lower tendency to form a viscous gel layer upon hydration. 2. Incorporate Channeling Agents: Use of salts or soluble excipients can create channels for water to penetrate the tablet and break it apart.[2]

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What are the most common strategies to improve the oral bioavailability of itraconazole? A1: The primary strategies focus on enhancing the solubility and dissolution rate of this poorly water-soluble drug. These include:

    • Amorphous Solid Dispersions (ASDs): Dispersing itraconazole in an amorphous state within a hydrophilic polymer matrix.[1][2][8]

    • Nanonization: Reducing the particle size of itraconazole to the nanometer range to increase the surface area for dissolution.[4][9]

    • Cyclodextrin (B1172386) Complexation: Encapsulating itraconazole molecules within cyclodextrin cavities to form soluble inclusion complexes.[10][11]

    • Lipid-Based Formulations: Dissolving or suspending itraconazole in lipids, surfactants, and co-solvents.

  • Q2: How do amorphous solid dispersions (ASDs) enhance the bioavailability of itraconazole? A2: ASDs improve bioavailability by presenting itraconazole to the gastrointestinal fluid in a high-energy, amorphous state. This amorphous form has a higher apparent solubility and dissolves more rapidly than the stable crystalline form, leading to a supersaturated solution in the gut, which facilitates absorption.[2][8]

  • Q3: What are the key considerations when preparing itraconazole nanosuspensions? A3: Key factors include the choice and concentration of stabilizers to prevent particle aggregation, the method of particle size reduction (e.g., pearl milling or high-pressure homogenization), and post-processing steps like lyophilization to ensure long-term stability.[4][5]

  • Q4: Which type of cyclodextrin is most effective for complexing with itraconazole? A4: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used and has been shown to be effective in solubilizing itraconazole and is a component of the commercially available oral solution (Sporanox®).[10][12]

Experimental and Analytical Challenges

  • Q5: My itraconazole solid dispersion shows rapid initial dissolution followed by precipitation. How can I prevent this? A5: This is a common issue with supersaturating drug delivery systems. The inclusion of a precipitation inhibitor, such as HPMC, in your formulation can help maintain the supersaturated state for a longer duration, allowing for greater absorption.[6]

  • Q6: I am observing high variability in the in vivo pharmacokinetic data of my itraconazole formulation. What could be the reasons? A6: Itraconazole pharmacokinetics are known to be highly variable.[13] This can be due to its pH-dependent solubility (absorption is better in an acidic environment), and the influence of food.[14][15] Ensure that your in vivo studies are conducted under controlled conditions (e.g., fasted or fed state) to minimize this variability. The formulation itself might also have inconsistent performance.

  • Q7: What analytical methods are suitable for quantifying itraconazole and its active metabolite, hydroxyitraconazole (B3325177), in plasma? A7: High-performance liquid chromatography (HPLC) with either UV or mass spectrometric (LC-MS/MS) detection is the standard method for the quantification of itraconazole and hydroxyitraconazole in biological matrices. LC-MS/MS offers higher sensitivity and selectivity.

Data Presentation

Table 1: Comparison of In Vivo Pharmacokinetic Parameters of Different Itraconazole Formulations in Rats

FormulationCmax (ng/mL)AUC(0–t) (ng·h/mL)Relative Bioavailability (%)Reference
Conventional Itraconazole 390.5 ± 169.43653.9 ± 2348.9100[16]
Solid Dispersion Tablets 295.0 ± 344.53089.5 ± 4332.8~85[16]
Nanosuspension 742.49 ± 11.231.33-fold higher than pellets133[9]
Spherical Crystal Agglomerates --225[17]

Table 2: Comparison of In Vivo Pharmacokinetic Parameters of Different Itraconazole Formulations in Beagle Dogs

FormulationCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Sporanox® 305.33 ± 10.79-100[18]
Solid Dispersion (SCF method) 423.67 ± 61.27Not statistically different from Sporanox®~100[18]

Table 3: Comparison of In Vivo Pharmacokinetic Parameters of Different Itraconazole Formulations in Healthy Human Volunteers

FormulationCmaxAUCRelative Bioavailability (%)Reference
Conventional Capsule (Fed) --100[10]
Oral Solution (HP-β-CD) (Fed) Comparable to capsule30-33% higher than capsule130-133[10]
SUBA-Itraconazole (Fasted) 62% higher than conventional23% higher than conventional123[19]
SUBA-Itraconazole (Fed) 20% lower than conventional5% lower than conventional95[19]

Experimental Protocols

Protocol 1: Preparation of Itraconazole Solid Dispersion by Solvent Evaporation Method

  • Dissolution: Accurately weigh 50 mg of itraconazole and dissolve it in a sufficient quantity of chloroform (B151607) in a 50 mL beaker.

  • Adsorbent Preparation: In a mortar, place the desired amount of adsorbent (e.g., porous calcium silicate, 100 mg for a 1:2 ratio).

  • Adsorption: Slowly pour the itraconazole-chloroform solution onto the adsorbent in the mortar while continuously triturating to create a uniform slurry.

  • Solvent Evaporation: Allow the chloroform to evaporate completely under ambient conditions or in a fume hood. Place the dried sample in a desiccator over anhydrous calcium chloride to remove any residual solvent.

  • Sizing and Storage: Pulverize the resulting solid mass and pass it through a 100-mesh sieve. Store the final product in an airtight container.[7]

Protocol 2: Preparation of Itraconazole Nanosuspension by Pearl Milling Technique

  • Pre-dispersion: Disperse 1% w/v of itraconazole powder in a 20 mL aqueous solution containing 2.2% w/v glycerol (B35011) (wetting agent) and the desired concentration of Poloxamer 407 (stabilizer).

  • Milling: Transfer the coarse pre-dispersion to a vial containing zirconium oxide beads (milling media). The ratio of drug:surfactant:milling media can be optimized, with a starting point of 1:3.0:50.

  • Comminution: Place the vial on a magnetic stirrer and stir for an optimized duration (e.g., 24 hours) to achieve the desired particle size.

  • Lyophilization (Optional but Recommended): Freeze the prepared nanosuspension and lyophilize it using mannitol (in a 1:1 ratio with itraconazole) as a cryoprotectant to produce a stable, dry powder.[4]

Protocol 3: Preparation of Itraconazole-Cyclodextrin Inclusion Complexes by Kneading Method

  • Mixing: Place a 1:2 molar ratio of itraconazole hydrochloride and Captisol® (sulfobutyl ether β-cyclodextrin) in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water-alcohol mixture) to the powder mixture to form a thick paste.

  • Trituration: Knead the paste thoroughly for a specified period (e.g., 60 minutes).

  • Drying: Dry the resulting product at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed.

  • Sizing: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.[11]

Mandatory Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation Stage cluster_characterization Characterization Stage cluster_invivo In Vivo Stage start Weigh Itraconazole & Polymer dissolve Dissolve in Solvent System (e.g., DCM/Methanol) start->dissolve 1 spray_dry Spray Drying dissolve->spray_dry 2 collect Collect Solid Dispersion Powder spray_dry->collect 3 dsc DSC (Amorphicity) collect->dsc pxrd PXRD (Crystallinity) collect->pxrd dissolution In Vitro Dissolution collect->dissolution pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study bioavailability Determine Bioavailability (AUC, Cmax) pk_study->bioavailability

Caption: Experimental workflow for solid dispersion formulation.

Caption: Troubleshooting poor in vitro dissolution.

References

selecting an appropriate internal standard for hydroxy itraconazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for selecting an appropriate internal standard for hydroxy itraconazole (B105839) analysis.

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for the quantitative analysis of hydroxy itraconazole, with a focus on selecting an appropriate internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for the analysis of this compound?

A1: The most suitable internal standard for the quantitative analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a stable isotope-labeled (SIL) version of the analyte, such as this compound-D5 (ITZ-OH-D5).[1] The best internal standard for bioanalysis is an isotopically labelled version of the molecule you want to quantify.[2] These standards, often deuterated, are considered the gold standard because they share near-identical physicochemical properties with the analyte.[2][3] This results in similar extraction recovery, chromatographic retention time, and ionization response, which effectively compensates for variations in sample preparation and matrix effects.[2] Deuterated itraconazole (e.g., Itraconazole-d3, Itraconazole-D5, or Itraconazole-d9) is also commonly used and is an excellent choice.[1][4][5][6][7]

Q2: Are there any alternatives to stable isotope-labeled internal standards?

A2: Yes, while SILs are preferred for LC-MS/MS, structural analogs can be used, particularly for methods like HPLC-UV.[8][9] Compounds such as miconazole, terconazole, and naproxen (B1676952) have been utilized as internal standards in the analysis of itraconazole and this compound.[8][9][10] However, it is crucial to validate their performance thoroughly, as their extraction efficiency and ionization response may differ significantly from the analyte, potentially leading to less accurate quantification compared to SILs.

Q3: Why is an internal standard essential for analyzing this compound in biological matrices like plasma?

A3: An internal standard is crucial for accurate and precise quantification in complex biological matrices for several reasons. It helps to correct for the variability inherent in the analytical process, including:

  • Sample Preparation: Compensates for analyte loss during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[2][11]

  • Injection Volume: Corrects for minor variations in the volume of sample injected into the LC system.[2]

  • Matrix Effects: Biological samples contain endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer source. A co-eluting internal standard experiences the same matrix effects, allowing for reliable correction.[3][11]

Q4: Where can I source these internal standards?

A4: Stable isotope-labeled standards for itraconazole and its metabolites are available from various commercial suppliers that specialize in reference materials and chemical standards for research.[4][7][12] For example, Itraconazole-d3, Itraconazole-d5, this compound-D5, and Itraconazole-d9 are listed by suppliers such as MedchemExpress, Cerilliant, and Toronto Research Chemicals.[1][4][7][12]

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This section provides a detailed methodology for the quantification of this compound in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis.

1. Preparation of Standards and Quality Controls (QCs)

  • Prepare stock solutions of itraconazole, this compound, and the internal standard (e.g., Itraconazole-D5 and this compound-D5) in methanol (B129727) or a similar organic solvent.[1][5]

  • Construct calibration curves by spiking drug-free human plasma with standard solutions to achieve a desired concentration range (e.g., 1 to 200 ng/mL).[1]

  • Prepare quality control (QC) samples in drug-free plasma at low, medium, and high concentrations within the calibration range.[1]

2. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate or microcentrifuge tube.[1]

  • Add 50 µL of the internal standard working solution (e.g., 100 ng/mL of ITZ-D5 and ITZ-OH-D5 in methanol).[1]

  • Add 400 µL of a precipitation solvent, such as acetonitrile (B52724) containing 0.5% formic acid, to each sample.[1]

  • Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation.[1]

  • Centrifuge the samples at high speed (e.g., 3500 rpm for 5 minutes) to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS System and Conditions The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.

ParameterRecommended Conditions
LC Column Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm or equivalent.[1]
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid.[1]
Mobile Phase B 0.1% formic acid in acetonitrile.[1]
Flow Rate 0.500 mL/min.[1]
Gradient Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 40% B.[1]
Total Run Time 4 minutes.[1]
Column Temp. 40°C.[1]
Autosampler Temp. 15°C.[1]
Ionization Mode Electrospray Ionization (ESI), Positive.[1][5]
Capillary Voltage 3.5 kV.[1]
Desolvation Temp. 500°C.[1]
Source Temp. 150°C.[1]

4. Mass Spectrometry Transitions (MRM) The following multiple reaction monitoring (MRM) transitions are used for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
Itraconazole707.6392.1Quantifier[1]
707.6432.2Qualifier[1]
This compound 721.6 408.3 Quantifier [1]
721.6 430.1 Qualifier [1]
Itraconazole-D5 (IS)710.6397.1Quantifier[1]
This compound-D5 (IS)726.6413.3Quantifier

Diagrams

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (50 µL) Sample->Add_IS Precipitate 3. Add Precipitation Solvent (400 µL ACN + 0.5% FA) Add_IS->Precipitate Vortex 4. Vortex (1 min) Precipitate->Vortex Centrifuge 5. Centrifuge (3500 rpm, 5 min) Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS/MS Detection (MRM) Separate->Detect Integrate 10. Peak Integration Detect->Integrate Calculate 11. Calculate Analyte/IS Area Ratio Integrate->Calculate Quantify 12. Quantify using Calibration Curve Calculate->Quantify

Caption: Workflow for this compound Analysis.

Troubleshooting Guide

Q: I am observing significant signal variability between replicate injections. What could be the cause?

A: Signal variability can stem from several sources. First, ensure your internal standard is being added precisely and consistently to every sample. Inconsistent IS addition will directly lead to variable results. Second, check for issues with the autosampler, such as inconsistent injection volumes. Finally, if using a simple protein precipitation, residual matrix components can cause variable ion suppression.[11] Consider a more rigorous sample cleanup like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if the problem persists.[9][11]

Q: My analytical column is losing performance quickly, showing poor peak shape and high backpressure. Why?

A: This is a common issue when analyzing samples from biological matrices with minimal cleanup.[11] Protein precipitation, while fast, leaves many endogenous components in the supernatant which can clog the column frit or irreversibly bind to the stationary phase.[11] To prolong column life, consider using an in-line filter or a guard column. Implementing column switching, where the initial flow containing highly polar matrix components is diverted to waste, can also significantly protect the analytical column.[1]

Q: I am seeing a peak for this compound in my blank injections (carryover). How can I solve this?

A: Itraconazole and its metabolites are known to be "sticky" compounds and can cause carryover issues.[1][13] This is often due to adsorption to surfaces in the autosampler and LC flow path. To mitigate this, use a strong needle wash solution. A wash solution containing a mixture of solvents like methanol, acetonitrile, and isopropanol (B130326) with a small amount of acid is often effective.[1] Rinsing the injector port and optimizing the gradient to ensure all analyte is eluted during each run can also help.[13]

Q: The signal for my analyte is much lower than expected (ion suppression). What should I do?

A: Ion suppression is a classic matrix effect where co-eluting endogenous compounds from the plasma interfere with the ionization of the analyte in the MS source.[11] The best defense is using a stable isotope-labeled internal standard that co-elutes with the analyte, as it will be suppressed to the same degree, allowing for accurate correction.[2][3] If a SIL IS is not available, improving sample cleanup (using SPE instead of protein precipitation) or adjusting the chromatography to separate the analyte from the interfering matrix components are effective strategies.

References

Technical Support Center: Itraconazole Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the process optimization of itraconazole (B105839) (ITZ) amorphous solid dispersions (ASDs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during formulation and manufacturing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the development of itraconazole ASDs, providing potential causes and recommended solutions.

Q1: Why is my itraconazole ASD showing poor dissolution enhancement despite being in an amorphous state?

A1: Several factors can contribute to poor dissolution even when the drug is amorphous.

  • Polymer Gelation: Hydrophilic polymers used in ASDs can form a viscous gel layer on the surface of the tablet upon contact with water.[1][2] This gel layer can hinder further water penetration and delay drug release.[2]

    • Troubleshooting:

      • Incorporate Inorganic Salts: The inclusion of kosmotropic salts like potassium chloride (KCl) in the formulation can compete for water hydration, preventing polymer gelation and facilitating faster disintegration and dissolution.[1][3]

      • Optimize Polymer Concentration: High polymer content can exacerbate the gelation effect.[4] Experiment with different drug-to-polymer ratios to find an optimal balance between amorphization and dissolution.

  • Recrystallization during Dissolution: The amorphous drug may convert back to its crystalline form in the dissolution medium, especially in supersaturated solutions.

    • Troubleshooting:

      • Polymer Selection: Utilize polymers that can maintain supersaturation and inhibit crystallization. Hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS) and polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA) are known to be effective crystallization inhibitors.[5]

      • Ternary Systems: The addition of a third component, such as a surfactant or a porous adsorbent like Sylysia® 350, can help stabilize the amorphous form and improve the dissolution profile.[6][7]

  • Poor Wettability: Even in an amorphous form, the solid dispersion may not be readily wetted by the dissolution medium.

    • Troubleshooting:

      • Incorporate Surfactants: The addition of surfactants like Pluronic F-127 can improve the wettability of the solid dispersion and enhance the dissolution rate.[8]

Q2: I am observing recrystallization of itraconazole in my ASD during stability studies. How can I improve the physical stability?

A2: Maintaining the amorphous state of itraconazole over time is crucial for the long-term efficacy of the product.

  • Cause: Insufficient interaction between the drug and the polymer, or storage under conditions of high temperature and humidity.

  • Troubleshooting:

    • Polymer Selection: Choose a polymer with strong interactions (e.g., hydrogen bonding) with itraconazole.[9] Molecular modeling and Hansen solubility parameter (HSP) analysis can aid in selecting a suitable polymer.[9]

    • Drug Loading: High drug loading can increase the propensity for recrystallization.[4] Consider reducing the drug-to-polymer ratio.

    • Ternary Systems: Incorporating a crystallization inhibitor as a third component can enhance stability.[10]

    • Storage Conditions: Store the ASDs in a controlled environment with low humidity and temperature to minimize molecular mobility. Stability studies at accelerated conditions (e.g., 40°C/75% RH) are essential to predict long-term stability.[6][10]

Q3: My hot-melt extrusion (HME) process for itraconazole ASDs is resulting in a brittle extrudate with poor downstream processability. What can I do?

A3: The mechanical properties of the extrudate are critical for subsequent processing steps like milling and tableting.

  • Cause: The formulation may lack the necessary plasticity for robust extrusion and downstream handling.

  • Troubleshooting:

    • Incorporate Plasticizers: The addition of plasticizers can improve the flexibility and reduce the brittleness of the extrudate.

    • Optimize Processing Temperature: Extruding at a temperature approximately 10°C above the melting point of itraconazole can ensure complete amorphization and miscibility with the polymer, potentially improving the extrudate's properties.[11]

    • Downstream Sizing Technology: The method used to size the extrudate strand before milling (e.g., hand-cutting, pelletizing, chill roll and flaker) can significantly impact the properties of the milled material and the final tablet.[12][13] Chill roll flaking has been shown to result in higher yield, lower particle size, and better tabletability.[12][13]

Q4: I am having trouble achieving a high drug load in my itraconazole ASD tablet formulation. What are the key challenges and solutions?

A4: Formulating high-dose ASDs into tablets presents several challenges.

  • Challenge: The inclusion of a polymer increases the total volume of the formulation, making it difficult to achieve a high drug load in a reasonably sized tablet.[2]

  • Challenge: ASDs often exhibit poor compressibility and compactibility after extrusion and milling.[2]

  • Solutions:

    • Formulation Optimization: The use of inorganic salts can improve disintegration and dissolution, allowing for a more compact tablet.[1][3]

    • Downstream Process Optimization: A systematic approach to downstream processing, including sizing, milling, and tableting, is crucial.[13] Response surface methodology can be used to optimize these parameters.[12]

    • Ternary ASDs: Ternary ASDs incorporating mesoporous silica (B1680970) can accommodate a high drug load (e.g., 40% w/w) while maintaining good dissolution properties.[3]

Data Summaries

The following tables summarize key quantitative data from various studies on itraconazole ASDs to facilitate easy comparison.

Table 1: Polymer Selection and Drug Release Performance

PolymerManufacturing MethodDrug:Polymer RatioDrug ReleaseReference
Eudragit® EPOHot-Melt Extrusion1:295.88% in 2 hours[9]
Soluplus®Hot-Melt ExtrusionNot SpecifiedComplete Release[9]
AQOAT® AS-HGHot-Melt ExtrusionNot SpecifiedComplete Release[9]
Kollidon® VA64Hot-Melt Extrusion30:70 (ITZ:KOL)>80% in 15 minutes (with KCl)[1][3]
HPMCMelt Extrusion40:60 (ITZ:HPMC)Significantly increased vs. physical mixture[14]
Eudragit E 100Spray Drying1:1>90% in 5 minutes[15]

Table 2: Impact of Manufacturing Method on Itraconazole ASDs

ParameterHot-Melt Extrusion (HME)Spray Drying (SD)Reference
Process Efficiency HigherLower[9]
Solvent Use Solvent-freeRequires organic solvents[9]
Dissolution Enhancement SuperiorGenerally lower than HME[9]
Particle Morphology Dense extrudatesSpherical particles (1-10 µm)[2][15]

Experimental Protocols

This section provides detailed methodologies for key characterization techniques used in the evaluation of itraconazole ASDs.

1. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the physical state of itraconazole (crystalline or amorphous) within the solid dispersion and to assess drug-polymer miscibility.

  • Methodology:

    • Accurately weigh 3-5 mg of the sample into an aluminum pan and hermetically seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C) under a nitrogen purge.

    • The absence of a sharp endothermic peak corresponding to the melting point of crystalline itraconazole (around 167°C) indicates that the drug is in an amorphous state.[11][16]

2. Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the amorphous nature of itraconazole in the solid dispersion.

  • Methodology:

    • Place the powder sample on a sample holder.

    • Expose the sample to an X-ray beam (e.g., Cu Kα radiation).

    • Scan the sample over a defined 2θ range (e.g., 5° to 40°).

    • The absence of sharp diffraction peaks characteristic of crystalline itraconazole and the presence of a halo pattern confirm the amorphous state.[11][17]

3. In Vitro Drug Release Study

  • Purpose: To evaluate the dissolution behavior of the itraconazole ASDs.

  • Methodology:

    • Use a USP Type-II Dissolution Apparatus (paddle method).[4]

    • The dissolution medium is typically a simulated gastric fluid (e.g., 0.1 N HCl, pH 1.2).[11]

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to a specified rate (e.g., 75 or 100 rpm).

    • Introduce the ASD formulation (e.g., tablet or powder) into the dissolution vessel.

    • Withdraw aliquots of the dissolution medium at predetermined time intervals.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Analyze the samples for itraconazole concentration using a suitable analytical method, such as HPLC.

Visualizations

The following diagrams illustrate key workflows and concepts in the development of itraconazole ASDs.

Experimental_Workflow cluster_Formulation Formulation Development cluster_Manufacturing Manufacturing Process cluster_Characterization Characterization cluster_Downstream Downstream Processing Polymer_Selection Polymer Selection (HSP, Molecular Modeling) Drug_Polymer_Ratio Drug:Polymer Ratio Optimization Polymer_Selection->Drug_Polymer_Ratio Excipient_Addition Addition of Excipients (e.g., Salts, Surfactants) Drug_Polymer_Ratio->Excipient_Addition HME Hot-Melt Extrusion (HME) Excipient_Addition->HME SD Spray Drying (SD) Excipient_Addition->SD DSC DSC HME->DSC PXRD PXRD HME->PXRD SEM SEM HME->SEM Milling Milling HME->Milling SD->DSC SD->PXRD SD->SEM Tableting Tableting SD->Tableting Dissolution In Vitro Dissolution Stability Stability Studies Dissolution->Stability Milling->Tableting Tableting->Dissolution

Caption: A typical experimental workflow for developing itraconazole ASDs.

Troubleshooting_Poor_Dissolution cluster_Causes Potential Causes cluster_Solutions Solutions Poor_Dissolution Poor Dissolution of Itraconazole ASD Polymer_Gelation Polymer Gelation Poor_Dissolution->Polymer_Gelation Recrystallization Recrystallization during Dissolution Poor_Dissolution->Recrystallization Poor_Wettability Poor Wettability Poor_Dissolution->Poor_Wettability Add_Salts Incorporate Inorganic Salts Polymer_Gelation->Add_Salts Optimize_Polymer Optimize Polymer Concentration Polymer_Gelation->Optimize_Polymer Select_Inhibitor Select Crystallization Inhibiting Polymer Recrystallization->Select_Inhibitor Ternary_System Use Ternary System Recrystallization->Ternary_System Add_Surfactant Incorporate Surfactants Poor_Wettability->Add_Surfactant

Caption: Troubleshooting logic for poor dissolution of itraconazole ASDs.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Hydroxy Itraconazole: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of hydroxy itraconazole (B105839) against alternative analytical techniques. The information presented is supported by experimental data from various validated methods to aid in the selection of the most appropriate analytical approach for your research needs.

Hydroxy itraconazole is the primary active metabolite of the antifungal agent itraconazole. Both parent drug and metabolite contribute to the overall therapeutic and potential toxic effects, making their simultaneous and accurate measurement critical in clinical and preclinical studies.[1][2] While LC-MS/MS has become the gold standard, other methods such as High-Performance Liquid Chromatography (HPLC) with conventional detectors and bioassays are also utilized. This guide will delve into the performance characteristics of each, offering a clear comparison to inform your method selection process.

Performance Comparison of Analytical Methods

The choice of analytical method is often a balance between sensitivity, specificity, throughput, and cost. Below is a summary of key performance parameters for LC-MS/MS, HPLC, and bioassay methods for the quantification of this compound.

ParameterLC-MS/MSHPLC (UV/Fluorescence)Bioassay
Linearity Range Wide, typically in the ng/mL to µg/mL range.[1][3][4][5]Narrower than LC-MS/MS, often in the µg/mL range.[6][7]Generally semi-quantitative, with a more limited linear range.[8][9][10]
Lower Limit of Quantification (LLOQ) High sensitivity, often reaching low ng/mL levels (e.g., 1 ng/mL).[1][11]Less sensitive than LC-MS/MS, with LLOQs typically in the higher ng/mL to µg/mL range.[6]Variable, but generally less sensitive than chromatographic methods.
Accuracy (% Bias) Excellent, typically within ±15% (or ±20% at LLOQ).[3][4]Good, but can be more susceptible to interferences.Can be influenced by other active metabolites, potentially leading to overestimation.[8][9][10]
Precision (%RSD) High, with intra- and inter-day precision typically <15%.[2][4]Good, but may be slightly lower than LC-MS/MS.Lower precision compared to chromatographic methods.
Specificity/Selectivity Highly specific due to mass-based detection, minimizing interferences.[2][12]Prone to interference from co-eluting compounds.Non-specific, as it measures the total antifungal activity, not just this compound.[8][9][10]
Sample Preparation Can be simple (protein precipitation) or more complex (SPE).[1][2][3]Often requires more extensive clean-up to remove interferences.[13]Minimal sample preparation is typically required.
Run Time Fast, with run times often under 5 minutes.[4][5]Generally longer run times compared to modern LC-MS/MS methods.Does not involve a chromatographic separation, so "run time" is not directly comparable.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for LC-MS/MS and a traditional bioassay.

LC-MS/MS Method Protocol

This protocol is a composite based on several validated methods for the quantification of this compound in human plasma.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an internal standard solution (e.g., deuterated this compound).

  • Add 400 µL of a precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Vortex mix the samples to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: Water with an additive like ammonium (B1175870) formate (B1220265) or formic acid.

  • Mobile Phase B: Acetonitrile or methanol (B129727) with an additive like formic acid.

  • Gradient: A gradient elution is typically employed to separate the analyte from matrix components.

  • Flow Rate: A flow rate in the range of 0.4-0.8 mL/min is common.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.

Bioassay Method Protocol

This is a generalized protocol for a microbiological agar (B569324) diffusion bioassay.

1. Media and Organism Preparation

  • Prepare an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Inoculate the molten agar with a standardized suspension of a susceptible indicator organism (e.g., Candida albicans or Aspergillus species).

  • Pour the inoculated agar into petri dishes and allow it to solidify.

2. Sample and Standard Application

  • Create wells in the solidified agar.

  • Prepare a standard curve by adding known concentrations of this compound to blank plasma.

  • Add patient plasma samples and standards to the wells.

3. Incubation and Measurement

  • Incubate the plates at an appropriate temperature for a specified time (e.g., 24-48 hours).

  • Measure the diameter of the zones of inhibition around each well.

  • Construct a standard curve by plotting the zone diameter against the concentration of the standards.

  • Determine the concentration of this compound in the patient samples by interpolating their zone diameters from the standard curve.

Visualizing the Workflow and Comparison

To better illustrate the processes and the comparative logic, the following diagrams are provided.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC Injection MS Mass Spectrometric Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for LC-MS/MS analysis of this compound.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes LCMS LC-MS/MS Sensitivity High Sensitivity LCMS->Sensitivity Specificity High Specificity LCMS->Specificity Throughput High Throughput LCMS->Throughput Cost Higher Cost LCMS->Cost HPLC HPLC (UV/Fluorescence) Simplicity Relative Simplicity HPLC->Simplicity Bioassay Bioassay Bioassay->Simplicity Activity Measures Biological Activity Bioassay->Activity

Caption: Comparison of key attributes of different analytical methods.

Conclusion

The validation of an analytical method for this compound requires careful consideration of the study's objectives. LC-MS/MS stands out as the superior method for research and clinical applications that demand high sensitivity, specificity, and throughput. Its ability to distinguish between the parent drug and its metabolite with high accuracy and precision makes it the method of choice for pharmacokinetic and drug-drug interaction studies.[1]

While HPLC methods offer a more accessible and cost-effective alternative, they may lack the sensitivity and specificity of LC-MS/MS, potentially requiring more rigorous sample cleanup. Bioassays, on the other hand, provide a measure of total biological activity, which can be useful in certain clinical monitoring scenarios. However, their lack of specificity can lead to an overestimation of the active components.[8][9][10]

Ultimately, the selection of an analytical method should be based on a thorough evaluation of its performance characteristics in the context of the specific research question. For robust and reliable quantification of this compound, particularly in complex biological matrices, a validated LC-MS/MS method is the recommended approach.

References

A Comparative Analysis of the Antifungal Activity of Itraconazole and its Major Metabolite, Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal activities of the widely used triazole antifungal agent, itraconazole (B105839), and its primary active metabolite, hydroxy itraconazole. The following sections detail their in vitro and in vivo antifungal potency, supported by experimental data, and outline the methodologies used in these assessments.

In Vitro Antifungal Activity: A Head-to-Head Comparison

Itraconazole is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme into several metabolites, with this compound being the most significant due to its own broad-spectrum antifungal activity.[1] Generally, the antifungal potency of itraconazole and this compound are considered to be equivalent.[1][2] However, subtle differences in their activity against specific fungal species and variations based on the testing medium have been observed.

Microbroth dilution tests have shown that for a vast majority (approximately 90%) of a large collection of 1,481 clinical fungal isolates, the 50% inhibitory concentration (IC50) values for itraconazole and this compound were within a single dilution of each other, indicating comparable activity.[1][3] Despite this general equivalence, some studies have noted that itraconazole can be more potent than this compound against certain isolates, particularly in enriched culture media.[2] For instance, a notable portion (10-15%) of Candida glabrata and Trichophyton mentagrophytes isolates have demonstrated greater susceptibility to itraconazole than to its hydroxylated metabolite.[1][3]

Conversely, the activity of both compounds can be influenced by the composition of the growth medium used for susceptibility testing. One study found that while the activity of itraconazole was generally equal to or greater than that of this compound, both drugs exhibited lower Minimum Inhibitory Concentrations (MICs) against Aspergillus fumigatus and Cryptococcus neoformans in a brain heart infusion (BHI) broth compared to other media like yeast nitrogen base (YNBG), Sabouraud glucose broth (SAB), or a synthetic amino acid medium (SAAMF).[4]

Quantitative Data Summary

The following tables summarize the in vitro antifungal activities of itraconazole and this compound against various fungal pathogens, as determined by IC50 and MIC values.

Table 1: Comparative IC50 Values of Itraconazole and this compound against Bioassay Strains

Fungal StrainItraconazole IC50 (mg/L)This compound IC50 (mg/L)
Candida kefyr (SA and ATCC 46764)0.0160.032
Candida albicans (NCPF 3241, 3153A, and RV 1488)0.008 - 0.0160.008 - 0.016

Data from replicate tests. IC50 is the concentration that inhibits 50% of fungal growth.

Table 2: Overview of MIC Ranges for Itraconazole against Various Fungi (Illustrative)

Fungal SpeciesItraconazole MIC Range (μg/mL)
Aspergillus fumigatus (susceptible isolates)0.12 - 1.0
Aspergillus fumigatus (resistant isolates)≥ 16
Trichophyton rubrum0.11 ± 0.12
Trichophyton mentagrophytes0.028 ± 0.02
Trichophyton violaceum0.01 ± 0.01

Note: Direct comparative MIC data for this compound across a wide range of species in a single study is limited. The data for itraconazole is provided for context.

In Vivo Considerations: The Role of Free Drug Concentration

While in vitro studies provide valuable insights, the in vivo scenario is more complex. Both itraconazole and this compound are highly protein-bound (approximately 99%). However, recent research has highlighted a crucial difference: the free (unbound) fraction of this compound in plasma is substantially higher than that of the parent drug. This results in significantly greater free concentrations of the metabolite in the bloodstream. Given that the unbound drug is responsible for the pharmacological effect, this finding suggests that this compound may contribute more significantly to the overall in vivo antifungal efficacy than itraconazole itself.

Experimental Protocols

The in vitro antifungal activity data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. A widely accepted protocol for this method is outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3.

CLSI M27-A3 Broth Microdilution Method (Summarized)

This method involves the following key steps:

  • Preparation of Antifungal Agent Stock Solutions: Itraconazole and hydroxy itraconaconda are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Preparation of Microdilution Plates: A series of twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using a standardized growth medium, typically RPMI-1640 broth buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud dextrose agar) to obtain fresh, viable colonies. The colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium to achieve a final inoculum concentration in the microtiter wells.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the standardized fungal suspension. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth in the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader to measure the optical density. The IC50 is the concentration that reduces growth by 50%.

The following diagram illustrates the general workflow of the broth microdilution susceptibility testing method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Antifungal Stock Solutions plates Serial Dilutions in Microtiter Plates stock->plates inoculation Inoculation of Plates plates->inoculation inoculum Standardized Fungal Inoculum inoculum->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation reading Visual or Spectrophotometric Reading incubation->reading mic MIC/IC50 Determination reading->mic

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Both itraconazole and this compound belong to the azole class of antifungal agents. Their primary mechanism of action is the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol (B1674476) 14-alpha-demethylase.[2] This enzyme, a fungal cytochrome P450, is responsible for the conversion of lanosterol to ergosterol.

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining the structural integrity, fluidity, and proper function of the membrane. By inhibiting lanosterol 14-alpha-demethylase, itraconazole and its active metabolite disrupt the synthesis of ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14-alpha-methylated sterol precursors. The consequence of this disruption is an increase in membrane permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal growth and replication.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by azole antifungals.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps... Azoles Itraconazole & This compound Enzyme Lanosterol 14-alpha-demethylase Azoles->Enzyme inhibits Enzyme->Lanosterol

Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.

Conclusion

References

A Comparative Guide to the Cross-Validation of HPLC and Bioassay Methods for Hydroxy Itraconazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies and therapeutic drug monitoring. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and bioassay methods for the determination of hydroxy itraconazole (B105839), the major active metabolite of the antifungal agent itraconazole.

This document outlines the experimental protocols for both methodologies and presents supporting data to facilitate an informed decision on method selection based on specific research needs. The cross-validation of these distinct analytical techniques is crucial to ensure data integrity and reliability, as recommended by regulatory bodies such as the FDA.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

The HPLC method offers high specificity and the ability to simultaneously quantify the parent drug, itraconazole, and its metabolite, hydroxy itraconazole.

Sample Preparation (Liquid-Liquid Extraction):

  • To a 1.0 mL plasma sample, add an internal standard (e.g., loratidine).

  • Add a hexane-dichloromethane (70:30) mixture as the extraction solvent.

  • Vortex the mixture for 5 minutes, followed by centrifugation at 3000 rpm for 10 minutes.

  • Separate and evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm)[1].

  • Mobile Phase: A mixture of [0.01% triethylamine (B128534) solution adjusted to pH 2.8 with orthophosphoric acid-acetonitrile (46:54)]-isopropanol (90:10, v/v)[1]. An alternative mobile phase is 0.5% KH2PO4 (pH 6.0)-acetonitrile (30:70, v/v)[2].

  • Flow Rate: 1.0 ml/min[1].

  • Detection: Fluorescence detection with excitation at 264 nm and emission at 380 nm[1]. UV detection at 260 nm is also a viable option[2].

Bioassay

Bioassays measure the concentration of a substance by its effect on a biological system, providing an indication of its biological activity.

Sample Preparation:

  • Patient serum samples are used directly or after appropriate dilution.

  • Standards are prepared using known concentrations of this compound in pooled human serum.

Assay Procedure (Agar Well Diffusion):

  • A suitable test organism, such as Paecilomyces variotii or a voriconazole-hypersusceptible strain of Candida kefyr, is seeded into an appropriate agar (B569324) medium[3][4].

  • Wells are punched into the agar.

  • A fixed volume of the patient sample or standard is added to each well.

  • The plates are incubated under controlled conditions to allow for fungal growth.

  • The diameter of the zone of growth inhibition around each well is measured.

  • A standard curve is generated by plotting the zone diameter against the logarithm of the concentration of the this compound standards.

  • The concentration of this compound in the patient samples is determined by interpolating their zone of inhibition diameters on the standard curve.

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes the key validation parameters for both HPLC and bioassay methods based on available literature.

ParameterHPLCBioassay
Linearity Range 5.0 - 500 ng/ml[1]0.25 - 20 µg/ml (for voriconazole, a similar triazole)[5]
Accuracy Within 4.5%[2]1.28% (for voriconazole)[5]
Precision (CV%) Intra- and interday CVs < 12.2%[2]12.12% (for voriconazole)[5]
Lower Limit of Quantification (LLOQ) 5 ng/ml[2]0.25 µg/ml (for voriconazole)[5]
Recovery 91-94%[2]Not typically measured in the same manner as HPLC
Correlation with Bioassay (r) r = 0.94[4], r = 0.98[6]Not Applicable

Method Comparison and Correlation

Studies comparing HPLC and bioassay methods for the quantification of itraconazole and this compound have demonstrated a strong positive correlation. One study reported a linear relationship with a correlation coefficient (r) of 0.94 between the sum of itraconazole and this compound concentrations determined by HPLC and the concentrations obtained by a bioassay[4]. Another study that utilized this compound standards for the bioassay found an excellent correlation with HPLC determinations, with an r-value of 0.98[6].

It is noteworthy that bioassays may yield approximately 20% higher values than HPLC methods[4]. This is attributed to the fact that this compound can be biologically more active than the parent compound, itraconazole, leading to larger zones of inhibition in the bioassay[4].

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and bioassay methods for determining this compound concentrations.

G cluster_sample Sample Collection & Preparation cluster_hplc HPLC Analysis cluster_bioassay Bioassay Analysis cluster_validation Cross-Validation Sample Patient Plasma/Serum Sample Split Split Sample Sample->Split HPLCExtraction Liquid-Liquid Extraction Split->HPLCExtraction Aliquot 1 BioassayPrep Preparation of Standards & Samples Split->BioassayPrep Aliquot 2 HPLCAnalysis Chromatographic Separation & Detection HPLCExtraction->HPLCAnalysis HPLCQuant Quantification of This compound (ng/mL) HPLCAnalysis->HPLCQuant Compare Compare Results HPLCQuant->Compare BioassayIncubation Agar Well Diffusion & Incubation BioassayPrep->BioassayIncubation BioassayQuant Measurement of Inhibition Zones & Quantification of This compound (µg/mL) BioassayIncubation->BioassayQuant BioassayQuant->Compare Correlate Statistical Correlation (e.g., Pearson's r) Compare->Correlate Report Validation Report Correlate->Report

Caption: Workflow for the cross-validation of HPLC and bioassay methods.

Conclusion

Both HPLC and bioassay methods are suitable for monitoring this compound concentrations. HPLC offers higher specificity, precision, and the ability to quantify the parent drug and its metabolite separately. The bioassay, while potentially less precise, provides a measure of the total biological activity, which can be clinically relevant. The choice of method will depend on the specific requirements of the study, available equipment, and the desired balance between analytical specificity and the assessment of overall biological effect. A strong correlation between the two methods, as demonstrated in the literature, provides confidence in the reliability of the obtained results.

References

A Comparative Pharmacokinetic Analysis of Itraconazole and its Active Metabolite, Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic profiles of the antifungal agent itraconazole (B105839) and its primary active metabolite, hydroxy itraconazole. This guide synthesizes key experimental data to illuminate their comparative absorption, distribution, metabolism, and excretion properties.

Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism to form its major and pharmacologically active metabolite, this compound.[1][2][3] Understanding the distinct and comparative pharmacokinetic profiles of both the parent drug and its metabolite is crucial for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a detailed comparison of their pharmacokinetic parameters, supported by experimental data and methodologies.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of itraconazole and this compound exhibit notable differences, particularly in their plasma concentrations and elimination half-lives. Generally, the plasma concentrations of this compound are observed to be higher than those of the parent drug, itraconazole.[2] The following table summarizes key pharmacokinetic parameters for both compounds, compiled from various studies involving different formulations and dosing regimens.

Pharmacokinetic ParameterItraconazoleThis compoundFormulation/DoseStudy PopulationSource
Cmax (ng/mL) 2100 ± 8003300 ± 1000200 mg b.i.d. (Oral Solution)Healthy Volunteers[4]
AUC₀₋₂₄ (ng·h/mL) 3440060200200 mg b.i.d. (Oral Solution)Healthy Volunteers[4]
T½ (hours) 23.137.2200 mg b.i.d. (Oral Solution)Healthy Volunteers[4]
Cmax (ng/mL) 412-200 mg once daily (Capsules)Neutropenic Cancer Patients[5]
AUC₀₋₂₄ (ng·h/mL) 6040-200 mg once daily (Capsules)Neutropenic Cancer Patients[5]
Tmax (hours) 4.95.3200 mg single dose (Oral Solution)Healthy Male Volunteers[6]
Protein Binding (%) ~99.8~99.6Not SpecifiedNot Specified[3]

Metabolic Pathway and Intersubject Variability

Itraconazole is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver, leading to the formation of this compound.[1][3] This metabolic conversion is a critical determinant of the overall antifungal activity, as this compound possesses a comparable in vitro antifungal potency to the parent compound.[2][7] However, the pharmacokinetics of both itraconazole and this compound are characterized by high variability, which can be attributed to factors such as formulation, food effects, and interindividual differences in CYP3A4 activity.[1]

Itraconazole Itraconazole CYP3A4 CYP3A4 Enzyme (Liver) Itraconazole->CYP3A4 Metabolism Elimination Further Metabolism and Elimination Itraconazole->Elimination Hydroxy_Itraconazole This compound (Active Metabolite) Hydroxy_Itraconazole->Elimination CYP3A4->Hydroxy_Itraconazole cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment (e.g., Healthy Volunteers) Dosing Drug Administration (e.g., Single Oral Dose) Subject_Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Sample_Processing Plasma Separation Sampling->Sample_Processing Extraction Protein Precipitation Sample_Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Concentration_Time Concentration-Time Profile Analysis->Concentration_Time Parameter_Calculation Calculate PK Parameters (Cmax, AUC, T½) Concentration_Time->Parameter_Calculation Comparison Comparative Analysis Parameter_Calculation->Comparison

References

Hydroxy Itraconazole: An In Vitro and In Vivo Correlation of Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, has long been a clinical staple in the management of fungal infections. However, its therapeutic efficacy is not solely attributable to the parent compound. Following administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into a major active metabolite: hydroxy itraconazole.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo antifungal activities of this compound, presenting key experimental data and detailed protocols to inform research and drug development.

Data Presentation: A Side-by-Side Look at Antifungal Potency

The in vitro antifungal activity of this compound has been demonstrated to be largely comparable to that of its parent compound, itraconazole, against a wide array of pathogenic fungi.[3][4] This equivalence in potency is a critical factor in the overall clinical effectiveness of itraconazole therapy.

Fungal SpeciesItraconazole MIC₅₀ (mg/L)This compound MIC₅₀ (mg/L)Reference
Candida albicans≤0.016 - 2.0Comparable to Itraconazole[5][6]
Aspergillus fumigatusComparable to ItraconazoleComparable to Itraconazole[6]
Cryptococcus neoformansComparable to ItraconazoleComparable to Itraconazole[6]
Various Pathogenic Fungi (1481 isolates)Same IC₅₀ values within experimental error for 90% of isolatesSame IC₅₀ values within experimental error for 90% of isolates[3][4]

Table 1: Comparative In Vitro Antifungal Activity (MIC₅₀) of Itraconazole and this compound. MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates) values demonstrate the comparable potency of the two compounds against various fungal pathogens.

ParameterItraconazoleThis compoundLocationReference
Plasma Cₘₐₓ (µg/mL) 2.1 ± 0.83.3 ± 1.0Human[7][8]
Plasma AUC₀₋₂₄ (µg·h/mL) 34.460.2Human[7][8]
Pulmonary Alveolar Cells Cₘₐₓ (µg/mL) 5.5 ± 2.96.6 ± 3.1Human[7][8]
Pulmonary Alveolar Cells AUC₀₋₂₄ (µg·h/mL) 101134Human[7][8]
Free Fraction in Plasma (%) 0.024 ± 0.0160.251 ± 0.109Human
Free Concentration in Plasma (ng/mL) 0.188 ± 0.1231.449 ± 1.017Human

Table 2: Comparative In Vivo Pharmacokinetic Parameters of Itraconazole and this compound in Humans. Following oral administration of itraconazole, the systemic exposure to this compound is often greater than that of the parent compound. Cₘₐₓ: Maximum concentration; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours.

The significantly higher free fraction and free concentration of this compound in plasma suggest that it may be the major contributor to the overall in vivo antifungal effect observed after itraconazole administration.

Mechanism of Action: Targeting Fungal Cell Integrity

Both itraconazole and this compound share the same mechanism of action, which is characteristic of azole antifungals. They inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, both compounds compromise the integrity and fluidity of the fungal cell membrane, leading to impaired growth and, ultimately, cell death.

Ergosterol_Biosynthesis_Inhibition cluster_0 Fungal Cell cluster_1 Site of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Multiple Steps Squalene Squalene Isopentenyl_Pyrophosphate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Disrupted_Membrane Disrupted Fungal Cell Membrane Itraconazole_Hydroxyitraconazole Itraconazole & This compound Itraconazole_Hydroxyitraconazole->Lanosterol Inhibition

Inhibition of Ergosterol Biosynthesis by Itraconazole and this compound.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast susceptibility testing.

  • Preparation of Antifungal Agents: Stock solutions of itraconazole and this compound are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.

  • Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar (B569324) plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Microdilution Plate Setup: 100 µL of the standardized fungal inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agents.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the control well (containing no drug).

In Vivo Efficacy Model: Murine Model of Disseminated Candidiasis

This protocol outlines a standard model to assess the in vivo efficacy of antifungal agents. A direct comparative study would involve separate treatment groups for itraconazole and this compound.

  • Animal Model: Immunocompetent or neutropenic mice (e.g., BALB/c or ICR) are commonly used. Neutropenia can be induced by cyclophosphamide (B585) administration.

  • Infection: Mice are infected intravenously via the lateral tail vein with a standardized inoculum of Candida albicans (e.g., 1 x 10⁵ CFU/mouse).[1]

  • Treatment Groups:

    • Vehicle control (e.g., saline or cyclodextrin (B1172386) vehicle).

    • Itraconazole (various dose levels, e.g., 10, 40 mg/kg/day, administered orally or intravenously).[1]

    • This compound (various dose levels, administered orally or intravenously).

  • Treatment Administration: Treatment is typically initiated 24 hours post-infection and continued for a defined period (e.g., 7 days).

  • Outcome Measures:

    • Survival: Mice are monitored daily, and survival rates are recorded.

    • Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (e.g., kidneys, brain) are harvested. The organs are homogenized, and serial dilutions are plated on Sabouraud dextrose agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Survival data are analyzed using Kaplan-Meier survival curves and the log-rank test. Fungal burden data are typically analyzed using non-parametric tests such as the Mann-Whitney U test.

Visualizing the Metabolic and Experimental Workflow

The following diagrams illustrate the metabolic conversion of itraconazole and a typical workflow for an in vivo efficacy study.

Itraconazole_Metabolism Itraconazole Itraconazole Hydroxy_Itraconazole This compound (Active Metabolite) Itraconazole->Hydroxy_Itraconazole Metabolism CYP3A4 CYP3A4 (Liver)

Metabolic Conversion of Itraconazole to this compound.

InVivo_Workflow Start Start: Murine Model Infection Intravenous Infection (Candida albicans) Start->Infection Grouping Treatment Groups Infection->Grouping Control Vehicle Control Grouping->Control Group 1 Itraconazole_Group Itraconazole Grouping->Itraconazole_Group Group 2 Hydroxyitraconazole_Group This compound Grouping->Hydroxyitraconazole_Group Group 3 Treatment Daily Administration Control->Treatment Itraconazole_Group->Treatment Hydroxyitraconazole_Group->Treatment Monitoring Outcome Measures Treatment->Monitoring Survival Survival Analysis Monitoring->Survival Daily Fungal_Burden Fungal Burden (Kidney, Brain) Monitoring->Fungal_Burden End of Study End End: Data Analysis Survival->End Fungal_Burden->End

Experimental Workflow for a Comparative In Vivo Efficacy Study.

Conclusion

The available evidence strongly indicates that this compound is a key contributor to the overall antifungal efficacy of itraconazole. Its in vitro potency is equivalent to the parent drug against a broad range of fungi. Furthermore, in vivo pharmacokinetic studies demonstrate that this compound often achieves higher concentrations and, critically, a greater free fraction in the plasma than itraconazole itself.

While a direct head-to-head in vivo efficacy study comparing exogenously administered itraconazole and this compound is a notable gap in the current literature, the existing data provides a robust foundation for inferring the significant role of the metabolite. For researchers and drug development professionals, understanding the equipotent nature of this compound and its favorable pharmacokinetic profile is essential for the accurate interpretation of preclinical and clinical data and for the design of future studies aimed at optimizing azole antifungal therapy. The provided experimental protocols offer a standardized framework for conducting further comparative investigations to elucidate the precise in vivo contribution of this compound to the therapeutic effects of its parent compound.

References

A Comparative Guide to the Validation of Incurred Sample Reanalysis for Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of methodologies for the validation of incurred sample reanalysis (ISR) of hydroxy itraconazole (B105839), the active metabolite of the antifungal agent itraconazole. Adherence to rigorous bioanalytical method validation standards, including ISR, is a regulatory expectation crucial for ensuring the reliability of pharmacokinetic and toxicokinetic data in drug development.[1][2] This document outlines the regulatory framework, compares published analytical methods, and offers detailed experimental protocols to support robust bioanalytical assay performance.

Understanding Incurred Sample Reanalysis (ISR)

Incurred sample reanalysis serves as a critical quality control measure to verify the reproducibility of a bioanalytical method using samples from dosed subjects.[3] Unlike calibration standards and quality control (QC) samples prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the analysis.[4] Therefore, ISR provides a more realistic assessment of a method's performance.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR.[4][5] The generally accepted criteria for small molecules, including hydroxy itraconazole, are:

  • At least two-thirds (67%) of the reanalyzed samples must have results within ±20% of the mean of the original and repeated values.[3][4][5]

  • The percentage difference is calculated as: (% Difference) = ((Repeat Value - Original Value) / Mean Value) * 100.[6]

  • ISR should be conducted for pivotal pharmacokinetic (PK) studies, bioequivalence (BE) studies, and the first study in patients or special populations.[3][5]

  • Typically, 5-10% of the total number of study samples are selected for reanalysis.[2][3]

Comparative Analysis of Bioanalytical Methods for this compound

Several high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous determination of itraconazole and this compound in human plasma.[7][8][9] Below is a summary of the validation parameters from published methods, which are crucial for ensuring the success of an ISR. A robust method with high precision and accuracy is more likely to pass ISR acceptance criteria.

Parameter Method 1 (Liang, et al., 2016)[8] Method 2 (Patel, et al., 2012)[9] Method 3 (Shimadzu Application News)[10][11] Method 4 (Souza, et al., 2021)[7]
Analytical Technique LC-MS/MSLC-MS/MSLC-MS/MSUPLC-MS/MS
Extraction Method Solid-Supported Liquid Extraction (SLE)Solid Phase Extraction (SPE)Protein PrecipitationProtein Precipitation
Linearity Range (ng/mL) 5 - 25001.09 - 406.77Not explicitly stated, but excellent results reported1 - 250
Intra-day Precision (%CV) Within ±15% (implied by meeting FDA/EMA criteria)< 7.7%Excellent precision reportedNot explicitly stated, but validated
Inter-day Precision (%CV) Within ±15% (implied by meeting FDA/EMA criteria)< 9.2%Excellent precision reportedNot explicitly stated, but validated
Accuracy (% Bias) Within ±15% (implied by meeting FDA/EMA criteria)92.6% to 109%Excellent accuracy reportedNot explicitly stated, but validated
Recovery (%) 112.9Not explicitly statedNot explicitly stated, but simple pretreatmentComparable to SPE and LLE
Matrix Effect Minimal ion suppression or enhancementNot explicitly stated, but validated for selectivityNot explicitly stated, but validated for selectivityAvoided endogenous interferences
Internal Standard Not explicitly statedLoratadineItraconazole-d3Not explicitly stated

Analysis: All presented methods demonstrate adequate sensitivity, precision, and accuracy for the quantification of this compound in human plasma. Methods employing simpler protein precipitation[7][10][11] can offer higher throughput compared to more labor-intensive SPE[9] or SLE[8] techniques, without compromising recovery. The choice of method will depend on the specific requirements of the study, including the desired lower limit of quantification and the available instrumentation. For ISR, a method with consistently low %CV and high accuracy is paramount to minimize the risk of failure due to analytical variability.

Experimental Protocols for Incurred Sample Reanalysis

The following section details the key experimental protocols for conducting a successful ISR validation for this compound.

3.1. Sample Selection

  • Select up to 10% of the total study samples for reanalysis.[2][4]

  • Choose samples that are representative of the study population and cover the entire pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the elimination phase.[2][4]

  • If the study includes multiple analytes (e.g., parent drug and metabolite), ensure that samples are selected across the measurable concentration-time profiles for all active entities.[3]

3.2. Reanalysis Procedure

  • Analyze the selected incurred samples in a separate analytical run from the original analysis.[3]

  • Use the same validated bioanalytical method that was used for the initial analysis.[4]

  • The reanalysis should be performed by the same laboratory that conducted the original analysis, unless a method transfer has occurred.[3]

  • The number of replicates for the reanalysis should be the same as in the original analysis.[4]

3.3. Data Evaluation and Acceptance Criteria

  • Calculate the percentage difference between the original and reanalyzed concentrations for each sample using the formula mentioned in Section 1.

  • For the ISR to be considered acceptable, at least two-thirds (67%) of the reanalyzed sample results must be within ±20% of the mean of the two values.[3][4][5]

3.4. Investigation of ISR Failure

If the ISR fails to meet the acceptance criteria, a thorough investigation should be conducted and documented.[4] Potential causes of failure include:

  • Analyte Instability: The stability of this compound in the biological matrix under the storage and handling conditions of the study may be a factor.[4]

  • Metabolite Interconversion: The potential for back-conversion of metabolites to the parent drug or vice-versa should be considered.

  • Sample Non-homogeneity: Inadequate mixing of samples before analysis can lead to variability.[4]

  • Protein Binding Issues: Differences in protein binding between incurred samples and spiked QCs can affect recovery.[4]

  • Methodological Issues: Poor chromatography, instrument malfunction, or inconsistencies in sample processing can contribute to failure.[3][12]

Corrective actions may include method re-optimization and revalidation, additional training for analysts, or reassessment of sample handling procedures.[3]

Workflow for Incurred Sample Reanalysis Validation

The following diagram illustrates the logical workflow for the validation of an ISR method for this compound.

ISR_Workflow start Start: Pivotal PK/BE Study with this compound Analysis original_analysis Original Bioanalytical Run (Validated LC-MS/MS Method) start->original_analysis select_samples Select 5-10% of Incurred Samples (Covering Cmax and Elimination Phase) isr_run Perform ISR in a Separate Analytical Run (Same Validated Method) select_samples->isr_run store_samples Store Incurred Samples (Proven Stability Conditions) original_analysis->store_samples calculate_diff Calculate % Difference for Each Sample Pair ((Repeat - Original) / Mean) * 100 original_analysis->calculate_diff store_samples->select_samples isr_run->calculate_diff acceptance_criteria Evaluate Against Acceptance Criteria (≥67% of samples within ±20%) calculate_diff->acceptance_criteria pass ISR Passed: Report Results acceptance_criteria->pass Yes fail ISR Failed acceptance_criteria->fail No end End pass->end investigation Conduct Thorough Investigation (Identify Root Cause) fail->investigation corrective_action Implement Corrective Actions (e.g., Method Revalidation, Reanalysis) investigation->corrective_action corrective_action->isr_run Re-run ISR

Caption: Workflow for Incurred Sample Reanalysis (ISR) Validation.

Conclusion

The validation of incurred sample reanalysis for this compound is a non-negotiable step in regulated bioanalysis to ensure data integrity. By selecting a robust and reproducible LC-MS/MS method and adhering to established regulatory guidelines for ISR, researchers can have high confidence in the pharmacokinetic data generated. In the event of an ISR failure, a systematic investigation is crucial to identify the root cause and implement appropriate corrective actions, thereby safeguarding the quality and reliability of the bioanalytical results.

References

Potent CYP3A4 Inhibition: A Comparative Analysis of Itraconazole and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of published in vitro data reveals that the metabolites of the antifungal agent itraconazole (B105839) are as potent, and in some cases more potent, inhibitors of the critical drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) than the parent drug itself. This finding has significant implications for predicting and managing drug-drug interactions in clinical practice.

Itraconazole is a well-known strong inhibitor of CYP3A4, an enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1][2][3] Inhibition of CYP3A4 can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity. This guide provides a comparative overview of the CYP3A4 inhibitory potency of itraconazole and its three major metabolites: hydroxyitraconazole (B3325177) (OH-ITZ), ketoitraconazole (keto-ITZ), and N-desalkylitraconazole (ND-ITZ).[4][5][6]

Comparative Inhibitory Potency

In vitro studies utilizing human liver microsomes have demonstrated that itraconazole and its metabolites are potent competitive inhibitors of CYP3A4. The inhibitory potencies, expressed as unbound half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, are summarized in the table below. Lower values indicate greater inhibitory potency.

CompoundUnbound IC50 (nM)Unbound Ki (nM)Mechanism of Inhibition
Itraconazole (ITZ)6.1[4]1.3[4]Competitive[4]
Hydroxyitraconazole (OH-ITZ)4.6[4]14.4[4]Competitive[4]
Ketoitraconazole (keto-ITZ)7.0[4]Not ReportedNot Reported
N-desalkylitraconazole (ND-ITZ)0.4[4]Not ReportedNot Reported

The data clearly indicate that all three metabolites exhibit potent CYP3A4 inhibition. Notably, N-desalkylitraconazole (ND-ITZ) demonstrates the highest potency with an unbound IC50 value of 0.4 nM, making it approximately 15 times more potent than the parent drug, itraconazole.[4] Hydroxyitraconazole (OH-ITZ) also shows slightly greater potency than itraconazole based on IC50 values.[4] While both itraconazole and hydroxyitraconazole are confirmed competitive inhibitors, the mechanisms for ketoitraconazole and N-desalkylitraconazole were not detailed in the reviewed literature. The significant inhibitory activity of these metabolites underscores their potential contribution to the overall drug-drug interaction profile of itraconazole in vivo.[4][5][7][8][9][10]

Experimental Protocols

The determination of the CYP3A4 inhibitory potency of itraconazole and its metabolites was conducted using in vitro assays with human liver microsomes. The following provides a detailed methodology based on established protocols for such assessments.

Objective: To determine the IC50 and Ki values of itraconazole and its metabolites for the inhibition of CYP3A4-mediated midazolam hydroxylation.

Materials:

  • Test Compounds: Itraconazole, hydroxyitraconazole, ketoitraconazole, N-desalkylitraconazole.

  • Enzyme Source: Pooled human liver microsomes (HLM).

  • Probe Substrate: Midazolam.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

  • Positive Control Inhibitor: Ketoconazole (B1673606).

  • Analytical Standard: 1'-hydroxymidazolam.

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure for IC50 Determination:

  • Preparation of Reagents:

    • Test compounds and midazolam are dissolved in an appropriate organic solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 0.5%) to avoid affecting enzyme activity.

    • HLMs are thawed on ice and diluted in potassium phosphate buffer to the desired protein concentration.

    • The NADPH regenerating system is prepared according to the manufacturer's instructions.

  • Incubation:

    • A pre-incubation mixture is prepared containing HLMs, buffer, and a range of concentrations of the test inhibitor or vehicle control. This mixture is pre-warmed at 37°C for a short period.

    • The reaction is initiated by adding the probe substrate, midazolam, at a concentration close to its Km value for CYP3A4.

    • Immediately after the addition of the substrate, the NADPH regenerating system is added to start the metabolic reaction.

    • The incubation is carried out at 37°C for a specific time, ensuring that the reaction is in the linear range of metabolite formation.

  • Reaction Termination and Sample Processing:

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are then centrifuged to precipitate the microsomal proteins.

    • The supernatant is collected for analysis.

  • Analysis:

    • The formation of the primary metabolite of midazolam, 1'-hydroxymidazolam, is quantified using a validated LC-MS/MS method.

    • The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a suitable nonlinear regression model.

Procedure for Ki Determination:

To determine the inhibition constant (Ki) and the mechanism of inhibition, a similar experimental setup is used, but with a matrix of varying concentrations of both the inhibitor and the probe substrate (midazolam). By analyzing the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) and nonlinear regression analysis, the Ki value and the type of inhibition (competitive, non-competitive, etc.) can be elucidated.

Itraconazole Metabolism and CYP3A4 Inhibition Pathway

The following diagram illustrates the metabolic conversion of itraconazole to its major metabolites and their collective inhibitory effect on CYP3A4.

Metabolism of Itraconazole and CYP3A4 Inhibition Itraconazole Itraconazole (ITZ) OH_ITZ Hydroxyitraconazole (OH-ITZ) Itraconazole->OH_ITZ Metabolism Keto_ITZ Ketoitraconazole (keto-ITZ) Itraconazole->Keto_ITZ Metabolism ND_ITZ N-desalkylitraconazole (ND-ITZ) Itraconazole->ND_ITZ Metabolism CYP3A4 CYP3A4 Itraconazole->CYP3A4 Inhibition OH_ITZ->CYP3A4 Inhibition Keto_ITZ->CYP3A4 Inhibition ND_ITZ->CYP3A4 Inhibition

Caption: Itraconazole metabolism and subsequent CYP3A4 inhibition by the parent drug and its metabolites.

Conclusion

The in vitro data compellingly demonstrate that the major metabolites of itraconazole are potent inhibitors of CYP3A4. The particularly high potency of N-desalkylitraconazole suggests that it may play a significant role in the drug-drug interactions observed with itraconazole administration. These findings highlight the importance of considering the pharmacological activity of metabolites when assessing the drug interaction potential of a parent compound. For researchers and drug development professionals, these data emphasize the necessity of evaluating major metabolites for their potential to inhibit key drug-metabolizing enzymes to build a comprehensive and accurate profile of a drug candidate's interaction liability.

References

A Head-to-Head Showdown: Unraveling the Best Analytical Techniques for Hydroxy Itraconazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of pharmacokinetic studies and therapeutic drug monitoring, the accurate quantification of hydroxy itraconazole (B105839)—the active metabolite of the antifungal agent itraconazole—is paramount. This guide provides a comprehensive comparison of the predominant analytical techniques employed for this purpose, supported by experimental data and detailed methodologies to inform your selection process.

The two primary analytical methodologies for the simultaneous determination of itraconazole and its hydroxy metabolite are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and the more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each approach presents a unique balance of sensitivity, specificity, and operational complexity.

Performance Data at a Glance: HPLC vs. LC-MS/MS

The following table summarizes the key quantitative performance parameters of different analytical methods, offering a clear comparison to guide your choice based on the specific requirements of your research.

ParameterHPLC with Fluorescence Detection[1]LC-MS/MS[2][3]
Linearity Range (ng/mL) 5.0 - 500[1]1 - 500[2], 5 - 2500[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 5.0[1]1.0[2]
Accuracy (%) Within acceptable limits[1]Intra- and inter-batch precision < 11%[2]
Precision Goodness of fit (r²) > 0.98[1]Intra- and inter-batch precision < 11%[2]
Recovery (%) > 70[1]75.68 - 82.52[2]
Sample Preparation Liquid-Liquid Extraction[1]Liquid-Liquid Extraction, Solid-Supported Liquid Extraction[2][3]
Run Time (minutes) Not specified4.5[2]

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates a typical experimental workflow for the analysis of hydroxy itraconazole in biological matrices.

Hydroxy_Itraconazole_Analysis_Workflow SampleCollection Plasma Sample Collection InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Sample Extraction (LLE, SPE, or Protein Precipitation) InternalStandard->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Chromatography Chromatographic Separation (HPLC or UPLC) Reconstitution->Chromatography Detection Detection (Fluorescence or MS/MS) Chromatography->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

Fig. 1: Generalized workflow for this compound analysis.

Delving into the Details: Experimental Protocols

A critical aspect of selecting an analytical technique is a thorough understanding of the underlying experimental procedures. Below are detailed methodologies for both HPLC with fluorescence detection and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection[1]

This method offers a robust and cost-effective approach for the simultaneous determination of itraconazole and this compound.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (e.g., loratidine).

    • Perform liquid-phase extraction using a hexane-dichloromethane (70:30) mixture.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (250 mm x 4.6 mm).

    • Mobile Phase: A mixture of [0.01% triethylamine (B128534) solution adjusted to pH 2.8 with orthophosphoric acid-acetonitrile (46:54)]-isopropanol (90:10, v/v).

    • Flow Rate: 1.0 ml/min.

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation Wavelength: 264 nm.

    • Emission Wavelength: 380 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]

For enhanced sensitivity and specificity, LC-MS/MS is the method of choice, particularly for studies requiring low detection limits.

  • Sample Preparation (Liquid-Liquid Extraction): [2]

    • Plasma samples are extracted with tert-butyl methyl ether.

    • Isotope-labeled internal standards (D5-itraconazole and D5-hydroxyitraconazole) are used for accurate quantification.

  • Sample Preparation (Solid-Supported Liquid Extraction): [3]

    • One hundred and fifty microliters of human plasma are extracted using a solid-supported liquid extraction (SLE) method.

  • Chromatographic Conditions: [2]

    • Column: Capcell Pak C18 MG III (100 x 2 mm, 5 µm).

    • Mobile Phase: Specific gradient elution is typically employed, which is optimized for the separation of the analytes.

  • Detection (Tandem Mass Spectrometry): [2]

    • Ionization Mode: Positive ionization.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to detect the protonated ions of the analytes, ensuring high specificity.

Concluding Remarks

The choice between HPLC with fluorescence detection and LC-MS/MS for the quantification of this compound hinges on the specific demands of the study. While HPLC offers a reliable and more accessible option, LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for bioanalytical studies where low concentrations need to be accurately measured.[4] The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision that best suits their analytical needs and resources.

References

A Comparative Guide to Inter-Laboratory Quantification of Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of hydroxy itraconazole (B105839), the active metabolite of the antifungal agent itraconazole. The data presented is synthesized from published inter-laboratory proficiency testing programs and validated analytical methods to aid researchers in selecting the most appropriate methodology for their specific needs.

Data Presentation: A Comparative Analysis of Quantification Methods

The accurate measurement of hydroxy itraconale concentrations in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.

An international proficiency testing program spanning five years, involving 57 laboratories, revealed that HPLC was used by 55.0% of participants, while LC-MS/MS was used by 43.4%.[1][2] Overall, 19.2% of all analyses were deemed inaccurate, with the performing laboratory being the most significant factor associated with inaccuracies.[1][2] Another international proficiency testing program showed that for hydroxy itraconazole, 78% of the analyses were within the predefined range of 80% to 120% of the actual concentration.[3]

Below is a summary of the performance characteristics of the most common methods, compiled from various validation studies.

MethodLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Intraday Precision (%CV)Interday Precision (%CV)Accuracy (%Bias)
LC-MS/MS 1 - 250[4]1[4]2.1 - 7.5[4]4.8 - 8.9[4]-5.7 to 6.0[4]
UPLC-MS/MS 1.00 - 597.92[5]1.00[5]<15<15±15
HPLC-PDA 0.25 - 16 µg/mL0.25 µg/mL2.23 - 4.281.61 - 9.52-17.26 to 14.44
Bioassay Not applicable0.25 µg/mL[6]Not reportedNot reportedNot reported

Note: The performance characteristics can vary between laboratories and specific assay protocols. The data above represents a synthesis from multiple sources to provide a general comparison. Bioassays are less specific as they measure the combined activity of itraconazole and this compound.[6]

Experimental Protocols: Key Methodologies

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are summarized protocols for the most common analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the quantification of this compound.

1. Sample Preparation (Protein Precipitation): [4]

  • To 100 µL of plasma sample, add an internal standard.

  • Precipitate proteins by adding an organic solvent (e.g., acetonitrile (B52724) with formic acid).

  • Vortex and centrifuge the sample.

  • Transfer the supernatant for analysis.

2. Chromatographic Separation: [4]

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is employed.

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

3. Mass Spectrometric Detection: [5]

  • Ionization: Electrospray ionization (ESI) in positive mode is common.

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity, monitoring the transition of the precursor ion to a specific product ion for both this compound and the internal standard.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

A robust and widely available method for this compound quantification.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound with an appropriate solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at a specific wavelength.

Mandatory Visualizations

Experimental Workflow for Inter-Laboratory Comparison

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Data Evaluation Phase A Sample Preparation (Spiked Plasma Samples) B Distribution to Participating Laboratories A->B Shipment C Quantification by Individual Laboratories B->C Analysis D Data Submission and Collation C->D Reporting E Statistical Analysis (Accuracy, Precision) D->E Evaluation F Performance Report Generation E->F Summarization

Caption: Workflow of a typical inter-laboratory comparison study.

Signaling Pathways Inhibited by Itraconazole

Itraconazole has been shown to possess anti-cancer properties by inhibiting several key signaling pathways beyond its primary antifungal mechanism of inhibiting ergosterol (B1671047) synthesis.[7][8][9]

G cluster_Hedgehog Hedgehog Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_PI3K PI3K/mTOR Pathway Itraconazole1 Itraconazole Smo Smoothened (Smo) Itraconazole1->Smo inhibits Gli Gli Transcription Factors Smo->Gli Itraconazole2 Itraconazole Wnt_beta_catenin β-catenin Accumulation Itraconazole2->Wnt_beta_catenin inhibits TCF_LEF TCF/LEF Transcription Wnt_beta_catenin->TCF_LEF Itraconazole3 Itraconazole mTOR mTOR Itraconazole3->mTOR inhibits PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR

Caption: Itraconazole's inhibitory effects on key signaling pathways.

References

A Comparative Guide to Estimating Hydroxy-Itraconazole AUC: Validating a Limited-Sampling Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the area under the concentration-time curve (AUC) of hydroxy-itraconazole, the active metabolite of the antifungal agent itraconazole (B105839), is crucial for pharmacokinetic and bioequivalence studies. While traditional methods require extensive blood sampling, a validated limited-sampling strategy (LSS) offers a more practical and cost-effective alternative. This guide provides an objective comparison of the LSS with other AUC estimation methods, supported by experimental data, to aid in the selection of the most appropriate approach for your research needs.

Comparison of AUC Estimation Methods for Hydroxy-Itraconazole

The choice of an AUC estimation method depends on a balance between accuracy, precision, and practical feasibility. Below is a comparison of the validated three-point limited-sampling strategy against conventional and model-based approaches.

MethodDescriptionAdvantagesDisadvantages
Full AUC (Trapezoidal Rule) The gold standard method involving frequent blood sampling over a defined period to construct a detailed concentration-time curve. The AUC is calculated using the trapezoidal rule.[1]High accuracy and precision as it relies on a complete pharmacokinetic profile.Labor-intensive, costly, and can be burdensome for study participants due to the need for numerous blood draws.[1]
Limited-Sampling Strategy (LSS) A validated method that uses a small number of strategically timed blood samples (e.g., three points) to predict the total AUC using a regression equation.[1][2][3]Minimally invasive, cost-effective, and reduces the burden on study subjects.[1] Highly accurate and precise for hydroxy-itraconazole when validated time points are used.[1][2][3]Requires initial validation against the full AUC method. The specific sampling times and regression equation are drug- and population-specific.
Population Pharmacokinetic (PopPK) Modeling A mathematical modeling approach that characterizes the pharmacokinetics of a drug in a target population. It can be used to estimate individual AUCs from sparse sampling data.Can handle sparse data and provides insights into sources of variability in drug disposition. Allows for individualized dose adjustments.Requires specialized software and expertise for model development and validation. The accuracy of AUC estimates depends on the predictive performance of the model.
Bayesian Estimation A statistical method that combines prior information (from a population model) with individual patient data (even a single sample) to provide a posterior estimate of pharmacokinetic parameters, including AUC.Can provide accurate AUC estimates with very limited sampling.[4] Allows for adaptive dosing strategies.Relies on the availability of a robust prior population pharmacokinetic model. Can be computationally intensive.

Performance of the Validated Three-Point Limited-Sampling Strategy

A study by Bar-Hai et al. developed and validated a three-point LSS for estimating the AUC from time zero to infinity (AUC0–∞) for hydroxy-itraconazole.[1][2][3] The model demonstrated excellent predictive performance, making it a reliable alternative to full AUC determination in bioequivalence studies of single oral doses of itraconazole.[2][3]

Performance MetricResult
Coefficient of Determination (R²) > 0.98[1][2][3]
Bias < 3%[1][2][3]
Precision 3% to 7%[1][2][3]

These results indicate a very strong correlation between the AUC predicted by the LSS and the actual AUC determined from a full pharmacokinetic profile, with minimal systematic error and high repeatability.[1][2][3]

Experimental Protocols

The validation of the limited-sampling strategy for hydroxy-itraconazole was based on a robust experimental design.

Study Design for LSS Validation
  • Subjects: The study enrolled 18 healthy volunteers.[2][3]

  • Drug Administration: A single 200-mg oral dose of itraconazole was administered.[2][3]

  • Blood Sampling for Full AUC: To determine the reference AUC, blood samples were collected at 1, 2, 3, 4, 5, 6, 8, 10, 24, and 48 hours after drug administration.[1]

  • Analytical Method: The concentrations of itraconazole and hydroxy-itraconazole in plasma were measured using a validated high-performance liquid chromatography (HPLC) method.[1][2]

  • Development of the LSS Model: Linear regression analysis was used to develop a model that could predict the AUC0–∞ from a limited number of concentration time points.[1]

  • Validation: The predictive performance of the three-point model was validated using a "jackknife" procedure.[2][3]

Visualizing the Workflow for LSS Validation

The following diagram illustrates the key steps involved in the development and validation of a limited-sampling strategy for AUC estimation.

LSS_Validation_Workflow cluster_0 Full Pharmacokinetic Study cluster_1 LSS Model Development cluster_2 Model Validation A Administer Drug to Subjects B Collect Frequent Blood Samples A->B C Analyze Plasma Concentrations (HPLC) B->C D Calculate Reference AUC (Trapezoidal Rule) C->D E Select Subsets of Time Points D->E Input Data I Compare Predicted AUC with Reference AUC D->I F Perform Linear Regression (AUC vs. Concentrations) E->F G Identify Optimal Model (e.g., 3-point LSS) F->G H Predict AUC using LSS Model G->H Selected Model H->I J Evaluate Performance (R², Bias, Precision) I->J

Workflow for LSS Development and Validation

References

A Comparative Analysis of Itraconazole and Hydroxy Itraconazole Efficacy Against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the nuanced differences between a parent drug and its active metabolites is crucial for optimizing therapeutic strategies. This guide provides a detailed comparison of the antifungal efficacy of itraconazole (B105839) and its primary active metabolite, hydroxy itraconazole, against various Candida species. The data presented herein is compiled from in vitro studies to offer a clear perspective on their comparative performance.

Comparative In Vitro Activity

Itraconazole is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme into several metabolites, with this compound being the most significant due to its own potent antifungal activity.[1] Generally, the in vitro antifungal potency of itraconazole and this compound are considered to be equivalent against most pathogenic fungi.[2][3] However, some subtle but noteworthy differences have been observed, particularly among Candida species.

A comprehensive study involving 1481 clinical fungal isolates demonstrated that for 90% of the isolates, the 50% inhibitory concentration (IC50) values for itraconazole and this compound were identical, within the expected range of experimental variability.[2][4] Despite this general equivalence, some isolates of Candida glabrata have shown greater susceptibility to the parent drug, itraconazole.[2][3]

The following table summarizes the minimum inhibitory concentration (MIC) values, a key measure of antifungal efficacy, for itraconazole and this compound against reference strains of Candida albicans and Candida kefyr.

Candida Species Antifungal Agent MIC Range (mg/L) Reference
Candida albicansItraconazole0.008 - 0.016[3]
This compound0.008 - 0.016[3]
Candida kefyrItraconazole0.016[3]
This compound0.032[3]

Note: The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater efficacy.

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

Both itraconazole and this compound are members of the triazole class of antifungal agents.[1] Their mechanism of action is identical: the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[5][6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway.[5][7] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[5]

By inhibiting lanosterol 14α-demethylase, both itraconazole and its hydroxy metabolite disrupt the synthesis of ergosterol.[1][5] This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, which in turn inhibits fungal growth and replication.[5][7]

Ergosterol Biosynthesis Pathway Inhibition by Azoles cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51A1) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Itraconazole Itraconazole Lanosterol 14-alpha-demethylase (CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) Itraconazole->Lanosterol 14-alpha-demethylase (CYP51A1) This compound This compound This compound->Lanosterol 14-alpha-demethylase (CYP51A1)

Caption: Inhibition of ergosterol biosynthesis by itraconazole and this compound.

Experimental Protocols: Antifungal Susceptibility Testing

The data presented in this guide is primarily derived from in vitro antifungal susceptibility testing, with the broth microdilution method being a standard and widely accepted protocol.[8][9][10]

Broth Microdilution Method (as per CLSI Guidelines)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of results between different laboratories.[9][10]

  • Inoculum Preparation: Candida isolates are cultured on an appropriate agar (B569324) medium, such as Sabouraud Dextrose Agar, for 24-48 hours. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in a standardized test medium, like RPMI 1640, to achieve the final desired inoculum concentration.

  • Drug Dilution: A series of twofold dilutions of itraconazole and this compound are prepared in the test medium within a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated medium) are also included.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 24-48 hours.

  • Endpoint Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by using a spectrophotometric reader.

Antifungal Susceptibility Testing Workflow (Broth Microdilution) Start Start Candida Isolate Culture Candida Isolate Culture Start->Candida Isolate Culture Inoculum Preparation Inoculum Preparation Candida Isolate Culture->Inoculum Preparation Inoculation of Microtiter Plate Inoculation of Microtiter Plate Inoculum Preparation->Inoculation of Microtiter Plate Drug Serial Dilution Drug Serial Dilution Drug Serial Dilution->Inoculation of Microtiter Plate Incubation Incubation Inoculation of Microtiter Plate->Incubation MIC Determination MIC Determination Incubation->MIC Determination End End MIC Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

References

Navigating the Analytical Maze: A Comparative Guide to Robust Hydroxy Itraconazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of hydroxy itraconazole (B105839), the active metabolite of the antifungal agent itraconazole, is paramount for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comprehensive comparison of the robustness of various analytical methods, supported by experimental data, to aid in the selection of the most suitable methodology for your research needs.

The landscape of bioanalytical methods for hydroxy itraconazole is dominated by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][2] However, alternative methods, including high-performance liquid chromatography (HPLC) with UV or fluorescence detection and bioassays, have also been employed.[3][4] This guide will delve into the robustness of these methods, a critical attribute that ensures the reliability of an analytical procedure despite minor variations in experimental conditions.

Method Comparison: A Data-Driven Overview

The robustness of an analytical method is assessed by its ability to remain unaffected by small, deliberate variations in method parameters. Key validation parameters such as linearity, precision, accuracy, and recovery provide insights into a method's performance and, by extension, its robustness. The following tables summarize the performance characteristics of different analytical methods for this compound quantification as reported in various studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the most widely reported method for the simultaneous determination of itraconazole and this compound in biological matrices.[1][2][5] Its high selectivity and sensitivity allow for the use of small sample volumes and straightforward extraction procedures.

Parameter Method A[5] Method B[1] Method C[2] Method D[6]
Linearity Range (ng/mL) 1 - 25010 - 100005 - 25000.01 - 50 (µg/mL)
Correlation Coefficient (r) > 0.99> 0.999Not ReportedNot Reported
Intra-day Precision (% CV) < 15%Not Reported< 11.1%< 11.1%
Inter-day Precision (% CV) < 15%< 4.0% (total)Not Reported1.2 - 8.9%
Accuracy (% Bias) Within ± 15%Not ReportedWithin ± 15%-9.9 to +5%
Extraction Recovery (%) Comparable to LLE/SPE94.0 ± 1.4112.980.1 - 107%
Sample Preparation Protein PrecipitationSolid-Phase ExtractionSolid-Supported Liquid ExtractionProtein Precipitation
High-Performance Liquid Chromatography (HPLC) Methods

Prior to the widespread adoption of LC-MS/MS, HPLC methods with UV or fluorescence detection were commonly used. While generally less sensitive than mass spectrometric methods, they can still provide reliable quantification. A bioassay method offers a different approach, measuring the biological activity of the analyte.[3]

Parameter HPLC with Bioassay Comparison[3] RP-HPLC with UV Detection[7]
Linearity Range Not explicitly stated for HPLC10 - 60 µg/mL
Correlation Coefficient (r) 0.94 (HPLC vs. Bioassay)0.996
Precision (% CV) Not ReportedNot Reported
Accuracy Bioassay gave ~20% higher valuesNot Reported
Recovery (%) Not ReportedNot Reported
Sample Preparation Not detailedNot detailed

Experimental Protocols: A Closer Look at the Methodologies

The robustness of an analytical method is intrinsically linked to its experimental protocol. Below are detailed methodologies for the key experiments cited in this guide.

LC-MS/MS Method with Protein Precipitation (Method A)[5]

This method demonstrates a straightforward approach to sample preparation, enhancing throughput.

1. Sample Preparation:

  • To 100 µL of human plasma, add 50 µL of an internal standard solution (itraconazole-d5 and this compound-d5 in methanol).

  • Precipitate proteins by adding 400 µL of 0.5% formic acid in acetonitrile.

  • Vortex the mixture and centrifuge.

  • The supernatant is then ready for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm.

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.500 mL/min.

  • Gradient: A specific gradient elution program is used to separate the analytes.

3. Mass Spectrometry:

  • Instrument: Waters Xevo TQ-XS mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

LC-MS/MS Method with Solid-Phase Extraction (Method B)[1]

Solid-phase extraction (SPE) is a more rigorous sample clean-up technique that can reduce matrix effects and improve robustness.

1. Sample Preparation:

  • Utilizes automated on-line solid-phase extraction.

  • Plasma samples are injected into the system, where they are loaded onto an extraction column.

  • Interfering substances are washed away, and the analytes are then eluted onto the analytical column.

2. Liquid Chromatography:

  • Analytical Column: The specific column is not detailed in the abstract but is a key component for separation.

  • Mobile Phase: A gradient elution is typically used.

  • Flow Rate: Optimized for the separation.

3. Mass Spectrometry:

  • Detection: Tandem mass spectrometry (LC-TMS) with MRM is used for quantification.[1]

  • Transitions: Specific MRM transitions are monitored: 721 > 408 for this compound.[1]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.

cluster_0 LC-MS/MS with Protein Precipitation plasma Plasma Sample (100 µL) is Internal Standard Addition plasma->is precipitation Protein Precipitation (Acetonitrile with Formic Acid) is->precipitation vortex Vortexing & Centrifugation precipitation->vortex supernatant Supernatant Collection vortex->supernatant injection LC-MS/MS Injection supernatant->injection

Caption: Workflow for LC-MS/MS analysis with protein precipitation.

cluster_1 LC-MS/MS with Solid-Phase Extraction plasma_spe Plasma Sample Injection spe_column On-line Solid-Phase Extraction Column plasma_spe->spe_column wash Washing of Interferences spe_column->wash elution Elution to Analytical Column wash->elution lc_separation LC Separation elution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection

Caption: Workflow for LC-MS/MS analysis with solid-phase extraction.

Conclusion: Selecting a Robust Method

The choice of an analytical method for this compound should be guided by the specific requirements of the study.

  • LC-MS/MS methods stand out for their superior sensitivity, specificity, and the robustness demonstrated through successful validation and application in clinical studies.[5][8] Methods employing simpler protein precipitation can offer high throughput, while those with more extensive sample clean-up like SPE may provide enhanced robustness by minimizing matrix effects.[1] The robustness of one LC-MS/MS method was explicitly demonstrated by performing interference testing with over-the-counter and common co-administered medications.[8]

  • HPLC methods with UV detection can be a viable and cost-effective alternative for routine analysis, particularly when high sensitivity is not a prerequisite.[7] However, their robustness may be more susceptible to interferences from co-eluting compounds compared to LC-MS/MS.

  • Bioassays provide a measure of the total antifungal activity, which can be advantageous as it accounts for the contribution of both itraconazole and its active metabolite, this compound.[3] However, they lack the specificity to distinguish between the parent drug and its metabolites.

Ultimately, the most robust analytical method is one that is thoroughly validated according to international guidelines (e.g., FDA, EMA, ICH) and is demonstrated to be reliable and reproducible in the intended application.[2][7][9] For demanding applications such as clinical pharmacokinetics, a well-validated LC-MS/MS method is the current gold standard, offering the highest degree of confidence in the analytical results.

References

A Comparative Analysis of Hydroxy Itraconazole Levels Across Diverse Patient Populations: A Guide for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism mediated primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process yields a major active metabolite, hydroxy itraconazole, which possesses antifungal activity comparable to the parent drug. Given that this compound concentrations in plasma are often higher than those of itraconazole itself, understanding its pharmacokinetic profile in various patient populations is crucial for optimizing therapeutic efficacy and minimizing potential toxicities. This guide provides a comparative analysis of this compound levels in different patient populations, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their work.

Comparative Analysis of this compound Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of this compound in various patient populations, compiled from multiple clinical studies. It is important to note that direct comparative studies across all these populations are limited; therefore, the data presented is a synthesis from individual studies. Variability in study design, dosing regimens, and analytical methods should be considered when interpreting these results.

Table 1: this compound Levels in Pediatric Patient Populations

Patient SubgroupNDosing RegimenCmax (ng/mL)AUC₀₋₂₄ (ng·h/mL)Trough Conc. (ng/mL)OH-ITZ/ITZ RatioReference(s)
Infants & Children (6 months - 2 years)265 mg/kg/day (oral solution)571 ± 4166,930 ± 5,830--[1][2][3][4]
Children (2 - 5 years)265 mg/kg/day (oral solution)534 ± 4317,330 ± 5,420--[1][2][3][4]
Children (5 - 12 years)265 mg/kg/day (oral solution)631 ± 3588,770 ± 5,050--[1][2][3][4]
Cystic Fibrosis (<16 years)52.5 mg/kg BID (oral solution)404 ± 268 (Day 14)-<250 (all patients)-[5][6]
Cystic Fibrosis (≥16 years)112.5 mg/kg BID (oral solution)779 ± 470 (Day 14)->250 (50% of patients)-[5][6]

Table 2: this compound Levels in Adult Patient Populations

Patient PopulationNDosing RegimenCmax (ng/mL)AUC (ng·h/mL)Trough Conc. (ng/mL)OH-ITZ/ITZ RatioReference(s)
Healthy Adults38100 mg single dose-908.48 ± 753.11->1[7]
Hematological Malignancies392.5 mg/kg BID (oral solution)--Mean (Day 14): >500~1.6[8][9][10][11]
Lung Transplant Recipients39Variable---~2.5[6][12]
Cystic Fibrosis (Adults)112.5 mg/kg BID (oral solution)779 ± 470 (Day 14)->250 (in 50%)-[5][6][13]

Table 3: General Observations on this compound Levels

ObservationPatient Population(s)Key FindingsReference(s)
High Inter-individual VariabilityGeneralMarked variability in this compound concentrations is observed across all populations, making prediction based on itraconazole levels alone difficult.[14]
Metabolite to Parent Drug RatioGeneralThis compound levels are generally higher than itraconazole levels, with a median ratio of approximately 1.73.[14]
Impact of Hepatic ImpairmentPatients with Liver DiseaseTherapeutic drug monitoring is strongly recommended as hepatic dysfunction can alter itraconazole metabolism.[15]
Impact of ObesityObese PatientsLimited data suggests that standard dosing may be adequate, but more research is needed.[16][17]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: A common method involves protein precipitation followed by liquid-liquid extraction. For instance, plasma samples (100 µL) are treated with acetonitrile (B52724) to precipitate proteins. The supernatant is then extracted with a solvent mixture like hexane-dichloromethane (70:30 v/v).[18][19] The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatographic Separation: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used. The mobile phase often consists of a mixture of an acidic buffer (e.g., 0.01% triethylamine (B128534) solution adjusted to pH 2.8 with orthophosphoric acid) and an organic solvent like acetonitrile, delivered at a flow rate of around 1.0 mL/min.[18]

  • Detection: Fluorescence detection is commonly used due to its high sensitivity and selectivity. The excitation wavelength is typically set around 260-264 nm and the emission wavelength at 365-380 nm.[18][20][21]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: A simple protein precipitation method is often sufficient for LC-MS/MS analysis. Plasma or serum (100 µL) is mixed with a protein precipitating agent such as methanol (B129727) or acetonitrile, often containing an internal standard.[22][23] After centrifugation, the supernatant can be directly injected or further diluted.

  • Chromatographic Separation: A C18 column is commonly used for separation. The mobile phase typically consists of a gradient of aqueous and organic solvents, such as 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[22]

  • Detection: Mass spectrometry is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.[24][25]

Experimental Workflow for Therapeutic Drug Monitoring

The following diagram illustrates a generalized workflow for the therapeutic drug monitoring (TDM) of itraconazole and this compound.

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Patient Sample (Plasma/Serum) Collection Sample Collection (Trough Level) Patient->Collection Processing Sample Processing (Centrifugation) Collection->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS or HPLC Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification Interpretation Result Interpretation (Comparison to Target Range) Quantification->Interpretation Reporting Clinical Report Generation Interpretation->Reporting DoseAdj Dose Adjustment (If Necessary) Reporting->DoseAdj DoseAdj->Patient Feedback Loop

Caption: Generalized workflow for the therapeutic drug monitoring of this compound.

Discussion and Conclusion

The pharmacokinetic profile of this compound exhibits significant variability both within and between different patient populations. In pediatric patients, age appears to be a significant factor, with younger children potentially having different clearance rates compared to older children and adolescents.[1][2][3][4] Patients with underlying conditions such as cystic fibrosis and those who have undergone solid organ transplantation also show altered pharmacokinetics, which may be attributed to differences in drug absorption, metabolism, and potential drug-drug interactions.[5][6][12]

The observed variability underscores the importance of therapeutic drug monitoring (TDM) for itraconazole and this compound, particularly in vulnerable populations and those with severe infections. TDM allows for the individualization of dosing regimens to ensure that therapeutic concentrations are achieved while minimizing the risk of adverse effects.[14]

For researchers and drug development professionals, the data presented in this guide highlight the need for population-specific pharmacokinetic studies to establish optimal dosing strategies. Furthermore, the development of robust and efficient analytical methods is crucial for accurate TDM and for advancing our understanding of the complex pharmacology of itraconazole and its active metabolite. Future research should focus on conducting direct comparative studies across different patient populations to provide a more comprehensive understanding of the factors influencing this compound levels.

References

Establishing the Lower Limit of Quantification for Hydroxy Itraconazole in Clinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of hydroxy itraconazole (B105839), the major active metabolite of the antifungal agent itraconazole, is critical in clinical studies for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) assessments. Establishing a robust and reliable lower limit of quantification (LLOQ) is a fundamental requirement of bioanalytical method validation, ensuring that the assay is sensitive enough to measure low concentrations of the analyte accurately and precisely. This guide provides a comparative overview of various bioanalytical methods for determining the LLOQ of hydroxy itraconazole, supported by experimental data and regulatory context.

The importance of a well-defined LLOQ is underscored by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] These agencies have established guidelines for bioanalytical method validation that stipulate the acceptance criteria for the LLOQ. Generally, the LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3][4] For the LLOQ, the accuracy should be within ±20% of the nominal concentration, and the precision, expressed as the coefficient of variation (CV), should not exceed 20%.[1][4][5]

Comparison of Bioanalytical Methods for this compound Quantification

Various analytical techniques have been employed to measure this compound concentrations in biological matrices, primarily human plasma. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and, more commonly, tandem mass spectrometry (LC-MS/MS) are the predominant methods. LC-MS/MS offers superior sensitivity and selectivity, allowing for lower LLOQs. The following table summarizes the performance of several published methods.

Methodology LLOQ (ng/mL) Linear Range (ng/mL) Biological Matrix Accuracy at LLOQ (%) Precision at LLOQ (%CV) Reference
LC-MS/MS55 - 2500Human PlasmaWithin ±20%≤ 20%[6]
HPLC5Not specifiedPlasma94.7% - 99.5%1.4% - 3.1%[7][8]
LC-MS/MS11 - 250Human PlasmaNot specifiedNot specified[9]
LC-MS/MS1.091.09 - 406.77Human CPDA PlasmaWithin ±20%≤ 20%[10]
HPLC-UV55 - 2500Human PlasmaWithin 4.5%< 12.2%[11]
HPLC2.5Not specifiedPlasma-19.4% to 9.2%4.0% ± 1.2%[12]

Experimental Protocols

The choice of bioanalytical method and its associated protocol is crucial for achieving the desired LLOQ. Below is a representative experimental protocol based on a common LC-MS/MS method for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and widely used method for extracting analytes from plasma.[9]

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) containing an internal standard).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Chromatographic Column: A reverse-phase C18 column (e.g., Hypersil Gold (50x4.6) mm, 3µm) is commonly used.[10]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate) is typical.[10] A common composition is methanol:buffer (90:10, v/v).[10]

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Injection Volume: A small volume of the extracted sample (e.g., 5-10 µL) is injected onto the column.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive electrospray ionization (ESI) is typically used for the analysis of itraconazole and its metabolites.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (this compound) and the internal standard.

  • Ion Transitions: Specific mass-to-charge (m/z) transitions for this compound and the internal standard are selected and optimized for maximum signal intensity.

Visualizing the LLOQ Establishment Workflow

The process of establishing and verifying the LLOQ during method validation follows a structured workflow as outlined by regulatory guidelines.

LLOQ_Establishment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Outcome Prep_LLOQ Prepare LLOQ Samples (n≥5) Analyze Analyze Samples (e.g., LC-MS/MS) Prep_LLOQ->Analyze Prep_Cal Prepare Calibration Standards Prep_Cal->Analyze Accuracy_Check Accuracy within ±20%? Analyze->Accuracy_Check Precision_Check Precision (CV) ≤ 20%? Accuracy_Check->Precision_Check Yes LLOQ_Fail Method Optimization Required Accuracy_Check->LLOQ_Fail No LLOQ_Pass LLOQ Established Precision_Check->LLOQ_Pass Yes Precision_Check->LLOQ_Fail No

Workflow for Establishing the Lower Limit of Quantification (LLOQ).

The following diagram illustrates the decision-making logic for accepting an analytical run based on the performance of the LLOQ and quality control (QC) samples, which is a routine part of applying the validated method in a clinical study.

Analytical_Run_Acceptance Start Start of Analytical Run Evaluation LLOQ_Check Is LLOQ Standard within ±20% accuracy? Start->LLOQ_Check QC_Check Are at least 67% of QCs within ±15% accuracy? LLOQ_Check->QC_Check Yes Run_Rejected Analytical Run Rejected LLOQ_Check->Run_Rejected No Level_Check Is at least 50% of QCs at each level within ±15%? QC_Check->Level_Check Yes QC_Check->Run_Rejected No Run_Accepted Analytical Run Accepted Level_Check->Run_Accepted Yes Level_Check->Run_Rejected No

Decision Logic for Analytical Run Acceptance based on EMA/FDA Guidelines.

Discussion and Recommendations

The presented data indicates that LC-MS/MS methods are capable of achieving LLOQs for this compound in the range of 1-5 ng/mL in human plasma.[6][9][10] HPLC-UV methods are also suitable but tend to have slightly higher LLOQs, around 5 ng/mL.[11] The choice of method will depend on the specific requirements of the clinical study. For studies requiring high sensitivity, such as those investigating low-dose pharmacokinetics or residual drug levels, an LC-MS/MS method with an LLOQ of 1 ng/mL would be preferable.

When establishing the LLOQ, it is essential to consider the expected concentrations in the clinical samples. The therapeutic range for itraconazole plus this compound for prophylaxis is typically above 500 ng/mL, and for treatment, it is often targeted to be above 1000-2000 ng/mL.[13][14][15] Therefore, an LLOQ of 5 ng/mL is generally sufficient for most TDM and PK studies. However, a lower LLOQ provides a wider dynamic range for accurately characterizing the complete pharmacokinetic profile, including the elimination phase.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials. The proper disposal of chemical compounds like hydroxy itraconazole (B105839), an active metabolite of the antifungal agent itraconazole, is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of vital research.

Hydroxy itraconazole, while not consistently classified as a hazardous substance under the Globally Harmonized System (GHS), requires careful handling and disposal due to its pharmacological activity and the environmental persistence of the broader triazole antifungal class.[1][2][3] Improper disposal, such as flushing down the drain, can introduce these compounds into waterways, potentially harming aquatic life and contributing to the development of antifungal resistance.[1][2][3][4] Therefore, a conservative approach that aligns with general best practices for laboratory chemical waste is essential.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, absorb the material with an inert substance and collect it for disposal as chemical waste.

Step-by-Step Disposal Protocol

The following procedure provides a comprehensive guide for the safe disposal of this compound from a laboratory setting. This protocol is designed to comply with general laboratory waste management guidelines and environmental regulations.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compounds, solutions, and contaminated labware (e.g., pipette tips, vials), as chemical waste.

    • Do not mix this compound waste with non-hazardous trash or other waste streams like biological or radioactive waste.[5][6]

  • Containerization:

    • Place solid this compound waste and contaminated debris into a designated, leak-proof, and clearly labeled hazardous waste container.[7][8][9]

    • For liquid waste containing this compound, use a compatible, sealable container. It is often recommended to collect aqueous waste separately from halogenated and non-halogenated solvent waste.[10]

    • Ensure the container is made of a material that will not react with the waste.[9]

    • The original manufacturer's container, if in good condition, can be used for the disposal of the pure substance.[10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[7][8] Do not use abbreviations or chemical formulas.[11]

    • Include the date when the waste was first added to the container.[12]

    • List all constituents and their approximate concentrations if it is a mixed waste stream.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7][8][9]

    • This area should be at or near the point of generation and under the control of the laboratory personnel.[8][13]

    • Ensure that incompatible wastes are segregated to prevent accidental reactions.[9]

  • Disposal Request and Pickup:

    • Once the waste container is full or has reached the storage time limit set by your institution (often up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[7][8][9]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Crucially, never dispose of this compound or any other pharmaceutical waste down the sink or in the regular trash. [13][14][15] Wastewater treatment facilities are generally not equipped to remove such compounds, leading to their release into the environment.[16]

Quantitative Data Summary

For context, the following table summarizes key data points related to the chemical properties and storage of this compound.

ParameterValueReference
CAS Number112559-91-8--INVALID-LINK--
Molecular FormulaC35H38Cl2N8O4--INVALID-LINK--
Recommended Storage-20°C--INVALID-LINK--
Stability≥ 4 years (at recommended storage)--INVALID-LINK--

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This visual guide helps to ensure that all necessary steps are considered and followed in the correct sequence.

cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal cluster_final Final Disposition A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Waste Container B->C D Segregate from Other Waste Streams C->D E Label Container Clearly: 'Hazardous Waste', Chemical Name, Date D->E F Store Sealed Container in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Institutional EHS F->G H Professional Disposal (Typically Incineration) G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, the scientific community can continue its valuable work while upholding its commitment to safety and environmental responsibility. For specific regulations and guidance, always consult your institution's Environmental Health and Safety department.

References

Safeguarding Your Research: A Guide to Handling Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxy Itraconazole, including operational procedures and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Hazard Classification and Safety Precautions

There are conflicting reports regarding the hazard classification of this compound. While some suppliers classify it as non-hazardous, others identify it as a substance with potential health risks. To ensure the highest level of safety, it is prudent to handle this compound as a hazardous substance, adhering to the more stringent safety precautions.

According to some safety data sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.

  • Skin Irritation, Category 2 (H315): Causes skin irritation.

  • Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

alt text

Given these potential hazards, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Respiratory RespiratorFor dusty conditions or when aerosols may be generated, a NIOSH-approved N95 or higher-level respirator is required.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Laboratory coatA buttoned lab coat should be worn to protect skin and clothing.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is essential to maintain a safe laboratory environment when working with this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving In a chemical fume hood Decontaminate Decontaminate Dissolving->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Safe Handling Workflow

Step-by-Step Handling Protocol:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound, paying close attention to the hazard information and required safety precautions.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.

  • Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary materials and equipment readily available.

  • Weighing: If working with the powdered form, weigh the required amount in a chemical fume hood to minimize the risk of inhalation.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Thoroughly wash hands with soap and water after removing gloves.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure a safe workplace.

Disposal Workflow for this compound cluster_waste Waste Segregation cluster_disposal Disposal Path Solid Waste Solid Waste Labeled Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Labeled Hazardous Waste Container Liquid Waste Liquid Waste Liquid Waste->Labeled Hazardous Waste Container Sharps Sharps Sharps->Labeled Hazardous Waste Container Licensed Waste Disposal Licensed Waste Disposal Labeled Hazardous Waste Container->Licensed Waste Disposal Follow Institutional Protocols

Waste Disposal Workflow

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

    • Expired Powder: Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service.

  • Decontamination of Reusable Items:

    • Glassware and other reusable equipment should be decontaminated by washing thoroughly with a suitable laboratory detergent and water.

    • Work surfaces should be wiped down with a 70% ethanol (B145695) solution or another appropriate laboratory disinfectant.

Disclaimer: The information provided in this guide is intended for informational purposes only and should not be substituted for the specific guidance provided in the manufacturer's Safety Data Sheet (SDS) and your institution's safety protocols. Always prioritize your institution's established safety procedures and consult with your Environmental Health and Safety (EHS) department for specific questions regarding the handling and disposal of hazardous materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.